Product packaging for Bassianin(Cat. No.:)

Bassianin

Cat. No.: B3025745
M. Wt: 395.4 g/mol
InChI Key: LJUJZTYMRBJWDZ-ZDNNFFFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bassianin is a secondary metabolite sourced from the entomopathogenic fungus Beauveria bassiana . This compound contributes to the fungus's insecticidal activity, functioning alongside other metabolites like beauvericin and bassianolide to help overcome host insect defenses . Research on this compound provides valuable insights into host-pathogen interactions and the mechanisms of fungal virulence, offering potential for developing novel bioinsecticides . This product is intended for research purposes in microbiology and pest control studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO5 B3025745 Bassianin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Biosynthesis of Bassianin in Beauveria bassiana: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bassianin is a recognized polyketide-derived secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. As a yellow pigment, it contributes to the diverse chemical arsenal of this fungus, which is renowned for its insecticidal properties and potential applications in biotechnology. Despite the general classification of this compound as a polyketide, a comprehensive elucidation of its specific biosynthetic pathway, including the definitive identification of the responsible gene cluster, key enzymes, and metabolic intermediates, remains an underexplored area in the scientific literature. This technical guide provides a detailed summary of the current knowledge regarding this compound and contextualizes it within the broader understanding of secondary metabolism in Beauveria bassiana. While the core biosynthetic pathway is yet to be fully characterized, this document outlines the established methodologies for investigating polyketide synthesis in this fungus, presents available quantitative data on this compound production, and offers insights into the experimental approaches that will be pivotal in unraveling this intriguing metabolic puzzle.

Introduction to this compound and its Significance

Beauveria bassiana is a prolific producer of a wide array of bioactive secondary metabolites, which play crucial roles in its life cycle, including pathogenesis against insect hosts.[1][2] Among these compounds are non-ribosomal peptides like beauvericin and bassianolide, and polyketides such as oosporein and tenellin.[3][4][5] this compound, a yellow pigment, is classified as a polyketide, specifically suggested to be formed from a hexaketide chain. The biological activities of many of B. bassiana's secondary metabolites have been extensively studied, revealing insecticidal, antimicrobial, and cytotoxic properties. While the precise role of this compound in the fungus's ecology and virulence is not fully understood, its classification as a polyketide places it within a class of compounds with significant biological activities and pharmaceutical potential.

The Uncharacterized Biosynthetic Pathway of this compound

As of the current scientific literature, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Beauveria bassiana has not been definitively identified and characterized. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs), which are encoded by genes typically found within a BGC alongside genes for tailoring enzymes (e.g., oxidoreductases, transferases) that modify the initial polyketide backbone to yield the final product.

The genome of Beauveria bassiana is known to harbor a significant number of putative BGCs, including numerous PKS genes. For instance, the B. bassiana ARSEF 2860 strain is reported to have 41 putative secondary metabolite BGCs. While some of these clusters have been functionally linked to the production of other well-known metabolites like oosporein and beauvericin through gene knockout and heterologous expression studies, the cluster corresponding to this compound synthesis remains to be elucidated.

Hypothetical Biosynthetic Logic

Based on the general principles of polyketide biosynthesis, a putative pathway for this compound can be proposed. This would involve a Type I PKS iteratively catalyzing the condensation of acetyl-CoA and malonyl-CoA units to form a linear hexaketide chain. This polyketide chain would then undergo a series of modifications, including cyclization and tailoring reactions mediated by enzymes encoded by other genes within the same cluster, to yield the final this compound structure.

To illustrate this hypothetical workflow, the following diagram outlines the general steps involved in the discovery and characterization of a polyketide biosynthetic pathway, which would be applicable to the study of this compound.

G General Workflow for Characterizing a Polyketide Biosynthetic Pathway cluster_0 Genomic Analysis cluster_1 Genetic Manipulation cluster_2 Metabolite Analysis cluster_3 Pathway Elucidation Genome_Sequencing Genome Sequencing of B. bassiana BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Sequencing->BGC_Prediction PKS_Identification Identification of Putative PKS Genes BGC_Prediction->PKS_Identification Gene_Knockout Targeted Gene Knockout of PKS Genes (e.g., CRISPR-Cas9) PKS_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of the Putative BGC PKS_Identification->Heterologous_Expression Metabolite_Extraction Metabolite Extraction from Wild-Type and Mutant Strains Gene_Knockout->Metabolite_Extraction Heterologous_Expression->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Structure_Elucidation NMR Spectroscopy for Structure Elucidation LC_MS_Analysis->Structure_Elucidation Pathway_Confirmation Confirmation of this compound Biosynthesis Abolition/Gain LC_MS_Analysis->Pathway_Confirmation Intermediate_Identification Identification of Biosynthetic Intermediates Pathway_Confirmation->Intermediate_Identification Enzyme_Function_Analysis In Vitro Enzyme Assays Intermediate_Identification->Enzyme_Function_Analysis

A generalized workflow for the elucidation of a polyketide biosynthetic pathway.

Quantitative Data on this compound Production

While the biosynthetic pathway remains to be detailed, several studies have quantified the production of this compound in B. bassiana under various conditions, often as part of broader metabolomic analyses. This data is crucial for understanding the regulation of its production and for developing strategies for yield optimization.

Strain/ConditionMethodThis compound ConcentrationReference
B. bassiana 331R-infected Tenebrio molitor larvaeUPLC-Q-Orbitrap MSNot explicitly quantified individually, but detected as one of eight major metabolites.
B. bassiana (general)HPLCPresence confirmed, but quantitative data not provided in the reviewed abstracts.

Note: The available literature from the conducted searches provides limited specific quantitative data for this compound production. The table reflects the information that could be extracted from the provided search results.

Experimental Protocols for the Study of this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway will rely on established molecular biology and analytical chemistry techniques that have been successfully applied to other secondary metabolites in B. bassiana.

Identification of the this compound Biosynthetic Gene Cluster
  • Bioinformatic Analysis: The starting point involves the use of bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to mine the genome of B. bassiana for putative polyketide synthase gene clusters.

  • Comparative Genomics: Comparison of the genomes of this compound-producing and non-producing strains of Beauveria or other related fungi can help to identify candidate BGCs.

Functional Characterization of Candidate Genes

A definitive link between a candidate BGC and this compound production is established through genetic manipulation.

Gene Knockout Protocol (adapted from studies on other B. bassiana genes):

  • Vector Construction: A gene knockout vector is constructed containing flanking regions (homologous arms) of the target PKS gene, along with a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B or phosphinothricin).

  • Protoplast Preparation: Protoplasts of B. bassiana are generated by enzymatic digestion of the fungal cell wall.

  • Agrobacterium tumefaciens-mediated Transformation (ATMT) or Protoplast Transformation: The knockout vector is introduced into the fungal protoplasts. ATMT is a commonly used and efficient method for B. bassiana.

  • Selection of Transformants: Transformed fungal cells are selected on a medium containing the appropriate antibiotic.

  • Screening for Homologous Recombination: PCR and Southern blot analysis are used to screen the transformants to confirm the targeted deletion of the PKS gene. A visual screening method using a co-transformed marker gene that produces a pigment has also been developed to streamline this process.

  • Metabolite Analysis: The culture extracts of the wild-type and the knockout mutant are analyzed by HPLC or LC-MS/MS to confirm the abolition of this compound production in the mutant.

The following diagram illustrates a typical workflow for gene knockout experiments in B. bassiana.

G Workflow for Gene Knockout in Beauveria bassiana Vector_Construction Construct Knockout Vector (Homologous Arms + Selectable Marker) Transformation Transform Protoplasts (e.g., ATMT or PEG-mediated) Vector_Construction->Transformation Protoplast_Preparation Prepare B. bassiana Protoplasts Protoplast_Preparation->Transformation Selection Select Transformants on Selective Medium Transformation->Selection Screening Screen for Gene Deletion (PCR and Southern Blot) Selection->Screening Metabolite_Analysis Analyze Metabolite Profile (HPLC, LC-MS/MS) Screening->Metabolite_Analysis Phenotypic_Analysis Compare Phenotypes (Wild-Type vs. Mutant) Metabolite_Analysis->Phenotypic_Analysis

A simplified workflow for targeted gene deletion in Beauveria bassiana.
Analysis of this compound Production

Extraction and Quantification:

  • Fungal Culture: B. bassiana is cultured in a suitable liquid or solid medium.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol.

  • Analysis: The crude extract is then analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for the identification and quantification of this compound. Ultra-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer like a Q-Orbitrap MS provides high sensitivity and accuracy for metabolite profiling.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway in Beauveria bassiana represents a compelling research opportunity. The application of the established genomic and molecular tools in this fungus to the study of its less-characterized polyketides is the next logical step. The identification of the this compound BGC will not only provide fundamental insights into the metabolic diversity of B. bassiana but also open avenues for the bioengineering of novel polyketide compounds with potentially valuable applications in medicine and agriculture. Future research should focus on systematic knockout of uncharacterized PKS genes and subsequent metabolomic analysis to identify the key synthase responsible for this compound production. Once the cluster is identified, further characterization of the tailoring enzymes will complete the picture of this fascinating biosynthetic pathway.

References

Bassianin: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianin is a yellow pigment and secondary metabolite produced by entomopathogenic fungi of the Beauveria genus, most notably Beauveria bassiana. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its discovery, biosynthesis, and methods for its isolation and characterization. Detailed experimental protocols for fungal culture and preliminary extraction are outlined, alongside analytical techniques for purification and identification. The known biological activities of this compound, particularly its inhibitory effects on membrane-bound ATPases, are discussed. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction: Discovery and Significance

This compound was first identified as a yellow pigment produced by Beauveria species. It is one of several secondary metabolites synthesized by these fungi, which are renowned for their insecticidal properties.[1][2] These metabolites, including this compound, are believed to play a role in the fungus's pathogenesis towards insect hosts.[2] The chemical structure of this compound has been elucidated as a pyridone derivative.[3] Its biological activity, particularly its toxic effects on erythrocyte membranes through the inhibition of ATPase, has been a subject of interest.[3] This guide will delve into the technical aspects of working with this intriguing fungal metabolite.

Fungal Culture and this compound Production

The production of this compound is intrinsically linked to the cultivation of Beauveria bassiana. Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed, with the choice of method influencing the yield of secondary metabolites.

Culture Media and Conditions

Beauveria bassiana can be cultured on a variety of media. Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with Yeast Extract (SDAY) are commonly used for routine culture maintenance. For enhanced production of this compound, a glucose-ammonium tartrate-salts medium with a high carbon-to-nitrogen ratio has been reported to be optimal.

Table 1: Comparison of Fermentation Methods for Beauveria bassiana Spore Production

Fermentation TypeTypical Substrate/MediumReported Spore YieldAdvantagesDisadvantages
Solid-State Fermentation (SSF) Polished white rice, wheat, wheat bran, corncobUp to 4.05 g conidia/100 g dry riceMore robust and stable conidiaLonger fermentation times, potential for contamination
Submerged Fermentation (SmF) Potato Dextrose Broth (PDB), custom liquid media with sucrose and casamino acids5.65 x 10⁷ spores/mL to 8.54 x 10⁸ spores/mLFaster growth, easier to scale up and controlSpores may have lower viability and stability

Note: While these yields are for spore production, they indicate fungal growth and potential for secondary metabolite production. Specific yields for this compound are not widely reported and would require quantitative analysis.

Experimental Protocol: Solid-State Fermentation (SSF) for Beauveria bassiana

This protocol is adapted from methods described for conidia production, which can be modified for secondary metabolite extraction.

  • Substrate Preparation: Use polished white rice as the solid substrate. Adjust the moisture content to 40% by adding distilled water.

  • Sterilization: Autoclave the moistened rice in a suitable container (e.g., polyethylene bag) at 121°C for 25 minutes.

  • Inoculation: Prepare a seed culture of B. bassiana in a liquid medium (e.g., 3% corn meal, 2% rice bran, 2% corn steep powder). Inoculate the sterile rice with the seed culture at a 10% inoculum size (e.g., 10⁷ conidia/g of wet rice).

  • Incubation: Incubate the culture at 25°C for 14 days. If using a polyethylene bag, shake it every 12 hours to ensure even growth.

  • Harvesting: After incubation, the fungal biomass can be harvested for extraction of this compound.

Experimental Protocol: Submerged Fermentation (SmF) for Beauveria bassiana
  • Medium Preparation: Prepare a liquid medium optimized for this compound production (e.g., glucose-ammonium tartrate-salts medium with a high C:N ratio). A common alternative is Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the sterile liquid medium with a spore suspension of B. bassiana.

  • Incubation: Incubate the culture in a shaker incubator at 25-28°C with constant agitation (e.g., 150 rpm) for 7-14 days.

  • Harvesting: Separate the mycelia from the culture broth by filtration. Both the mycelia and the filtrate can be processed for this compound extraction.

Fermentation_Workflow cluster_SSF Solid-State Fermentation cluster_SmF Submerged Fermentation SSF_Substrate Prepare Substrate (e.g., Rice) SSF_Sterilize Sterilize SSF_Substrate->SSF_Sterilize SSF_Inoculate Inoculate with B. bassiana SSF_Sterilize->SSF_Inoculate SSF_Incubate Incubate (e.g., 25°C, 14 days) SSF_Inoculate->SSF_Incubate SSF_Harvest Harvest Fungal Biomass SSF_Incubate->SSF_Harvest End_Product Crude Extract SSF_Harvest->End_Product SmF_Medium Prepare Liquid Medium SmF_Inoculate Inoculate with B. bassiana SmF_Medium->SmF_Inoculate SmF_Incubate Incubate with Shaking (e.g., 25-28°C) SmF_Inoculate->SmF_Incubate SmF_Filter Separate Mycelia and Filtrate SmF_Incubate->SmF_Filter SmF_Filter->End_Product Start Start Start->SSF_Substrate Start->SmF_Medium Purification_Workflow Crude_Extract Crude Extract TLC TLC Analysis (Solvent System Optimization) Crude_Extract->TLC Column_Chrom Silica Gel Column Chromatography TLC->Column_Chrom Optimized Mobile Phase Fraction_Analysis Fraction Collection & TLC Analysis Column_Chrom->Fraction_Analysis Prep_HPLC Preparative HPLC Fraction_Analysis->Prep_HPLC Semi-pure Fractions Pure_this compound Pure this compound Prep_HPLC->Pure_this compound ATPase_Inhibition This compound This compound Membrane Erythrocyte Membrane This compound->Membrane Interacts with Ca_ATPase Ca²⁺-ATPase This compound->Ca_ATPase Inhibits (Potently) NaK_ATPase Na⁺/K⁺-ATPase This compound->NaK_ATPase Inhibits (Less Potently) Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Ca_ATPase->Lysis Ion_Gradient Disrupted Ion Gradient Ca_ATPase->Ion_Gradient NaK_ATPase->Lysis NaK_ATPase->Ion_Gradient Disruption->Lysis Morphology Altered Morphology Disruption->Morphology

References

Primary Mechanism of Action of Bassianin on Cellular Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianin, a yellow pigment and secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, exhibits a distinct primary mechanism of action centered on the disruption of cellular membrane integrity and the inhibition of key membrane-bound enzymes. This technical guide synthesizes the current understanding of this compound's molecular interactions with cellular targets, providing a detailed overview of its effects, quantitative data from relevant studies, and the experimental protocols used to elucidate these mechanisms. The information presented herein is intended to support further research into the potential applications of this compound in drug development and pest management.

Core Mechanism of Action: Membrane Disruption and ATPase Inhibition

The principal cellular targets of this compound are the plasma membranes of eukaryotic cells, with a pronounced effect on erythrocytes. The primary mechanism of action can be delineated into two interconnected processes:

  • Broad-Spectrum Membrane Disruption: this compound directly interacts with the cell membrane, leading to alterations in its morphology and integrity. This disruptive activity is not highly specific, suggesting a general perturbation of the lipid bilayer structure. The consequence of this disruption is an increase in membrane permeability, ultimately leading to cell lysis.[1]

  • Inhibition of Membrane-Bound ATPases: A key consequence of this compound's interaction with the cell membrane is the inhibition of essential ion-pumping ATPases. This inhibition is dose-dependent and has been observed for total erythrocyte membrane ATPase activity. Notably, this compound demonstrates a preferential, though not exclusive, inhibition of Ca²⁺-ATPases over Na⁺/K⁺-ATPases.[1][2] This enzymatic inhibition further compromises cellular homeostasis, exacerbating the effects of membrane disruption.

The current scientific consensus suggests that the inhibition of ATPases by this compound is likely a direct result of the broader membrane disruption it causes, rather than a specific interaction with the enzymes' active sites.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Inhibition of Erythrocyte Membrane ATPase Activity by Beauveria Pigments

PigmentConcentration (µg/mL)Total ATPase Inhibition (%)Primary Target ATPaseReference
This compound200Up to 50Ca²⁺-ATPases
Tenellin200Up to 50Ca²⁺-ATPases
Oosporein200Up to 50Ca²⁺-ATPases

Table 2: Cytotoxicity of this compound and Other Beauveria bassiana Mycotoxins against Insect Cell Lines (48h exposure)

MycotoxinCell LineCC₅₀ (µM)Reference
This compoundSF-94.23 - 11.95
This compoundSF-214.23 - 11.95
BeauvericinSF-92.81
BeauvericinSF-216.94
OosporeinSF-94.23 - 11.95
OosporeinSF-214.23 - 11.95
TenellinSF-94.23 - 11.95
TenellinSF-214.23 - 11.95

Detailed Experimental Protocols

Erythrocyte Membrane ATPase Inhibition Assay

This protocol is based on the methodology for assessing the effect of compounds on erythrocyte membrane ATPase activity.

Objective: To determine the inhibitory effect of this compound on total, Ca²⁺-, and Na⁺/K⁺-ATPase activity in isolated erythrocyte membranes.

Materials:

  • Freshly collected blood with anticoagulant (e.g., heparin or EDTA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4), ice-cold

  • ATP stock solution

  • Assay buffer (containing appropriate ions for specific ATPase activity, e.g., NaCl, KCl, MgCl₂, CaCl₂)

  • Reagents for phosphate detection (e.g., Malachite Green-based assay)

  • Spectrophotometer

Procedure:

  • Erythrocyte Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.

  • Erythrocyte Ghost Preparation:

    • Resuspend the washed erythrocyte pellet in 40 volumes of ice-cold hypotonic lysis buffer.

    • Incubate on ice for 30 minutes to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

    • Wash the ghosts repeatedly with the lysis buffer until they are white.

    • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • ATPase Inhibition Assay:

    • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain:

      • Erythrocyte membrane suspension (a fixed amount of protein, e.g., 20-50 µg)

      • Assay buffer with the necessary ions for the specific ATPase being measured.

      • Varying concentrations of this compound (and a vehicle control).

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a reagent that halts enzymatic activity and allows for phosphate detection (e.g., trichloroacetic acid or the Malachite Green reagent itself).

    • Measure the amount of inorganic phosphate (Pi) released using a spectrophotometer.

    • Calculate the specific activity of the ATPase (µmol Pi/mg protein/hour) and determine the percentage of inhibition by this compound at each concentration.

Cytotoxicity Assay on Insect Cell Lines

This protocol is adapted from the methodology used to assess the cytotoxicity of Beauveria bassiana metabolites on SF-9 and SF-21 insect cell lines.

Objective: To determine the cytotoxic concentration (CC₅₀) of this compound on insect cell lines.

Materials:

  • Spodoptera frugiperda cell lines (SF-9 or SF-21)

  • Appropriate insect cell culture medium (e.g., Grace's Insect Medium or TNM-FH) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent like AlamarBlue)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding:

    • Culture SF-9 or SF-21 cells to a logarithmic growth phase.

    • Harvest the cells and determine the cell density and viability (e.g., using a hemocytometer and trypan blue exclusion).

    • Seed the cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates at 27°C for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).

    • Incubate the plates at 27°C for 48 hours.

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability) using a non-linear regression analysis.

Visualizations

Bassianin_Mechanism_of_Action This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with Inhibition ATPase Inhibition This compound->Inhibition Causes Disruption Membrane Disruption (Morphological Alteration) Membrane->Disruption ATPase Ca²⁺-ATPase / Na⁺/K⁺-ATPase Membrane->ATPase Lysis Cell Lysis Disruption->Lysis Leads to Inhibition->ATPase Homeostasis Loss of Ion Homeostasis Inhibition->Homeostasis Results in Homeostasis->Lysis Contributes to

Caption: Primary mechanism of action of this compound on cellular targets.

ATPase_Inhibition_Workflow start Start: Whole Blood isolate_rbc Isolate Erythrocytes (Centrifugation & Washing) start->isolate_rbc lysis Hypotonic Lysis isolate_rbc->lysis isolate_ghosts Isolate Erythrocyte Ghosts (Centrifugation) lysis->isolate_ghosts assay_setup Assay Setup: Membranes + Buffer + this compound isolate_ghosts->assay_setup reaction Initiate Reaction with ATP (Incubate at 37°C) assay_setup->reaction stop_reaction Stop Reaction & Detect Pi reaction->stop_reaction analysis Data Analysis: Calculate % Inhibition stop_reaction->analysis

Caption: Experimental workflow for the ATPase inhibition assay.

References

The Biological Activity of Bassianin and Other Beauveria bassiana Metabolites Against Insect Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entomopathogenic fungus Beauveria bassiana is a well-known biological control agent against a wide range of insect pests. Its insecticidal activity is not only due to the physical invasion of the host but also to the secretion of a plethora of secondary metabolites. Among these, Bassianin is a cyclodepsipeptide with reported biological activities. Understanding the direct effects of these purified compounds on insect cells is crucial for elucidating their mode of action and for the potential development of novel bio-insecticides. This technical guide provides an in-depth overview of the biological activity of this compound and other key secondary metabolites from Beauveria bassiana against common insect cell lines, with a focus on quantitative data, experimental protocols, and cellular pathways.

While research on the direct application of purified this compound to insect cell lines is limited, existing studies provide valuable insights into its cytotoxic potential. To offer a broader context, this guide also incorporates data on other significant B. bassiana metabolites, namely Beauvericin, Oosporein, and Tenellin.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and other Beauveria bassiana metabolites have been quantified in lepidopteran insect cell lines, primarily Sf-9 (from Spodoptera frugiperda) and Sf-21. The following tables summarize the 50% cytotoxic concentrations (CC50), providing a comparative overview of the potency of these compounds.

Table 1: Cytotoxicity of Beauveria bassiana Metabolites on Sf-9 and Sf-21 Insect Cell Lines After 48 Hours of Exposure [1][2]

MetaboliteCell LineCC50 (μM)
This compound Sf-94.91 ± 0.50
Sf-2112.12 ± 1.24
BeauvericinSf-92.81
Sf-216.94
OosporeinSf-94.23 ± 0.46
Sf-2110.43 ± 1.14
TenellinSf-94.84 ± 0.31
Sf-2111.95 ± 0.76

Table 2: Time-Dependent Cytotoxicity of Beauvericin on Sf-9 Insect Cell Line [3]

Exposure Time (hours)CC50 (μM)
485
2410
722.5
1202.5

Note: The data indicates that the Sf-9 cell line is generally more sensitive to these mycotoxins than the Sf-21 cell line. Beauvericin exhibits the highest cytotoxicity among the tested compounds, and its effect on Sf-9 cells is markedly time-dependent.

Experimental Protocols

The following section details the methodology for assessing the cytotoxicity of fungal metabolites against insect cell lines, based on the protocols described in the cited literature.

Cell Culture and Maintenance
  • Cell Lines: Spodoptera frugiperda cell lines, Sf-9 and Sf-21, are commonly used.

  • Media: Cells are typically maintained in Grace's insect cell culture medium supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Cells are grown at 27°C in a humidified incubator. For cytotoxicity assays, cells are seeded in multi-well plates at a specified density (e.g., 1 x 10^5 cells/mL) and allowed to attach overnight.

Cytotoxicity Assay (Trypan Blue Exclusion Method)

This method is widely used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.[4][5]

  • Preparation of Test Compounds: A stock solution of the purified metabolite (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment: The culture medium from the seeded cells is removed and replaced with the medium containing different concentrations of the test compound. A control group with the solvent alone is also included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 4, 24, 48, 72, or 120 hours) at 27°C.

  • Cell Harvesting and Staining:

    • After incubation, the culture medium is collected.

    • Adherent cells are detached using a cell scraper or by gentle pipetting.

    • The cells are pelleted by centrifugation (e.g., 100 x g for 5 minutes).

    • The supernatant is discarded, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS) or serum-free medium.

    • A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution (1:1 ratio).

    • The mixture is incubated at room temperature for approximately 3 minutes.

  • Cell Counting:

    • 10 μL of the cell-trypan blue mixture is loaded onto a hemocytometer.

    • Both viable (unstained, bright) and non-viable (blue-stained) cells are counted under a light microscope.

    • Cell viability is calculated using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

  • Data Analysis: The percentage of cell viability is plotted against the concentration of the test compound. The CC50 value is then determined as the concentration that reduces cell viability by 50% compared to the control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Insect Cell Culture (Sf-9 / Sf-21) B Seeding in Multi-well Plates A->B D Cell Treatment with Metabolites B->D C Preparation of Metabolite Dilutions C->D E Incubation (e.g., 48 hours) D->E F Cell Harvesting E->F G Trypan Blue Staining F->G H Cell Counting (Hemocytometer) G->H I Calculation of % Viability H->I J Determination of CC50 Value I->J

Caption: Workflow for determining the cytotoxicity of fungal metabolites.

Hypothetical Signaling Pathway for Beauvericin-Induced Apoptosis in Insect Cells

While the precise signaling cascade for this compound in insect cells is yet to be elucidated, studies on the more extensively researched metabolite, Beauvericin, in various cell types suggest the induction of apoptosis through a mitochondrially-mediated pathway, often involving an influx of calcium ions. The following diagram illustrates a plausible, yet hypothetical, pathway in insect cells based on these findings.

G Metabolite Beauvericin / this compound Membrane Cell Membrane Metabolite->Membrane Interacts with Ca_channel Ca2+ Channel (Ionophoric Effect) Metabolite->Ca_channel Induces Ca_influx Increased Intracellular [Ca2+] Ca_channel->Ca_influx Leads to Mitochondrion Mitochondrion Ca_influx->Mitochondrion Signals to CytoC Cytochrome c Release Mitochondrion->CytoC Caspase_cascade Caspase Activation (e.g., Caspase-1) CytoC->Caspase_cascade Activates Apoptosis Apoptosis Caspase_cascade->Apoptosis Executes

Caption: Hypothetical apoptosis pathway induced by B. bassiana metabolites.

Conclusion

The available data demonstrates that this compound and other secondary metabolites produced by Beauveria bassiana exhibit significant cytotoxic activity against insect cell lines. This in vitro toxicity likely contributes to the overall insecticidal efficacy of the fungus. Beauvericin, in particular, stands out for its potent and time-dependent effects.

Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways of this compound in insect cells.

  • Investigate the potential synergistic effects of these metabolites when used in combination.

  • Assess the cytotoxicity of these compounds across a broader range of insect cell lines from different orders.

A deeper understanding of the cellular mechanisms of these natural compounds will be invaluable for the development of more effective and targeted biological pest control strategies.

References

The Role of Bassianin in the Pathogenicity of Beauveria bassiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveria bassiana, an entomopathogenic fungus, is a key player in the biological control of a wide range of insect pests. Its virulence is not solely dependent on mechanical penetration of the host cuticle but is significantly augmented by a cocktail of bioactive secondary metabolites. Among these, the yellow pigment bassianin has been identified as a contributor to the fungus's pathogenic arsenal. This technical guide provides an in-depth exploration of the current understanding of this compound's role in the pathogenicity of B. bassiana, summarizing key data, outlining experimental methodologies, and visualizing relevant pathways to aid researchers and professionals in the fields of mycology, entomology, and drug development.

Beauveria bassiana produces a variety of toxins, which are secondary metabolites such as beauvericin, bassianolide, beauverolides, tenellin, oosporein, and oxalic acid.[1] These toxins are instrumental in helping B. bassiana to parasitize and ultimately kill their insect hosts.[1] The infection process is a complex interplay of enzymatic degradation of the insect's outer defenses and the subsequent release of these toxic compounds to overcome the host's immune system.

This compound: A Polyketide Toxin

This compound is a yellow pigment and a member of the 2-pyridone class of fungal metabolites.[2] Structurally, it is the 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone.[2] As a polyketide, its biosynthesis is linked to polyketide synthase (PKS) genes, which are known to be involved in the production of a wide array of secondary metabolites in fungi. While the specific gene cluster for this compound has not been definitively characterized, it is closely related to that of tenellin, another 2-pyridone derivative produced by Beauveria species.[2]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway similar to that of tenellin, which is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the tenS gene. This process involves the assembly of a polyketide chain that is subsequently modified to form the characteristic 2-pyridone ring structure.

bassianin_biosynthesis_pathway acetyl_coa Acetyl-CoA pks_nrps Polyketide Synthase- Nonribosomal Peptide Synthetase (PKS-NRPS) (e.g., TenS-like) acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps polyketide_intermediate Polyketide Intermediate pks_nrps->polyketide_intermediate modifications Cyclization & Oxidative Modifications (P450 monooxygenases) polyketide_intermediate->modifications This compound This compound modifications->this compound

Disruption of certain PKS genes, such as pks15, has been shown to reduce the virulence of B. bassiana against insects and impair its ability to survive phagocytosis by insect hemocytes. This suggests that polyketide products, including potentially this compound, play a crucial role in overcoming the host's immune defenses.

Role in Pathogenicity and Mode of Action

While the precise and isolated role of this compound in insect pathogenicity is still under investigation, its contribution is inferred from its presence in infected insects and the known toxic properties of related compounds. This compound, along with other secondary metabolites, is secreted by the fungus once it has breached the insect's cuticle and is proliferating within the hemocoel.

The mode of action for many of B. bassiana's toxins involves the disruption of cellular processes and the suppression of the host's immune response. For instance, B. bassiana infection has been shown to reduce the total hemocyte concentration in infected insects. While this effect is the result of a cocktail of toxins, it highlights the fungus's strategy of crippling the host's cellular immunity.

Table 1: Quantitative Data on Beauveria bassiana Virulence and Toxin Production

ParameterInsect SpeciesValueReference
LC50 of B. bassiana Strain Galleria mellonella3.98x10^7 conidia/ml
Tenebrio molitor1.03x10^7 conidia/ml
Spodoptera litura (eggs)2.33x10^7 conidia/ml
This compound Concentration in Infected Larvae Tenebrio molitorNot explicitly quantified, but detected alongside major toxins.
Beauvericin Concentration in Infected Larvae Tenebrio molitor63.6-109.8 µg/g
Bassianolide Concentration in Infected Larvae Tenebrio molitor20.6-51.1 µg/g

Note: LC50 values for B. bassiana strains represent the concentration of conidia required to kill 50% of the test population and reflect the combined virulence factors of the fungus, not the isolated effect of this compound.

Experimental Protocols

Extraction and Purification of this compound

A general protocol for the extraction of secondary metabolites from B. bassiana cultures is outlined below. Specific optimization may be required for maximizing the yield of this compound.

extraction_purification_workflow cluster_0 Extraction cluster_1 Purification culture B. bassiana Culture (Liquid or Solid Medium) extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) culture->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc purified_this compound Purified this compound hplc->purified_this compound

Methodology:

  • Culture: Grow Beauveria bassiana in a suitable liquid or solid medium to promote secondary metabolite production.

  • Extraction: Extract the fungal biomass and/or culture filtrate with an appropriate organic solvent such as ethyl acetate or methanol.

  • Concentration: Concentrate the crude extract using a rotary evaporator.

  • Purification: Purify the crude extract using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Insect Bioassay for Toxin Activity (Galleria mellonella Model)

The greater wax moth, Galleria mellonella, is a widely used model for assessing the virulence of microbial pathogens and the toxicity of their metabolites.

Methodology:

  • Insect Rearing: Rear G. mellonella larvae on an artificial diet under controlled conditions.

  • Toxin Preparation: Dissolve purified this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in an insect-compatible buffer.

  • Injection: Inject a precise volume of the this compound solution into the hemocoel of last instar larvae using a microinjector. Control groups should be injected with the solvent buffer alone.

  • Observation: Monitor the larvae for mortality, behavioral changes, and other signs of toxicity at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the median lethal dose (LD50) using probit analysis.

insect_bioassay_workflow rearing Rear Galleria mellonella larvae injection Inject larvae with This compound solution rearing->injection toxin_prep Prepare this compound dilutions toxin_prep->injection observation Monitor mortality and symptoms injection->observation analysis Calculate LD50 observation->analysis

Quantification of this compound in Infected Insects by UPLC-Q-Orbitrap MS

A sensitive and accurate method for quantifying this compound and other metabolites in infected insects has been developed using Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS).

Methodology:

  • Sample Preparation: Homogenize B. bassiana-infected insect larvae in a suitable extraction solvent (e.g., 70% ethanol).

  • Extraction: Subject the homogenate to ultrasonic treatment to enhance the extraction of metabolites.

  • Analysis: Analyze the extract using UPLC-Q-Orbitrap MS for the simultaneous detection and quantification of this compound and other secondary metabolites.

Signaling Pathways and Logical Relationships

The pathogenic process of B. bassiana involves a cascade of events, from initial contact with the host to the eventual overcoming of its immune system. The production of this compound and other toxins is a critical step in this process.

logical_relationship_pathogenicity spore_attachment Spore Attachment to Cuticle germination Germination & Penetration spore_attachment->germination hemocoel_invasion Invasion of Hemocoel germination->hemocoel_invasion toxin_production Production of this compound & other Toxins hemocoel_invasion->toxin_production immune_suppression Immune Suppression (e.g., reduced hemocytes) toxin_production->immune_suppression tissue_damage Tissue Damage toxin_production->tissue_damage insect_death Insect Death immune_suppression->insect_death tissue_damage->insect_death

Conclusion and Future Directions

This compound is an integral part of the complex pathogenic machinery of Beauveria bassiana. While its precise individual contribution to insect mortality requires further elucidation through the determination of its LD50 against various insect pests, its role as a polyketide toxin produced during infection is evident. Future research should focus on the definitive identification of the this compound biosynthetic gene cluster, which would open avenues for genetic manipulation to either enhance or silence its production. Such studies would provide a clearer picture of its specific role in virulence and its potential as a target for novel bio-insecticidal strategies or as a lead compound in drug discovery programs. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

Unveiling the Cyto-destructive Potential of Bassianin on Red Blood Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the cytotoxic effects of Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, with a specific focus on its impact on erythrocytes. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing a comprehensive summary of existing data, detailed experimental methodologies, and visual representations of the proposed mechanisms of action.

Executive Summary

This compound, a yellow pigment and mycotoxin, exhibits significant cytotoxic activity against erythrocytes. The primary mechanism of this toxicity is attributed to the disruption of the erythrocyte membrane integrity. This disruption is initiated by the inhibition of crucial membrane-bound ATPases, particularly the Ca²⁺-ATPase. The subsequent loss of ion homeostasis leads to morphological changes and eventual lysis of the red blood cells. While the qualitative effects are documented, specific quantitative data regarding the hemolytic potency of this compound, such as EC₅₀ values, remain largely unreported in publicly accessible literature.

Quantitative Data on this compound's Bioactivity

The primary quantitative data available pertains to the inhibitory effect of this compound on erythrocyte membrane ATPases. The following table summarizes the key findings from the seminal work in this area.

ParameterOrganism/Cell TypeConcentrationEffectReference
Total ATPase InhibitionHorse Erythrocytes200 µg/mLUp to 50% inhibition[1]
SpecificityHorse ErythrocytesNot specifiedGreater inhibition of Ca²⁺-ATPase than Na⁺/K⁺-ATPase[1]

Note: Further specific quantitative data on the hemolytic activity of this compound, such as EC₅₀ or LC₅₀ values, were not available in the reviewed literature.

Proposed Mechanism of Action

The cytotoxic effect of this compound on erythrocytes is believed to be a multi-step process initiated at the cell membrane. The proposed signaling pathway, based on the available evidence, is outlined below.

Bassianin_Erythrocyte_Interaction This compound This compound Membrane Erythrocyte Membrane This compound->Membrane Interacts with Ca_ATPase Ca²⁺-ATPase This compound->Ca_ATPase Inhibits (major) NaK_ATPase Na⁺/K⁺-ATPase This compound->NaK_ATPase Inhibits (minor) Membrane->Ca_ATPase Membrane->NaK_ATPase Ion_Homeostasis Loss of Ion Homeostasis Ca_ATPase->Ion_Homeostasis Disrupts NaK_ATPase->Ion_Homeostasis Disrupts Disruption Membrane Disruption Morphology Altered Morphology Disruption->Morphology Lysis Cell Lysis (Hemolysis) Morphology->Lysis Ion_Homeostasis->Disruption

Proposed mechanism of this compound-induced erythrocyte cytotoxicity.

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the cytotoxic effects of this compound on erythrocytes. These protocols are based on standard laboratory procedures and the limited information available from existing literature.

Hemolytic Activity Assay

This protocol outlines a general procedure to determine the hemolytic activity of this compound.

Hemolysis_Assay_Workflow cluster_prep Erythrocyte Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood 1. Obtain fresh whole blood (e.g., horse, human) Wash1 2. Wash erythrocytes 3x with isotonic saline (e.g., PBS) Blood->Wash1 Centrifuge1   - Centrifuge at 500 x g for 10 min Wash1->Centrifuge1 Resuspend 3. Resuspend packed erythrocytes to a 2% (v/v) suspension in PBS Wash1->Resuspend Centrifuge1->Wash1 Prepare_this compound 4. Prepare serial dilutions of This compound in PBS Incubate 5. Mix 100 µL of 2% erythrocyte suspension with 100 µL of This compound solution Prepare_this compound->Incubate Incubation_Conditions 6. Incubate at 37°C for 1 hour Incubate->Incubation_Conditions Controls   - Positive Control: 1% Triton X-100   - Negative Control: PBS Controls->Incubate Centrifuge2 7. Centrifuge at 1000 x g for 5 min Incubation_Conditions->Centrifuge2 Supernatant 8. Transfer supernatant to a 96-well plate Centrifuge2->Supernatant Measure 9. Measure absorbance of released hemoglobin at 540 nm Supernatant->Measure Calculate 10. Calculate % Hemolysis: [(Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)] x 100 Measure->Calculate

Workflow for determining the hemolytic activity of this compound.
Erythrocyte Membrane Ca²⁺-ATPase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on Ca²⁺-ATPase activity in isolated erythrocyte membranes.

ATPase_Assay_Workflow cluster_prep Erythrocyte Ghost Preparation cluster_assay ATPase Activity Assay cluster_analysis Phosphate Quantification Lysis_Buffer 1. Prepare hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4) Lyse 2. Lyse washed erythrocytes in cold lysis buffer Lysis_Buffer->Lyse Wash_Ghosts 3. Wash erythrocyte ghosts repeatedly in lysis buffer until white Lyse->Wash_Ghosts Centrifuge_Ghosts   - Centrifuge at 20,000 x g for 20 min Wash_Ghosts->Centrifuge_Ghosts Resuspend_Ghosts 4. Resuspend ghosts in assay buffer Wash_Ghosts->Resuspend_Ghosts Centrifuge_Ghosts->Wash_Ghosts Reaction_Mix 5. Prepare reaction mixture containing:   - Assay Buffer (e.g., HEPES, KCl, MgCl₂)   - CaCl₂   - ATP Preincubate 6. Pre-incubate erythrocyte ghosts with varying concentrations of this compound Reaction_Mix->Preincubate Initiate 7. Initiate reaction by adding ATP Preincubate->Initiate Incubate_Reaction 8. Incubate at 37°C for 30 minutes Initiate->Incubate_Reaction Stop_Reaction 9. Stop reaction with trichloroacetic acid (TCA) Incubate_Reaction->Stop_Reaction Centrifuge_Reaction 10. Centrifuge to pellet protein Stop_Reaction->Centrifuge_Reaction Measure_Pi 11. Measure inorganic phosphate (Pi) released in the supernatant using a colorimetric method (e.g., Malachite Green) Centrifuge_Reaction->Measure_Pi Calculate_Activity 12. Calculate ATPase activity (nmol Pi/mg protein/min) and determine % inhibition Measure_Pi->Calculate_Activity

Workflow for the Ca²⁺-ATPase activity inhibition assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent cytotoxic agent against erythrocytes, primarily through the disruption of membrane function via ATPase inhibition. However, a significant gap exists in the literature regarding the precise quantification of its hemolytic activity. Future research should focus on determining the EC₅₀ value for this compound-induced hemolysis to allow for a more accurate assessment of its toxic potential. Furthermore, a more detailed investigation into the specific molecular interactions between this compound and the erythrocyte membrane could provide a clearer understanding of its mechanism of action and potentially inform the development of novel therapeutic agents or toxicological screening assays.

References

Unraveling the Genetic Blueprint of Bassianin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianin, a yellow pigment and secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, has garnered interest for its potential biological activities. As with many fungal secondary metabolites, the production of this compound is tightly regulated at the genetic level, often in response to specific environmental cues and developmental stages of the fungus. Understanding this intricate regulatory network is paramount for harnessing the full potential of this compound, whether for agricultural applications as a biocontrol agent or for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the current understanding of the genetic regulation of this compound production, detailing the biosynthetic gene cluster, putative regulatory elements, and the broader signaling pathways that may influence its synthesis. Furthermore, this guide presents detailed experimental protocols and data to facilitate further research in this area.

The this compound Biosynthetic Gene Cluster: The Core of Production

While the complete and fully annotated this compound biosynthetic gene cluster is not yet definitively characterized in the public domain, evidence from genomic studies of Beauveria bassiana strongly suggests its existence. Fungal secondary metabolites are typically synthesized by a series of enzymes encoded by genes clustered together on a chromosome. This co-localization facilitates the coordinated expression of all the necessary genes for the production of the final compound.

Based on analogous secondary metabolite gene clusters in Beauveria bassiana and other filamentous fungi, the this compound gene cluster is predicted to contain:

  • A core enzyme gene: Likely a non-ribosomal peptide synthetase (NRPS) or a polyketide synthase (PKS), or a hybrid of the two, which is responsible for assembling the backbone of the this compound molecule.

  • Tailoring enzyme genes: These genes encode enzymes such as oxidoreductases, transferases, and transporters that modify the initial backbone to produce the final, biologically active this compound molecule.

  • A pathway-specific transcription factor (PSTF) gene: This is a regulatory gene located within or near the cluster that specifically controls the expression of the other genes in the cluster. While not yet experimentally confirmed for the this compound cluster, the presence of a PSTF is a common feature of fungal secondary metabolite gene clusters.

Putative Regulatory Mechanisms of this compound Production

The regulation of secondary metabolite production in filamentous fungi is a complex process involving a hierarchical network of regulatory proteins and signaling pathways. While direct experimental evidence for this compound regulation is limited, insights can be drawn from the well-studied regulatory networks of other secondary metabolites in Beauveria bassiana, such as oosporein and beauvericin.

Transcriptional Regulation: A Multi-layered Control System

The expression of the this compound biosynthetic gene cluster is likely controlled by a combination of pathway-specific and global transcription factors.

  • Pathway-Specific Transcription Factors (PSTFs): As mentioned, a putative PSTF is likely encoded within the this compound gene cluster. This transcription factor would bind to specific DNA motifs in the promoter regions of the other genes in the cluster, thereby activating their transcription. The expression of the PSTF itself may be under the control of broader regulatory networks.

  • Global Transcription Factors: Several global regulators are known to influence the production of multiple secondary metabolites in Beauveria bassiana and could therefore also play a role in this compound regulation. These include:

    • PacC: A pH-responsive transcription factor that mediates adaptation to ambient pH. In B. bassiana, BbPacC is known to regulate the production of other secondary metabolites, and its influence on this compound production under different pH conditions is a strong possibility.

    • Msn2: A key regulator of stress responses. Given that secondary metabolite production is often linked to stress, BbMsn2 could act as either a positive or negative regulator of the this compound gene cluster.

    • LaeA: A global regulator of secondary metabolism in many filamentous fungi. LaeA is part of the Velvet complex, which links secondary metabolism with development and light sensing. Deletion or overexpression of laeA in B. bassiana has been shown to affect the production of other secondary metabolites, suggesting a potential role in this compound regulation.

    • Smr1: A negative regulator of oosporein production. The existence of such repressors highlights the complexity of secondary metabolite regulation, and a similar mechanism could be in place for the this compound cluster.

Signaling Pathways Influencing Production

Various signaling pathways are known to integrate environmental signals and translate them into changes in gene expression, including the genes responsible for secondary metabolite production.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK cascades are crucial for sensing and responding to a variety of external stimuli, including nutrient availability, osmotic stress, and cell wall integrity. These pathways can phosphorylate and thereby activate or inhibit transcription factors that control secondary metabolism.

  • Calcium Signaling: Calcium is a ubiquitous second messenger involved in a multitude of cellular processes. In fungi, calcium signaling, often mediated by calmodulin and calcineurin, can influence the expression of virulence factors and secondary metabolite gene clusters.

Data on Secondary Metabolite Production in Beauveria bassiana Mutants

Gene ManipulatedMutant TypeSecondary Metabolite(s) AffectedObserved Effect on ProductionReference
BbLaeAOverexpressionBeauvericin, BassiatinIncreased[1]
BbLaeADeletionBeauvericinDecreased[1]
BbPacCOverexpressionOosporeinIncreased[2]
BbPacCDeletionOosporeinAbolished[2]
Bbmsn2DeletionOosporeinIncreased[2]
Bbsmr1DeletionOosporeinIncreased

Experimental Protocols

To facilitate further research into the genetic regulation of this compound production, this section provides detailed methodologies for key experiments.

Gene Knockout and Overexpression in Beauveria bassiana

Objective: To create mutant strains of B. bassiana with deleted or overexpressed genes of interest (e.g., putative transcription factors) to study their effect on this compound production.

Methodology: CRISPR-Cas9 based gene editing has proven to be an efficient method for genetic manipulation in B. bassiana.

Protocol:

  • Vector Construction:

    • For gene knockout, construct a donor DNA vector containing homologous arms (typically 1-2 kb) flanking the target gene and a selectable marker (e.g., hygromycin resistance gene).

    • For overexpression, construct a vector containing the gene of interest under the control of a strong constitutive promoter (e.g., gpdA promoter) and a selectable marker.

    • Construct a separate vector expressing the Cas9 nuclease and a guide RNA (gRNA) specific to the target gene.

  • Protoplast Preparation:

    • Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days at 25°C with shaking.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer at 30°C for 2-4 hours.

    • Filter the resulting protoplasts through sterile cotton wool to remove mycelial debris.

    • Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and resuspend in STC buffer at a concentration of 10^7 to 10^8 protoplasts/mL.

  • Transformation:

    • Mix the protoplast suspension with the Cas9/gRNA vector and the donor DNA vector.

    • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20-30 minutes.

    • Plate the transformation mixture onto regeneration agar medium (e.g., PDA with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin).

    • Incubate at 25°C for 5-7 days until transformants appear.

  • Screening and Verification:

    • Isolate individual transformants and culture them on selective medium.

    • Perform PCR analysis using primers flanking the target gene to confirm gene knockout or integration of the overexpression cassette.

    • For knockout mutants, Southern blot analysis can be used to confirm the absence of the target gene.

    • For overexpression mutants, RT-qPCR can be used to confirm increased transcript levels of the gene of interest.

Quantification of this compound Production by HPLC

Objective: To quantitatively measure the amount of this compound produced by wild-type and mutant strains of B. bassiana.

Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of secondary metabolites.

Protocol:

  • Sample Preparation:

    • Culture B. bassiana strains in a suitable liquid medium known to support this compound production (e.g., Sabouraud Dextrose Broth) for a defined period (e.g., 7-14 days).

    • Separate the mycelia from the culture broth by filtration.

    • Extract the mycelia with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or vigorous shaking.

    • Evaporate the solvent to dryness and resuspend the extract in a known volume of the mobile phase for HPLC analysis.

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be from 20% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a scan from 200-400 nm is a good starting point). A Diode Array Detector (DAD) is ideal for this purpose.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Analysis of Gene Expression by RT-qPCR

Objective: To measure the transcript levels of genes in the this compound biosynthetic cluster in different strains or under different culture conditions.

Methodology: Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method for quantifying gene expression.

Protocol:

  • RNA Extraction:

    • Harvest mycelia from liquid cultures and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Design primers specific to the target genes in the this compound cluster and a reference gene (e.g., actin or GAPDH) for normalization. Primers should be designed to amplify a product of 100-200 bp.

    • Perform qPCR using a SYBR Green-based master mix in a real-time PCR cycler.

    • The cycling conditions will typically be: an initial denaturation step at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to ensure the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex regulatory networks and experimental procedures, the following diagrams have been generated using Graphviz.

G Hypothetical Signaling Pathway for this compound Production cluster_env Environmental Signals cluster_signal Signaling Pathways cluster_tf Global Transcription Factors cluster_this compound This compound Gene Cluster Nutrient Limitation Nutrient Limitation MAPK Cascade MAPK Cascade Nutrient Limitation->MAPK Cascade pH Stress pH Stress Calcium Signaling Calcium Signaling pH Stress->Calcium Signaling Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Cascade LaeA LaeA MAPK Cascade->LaeA Msn2 Msn2 MAPK Cascade->Msn2 PacC PacC Calcium Signaling->PacC Bassianin_PSTF Pathway-Specific Transcription Factor LaeA->Bassianin_PSTF PacC->Bassianin_PSTF Msn2->Bassianin_PSTF Bassianin_Genes Biosynthetic Genes (NRPS/PKS, etc.) Bassianin_PSTF->Bassianin_Genes Activates This compound This compound Bassianin_Genes->this compound

Caption: Hypothetical signaling pathway for this compound production.

G Workflow for Studying this compound Gene Regulation Identify_Putative_Regulators Identify Putative Regulators (in silico) Gene_Manipulation Gene Knockout/ Overexpression (CRISPR) Identify_Putative_Regulators->Gene_Manipulation Culturing Culture Wild-Type and Mutant Strains Gene_Manipulation->Culturing Metabolite_Extraction Metabolite Extraction Culturing->Metabolite_Extraction RNA_Extraction RNA Extraction Culturing->RNA_Extraction HPLC_Analysis HPLC Quantification of this compound Metabolite_Extraction->HPLC_Analysis Data_Analysis Data Analysis and Correlation HPLC_Analysis->Data_Analysis RT_qPCR RT-qPCR Analysis of Cluster Gene Expression RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: Workflow for studying this compound gene regulation.

Conclusion and Future Directions

The genetic regulation of this compound production in Beauveria bassiana is a fertile ground for discovery. While much can be inferred from the study of other secondary metabolites, direct experimental investigation is needed to fully elucidate the specific regulatory network governing this compound biosynthesis. The protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to unravel this complexity. Future research should focus on the definitive identification and annotation of the this compound biosynthetic gene cluster, the experimental validation of the roles of putative pathway-specific and global transcription factors, and the characterization of the environmental signals that trigger this compound production. A deeper understanding of these regulatory mechanisms will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational engineering of Beauveria bassiana for enhanced this compound yields, benefiting both agriculture and medicine.

References

A Technical Guide to the Initial Studies on the Antimicrobial Properties of Bassianin and its Source Organism, Beauveria bassiana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Beauveria bassiana, an entomopathogenic fungus, is a prolific producer of secondary metabolites with significant biotechnological potential. Among these is Bassianin, a compound identified alongside other toxins like beauvericin and oosporein. While extensive research has focused on the insecticidal properties of B. bassiana and the antimicrobial activities of its crude extracts, studies dedicated specifically to the antimicrobial properties of isolated this compound are limited. This technical guide synthesizes the foundational research on the antimicrobial effects of B. bassiana secondary metabolites, providing context for the potential role of this compound. It details the experimental protocols used to assess antimicrobial activity, presents available quantitative data from studies on crude extracts, and visualizes key experimental workflows and the relationship between the fungus and its bioactive compounds. This document serves as a resource for researchers aiming to explore the therapeutic potential of this compound and other lesser-studied metabolites from this important fungus.

Introduction

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Natural sources, particularly microorganisms, have historically been a rich reservoir of bioactive compounds. Beauveria bassiana, a fungus widely known for its use as a mycoinsecticide, produces a diverse arsenal of secondary metabolites.[1][2] These compounds, including cyclodepsipeptides, alkaloids, and polyketides, are believed to play a role in pathogenesis against insects and in competing with other microorganisms.[2][3]

The main active molecules produced by B. bassiana include bassianolide, oosporein, beauvericin, tenellin, and this compound.[4] While metabolites like beauvericin and oosporein have been the subject of considerable study for their antimicrobial and insecticidal activities, this compound remains a less-characterized component of this chemical arsenal. This guide provides a comprehensive overview of the initial studies that lay the groundwork for investigating the specific antimicrobial properties of this compound by examining the activity of B. bassiana extracts in which it is present.

Antimicrobial Activity of Beauveria bassiana Metabolites

Initial research has consistently demonstrated that crude extracts from B. bassiana cultures exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. These extracts contain a mixture of the secondary metabolites produced by the fungus, including this compound. The data from these studies provide the primary evidence for the potential antimicrobial efficacy of the constituent compounds.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of B. bassiana crude extracts has been quantified using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and the measurement of inhibition zones in diffusion assays. The results from various studies are summarized below.

Target MicroorganismAssay TypeExtract ConcentrationZone of Inhibition (mm)MIC (µg/mL)Reference
Escherichia coliDisc DiffusionNot Specified27-
Escherichia coliMicrodilution--62.5
Staphylococcus aureusDisc DiffusionNot Specified25-
Staphylococcus aureusMicrodilution--125
Klebsiella pneumoniaeDisc DiffusionNot Specified22-
Klebsiella pneumoniaeMicrodilution--62.5
Candida albicansDisc DiffusionNot Specified23-
Candida albicansMicrodilution--125
Bacillus subtilisDisc Diffusion1600 µg/ml18.25-
Bacillus cereusDisc Diffusion1600 µg/ml19.50-
Micrococcus luteusDisc Diffusion1600 µg/ml20.25-
Xanthomonas oryzae pv. oryzaeAgar-plug DiffusionNot Specified60-84% Inhibition-

Note: The data above pertains to crude extracts of B. bassiana and not to isolated this compound.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antimicrobial properties. The following sections detail the common protocols employed in the initial studies of B. bassiana metabolites.

Preparation of B. bassiana Crude Extract

This protocol describes the generation of a secondary metabolite extract from a liquid culture of B. bassiana.

  • Inoculation: An aqueous conidial suspension of B. bassiana (e.g., 1 x 10⁷ conidia/mL) is prepared. One mL of this suspension is used to inoculate 100 mL of a suitable liquid medium (e.g., Sabouraud Dextrose Yeast Broth) in a 250 mL Erlenmeyer flask.

  • Incubation: The flasks are incubated on a rotary shaker at approximately 180 rpm for 7 days at 27 ± 2°C to allow for fungal growth and metabolite secretion.

  • Extraction: The fermented broth is filtered through a sterile membrane (e.g., muslin cloth or filter paper) to separate the fungal biomass from the culture filtrate.

  • Solvent Extraction: The filtrate, containing the secreted metabolites, is then extracted using an organic solvent such as ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a dry crude extract.

  • Resuspension: The dried extract is resuspended in a suitable solvent (e.g., methanol or DMSO) to a desired stock concentration for use in antimicrobial assays.

Agar Disc Diffusion Assay

This method is used to qualitatively assess antimicrobial activity by measuring zones of growth inhibition.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) to create a lawn of growth.

  • Disc Application: Sterile blank paper discs (typically 6 mm in diameter) are impregnated with a known volume (e.g., 15 µL) of the B. bassiana crude extract at various concentrations.

  • Controls: A positive control (a known antibiotic like tetracycline or streptomycin) and a negative control (the solvent used to dissolve the extract) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Collection: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

  • Plate Preparation: A serial two-fold dilution of the B. bassiana extract is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Wells containing only the medium (sterility control), and wells with the medium and the microorganism (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the extract at which no visible growth (turbidity) is observed.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in this research area.

G cluster_prep Phase 1: Culture & Extraction cluster_assay Phase 2: Antimicrobial Assay cluster_analysis Phase 3: Data Analysis a B. bassiana Culture (Liquid Broth) b Incubation (7 days, 27°C) a->b c Filtration (Separate Biomass) b->c d Solvent Extraction (e.g., Ethyl Acetate) c->d e Concentration (Yields Crude Extract) d->e f Prepare Extract Dilutions e->f g Inoculate Test Microorganism (Bacteria/Fungi) f->g h Incubate Plates/Wells g->h i Measure Inhibition Zone (Disc Diffusion) h->i j Determine MIC (Broth Dilution) h->j k Record Quantitative Data i->k j->k l Compare with Controls k->l

Caption: Experimental workflow for assessing antimicrobial activity.

G cluster_metabolites Produces Secondary Metabolites cluster_activities Resulting Bioactivities A Beauveria bassiana B This compound A->B C Beauvericin A->C D Oosporein A->D E Tenellin A->E F Other Metabolites A->F G Antibacterial B->G (Potential) H Antifungal B->H (Potential) C->G C->H I Insecticidal C->I D->G D->H D->I E->I

Caption: Relationship of B. bassiana to its key metabolites.

Mechanism of Action: Postulated Roles

While the specific molecular targets of this compound are not yet elucidated, the mechanisms of other B. bassiana metabolites offer clues. For instance, beauvericin is known to have ionophoric properties, disrupting cell membrane potential. Other compounds are suggested to interfere with the biosynthesis of essential cell components and enzyme production. The red pigment oosporein is thought to help the fungus limit bacterial competition within a host insect, highlighting the ecological role of these antimicrobial compounds. It is plausible that this compound contributes to the observed broad-spectrum activity of the crude extracts through a mechanism that may be unique or synergistic with other secreted molecules.

Conclusion and Future Directions

Initial studies strongly support the antimicrobial potential of secondary metabolites produced by Beauveria bassiana. Quantitative data from crude extracts show efficacy against a variety of gram-positive and gram-negative bacteria, as well as pathogenic fungi. However, a significant knowledge gap exists regarding the specific contribution of this compound to this activity.

Future research should prioritize the following:

  • Isolation and Purification: Development of robust protocols to isolate this compound in sufficient quantities for detailed biological evaluation.

  • Direct Antimicrobial Testing: Conducting comprehensive antimicrobial susceptibility testing with purified this compound to determine its intrinsic activity (MIC, MBC/MFC) against a broad panel of clinically relevant microbes.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial effects.

  • Synergy Studies: Exploring potential synergistic or antagonistic interactions between this compound and other B. bassiana metabolites.

By focusing on these areas, the scientific community can fully characterize the antimicrobial properties of this compound and evaluate its potential as a lead compound for the development of new anti-infective therapies.

References

Methodological & Application

Application Notes and Protocols for Bassianin Extraction from Beauveria bassiana Solid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of bassianin, a secondary metabolite from solid cultures of the entomopathogenic fungus Beauveria bassiana. The methodologies outlined below are compiled from various scientific sources and are intended to guide researchers in developing a robust extraction and purification strategy.

Data Presentation

ProductCulture TypeSubstrate/MediumYieldReference
ConidiaSolid-StatePolished White Rice4.05 g / 100 g dry rice[1]
ConidiaSolid-StateBroken Rice1.93 x 10⁹ conidia / g[2]
BeauvericinLiquid CulturePotato Dextrose Broth (PDB)Optimized for production[2]

Note: The lack of specific yield data for this compound highlights a research gap and an opportunity for further investigation in this area.

Experimental Protocols

This section details the step-by-step methodologies for the solid-state fermentation of Beauveria bassiana, followed by the extraction and a generalized purification protocol for this compound.

Solid-State Fermentation of Beauveria bassiana

This protocol is adapted from methodologies focused on maximizing biomass and conidia production on a solid substrate, which is a prerequisite for secondary metabolite extraction.[1][2]

Materials:

  • Beauveria bassiana strain

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.02% Tween 80

  • Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Solid substrate (e.g., Polished white rice)

  • Autoclavable cultivation bags or flasks

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Culture Beauveria bassiana on PDA plates at 25°C for 10-14 days until sporulation.

    • Harvest conidia by flooding the plate with sterile 0.02% Tween 80 solution and gently scraping the surface.

    • Determine the conidial concentration using a hemocytometer.

    • Inoculate a liquid medium (e.g., PDB) with the conidial suspension to a final concentration of approximately 1 x 10⁷ conidia/mL.

    • Incubate the liquid culture at 25°C on a rotary shaker at 150-200 rpm for 2-3 days to obtain a blastospore-rich inoculum.

  • Solid Substrate Preparation:

    • Wash the solid substrate (e.g., polished white rice) thoroughly with water.

    • Add the substrate and water to the cultivation bags or flasks to achieve a moisture content of approximately 40%.

    • Autoclave the substrate at 121°C for 20-30 minutes. Allow it to cool to room temperature.

  • Inoculation and Incubation:

    • Inoculate the sterilized solid substrate with the liquid inoculum at a ratio of 10% (v/w).

    • Mix thoroughly to ensure even distribution of the inoculum.

    • Incubate the solid culture at 25°C for 14-21 days. The culture should be periodically agitated during the initial days of incubation to promote uniform growth.

Extraction of this compound from Solid Culture

This protocol utilizes an organic solvent extraction method, which is a common technique for isolating secondary metabolites from fungal solid cultures.

Materials:

  • Mature Beauveria bassiana solid culture

  • Extraction solvent (e.g., Ethyl acetate or 70% Ethanol)

  • Homogenizer or blender

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Protocol:

  • Harvesting and Preparation:

    • After the incubation period, harvest the entire solid culture, including the fungal biomass and the substrate.

    • Dry the culture at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried culture into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered solid culture in the chosen extraction solvent (ethyl acetate or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Homogenize the mixture for 5-10 minutes to disrupt the fungal cells and enhance extraction efficiency.

    • Transfer the homogenate to a flask and place it on a shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Separate the solid residue from the liquid extract by vacuum filtration.

    • Wash the residue with a small volume of the extraction solvent to recover any remaining metabolites.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid degradation of the target compound.

    • The resulting concentrated crude extract can be stored at -20°C for further purification.

Purification of this compound

This section provides a general workflow for the purification of this compound from the crude extract. The specific parameters for chromatography will need to be optimized based on the characteristics of the crude extract and the available instrumentation.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)

Protocol:

A. Silica Gel Column Chromatography (Initial Fractionation):

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent. Combine the fractions containing the compound of interest (this compound is a yellow-orange pigment).

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system with a C18 column.

    • Experiment with different mobile phase compositions (e.g., gradients of acetonitrile and water with 0.1% formic acid) to achieve good resolution of the this compound peak from other components in the partially purified fractions.

  • Scale-up to Preparative HPLC:

    • Scale up the optimized analytical method to a preparative HPLC system with a larger C18 column.

    • Inject the this compound-rich fractions obtained from column chromatography.

    • Collect the peak corresponding to this compound.

  • Purity Confirmation and Characterization:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Bassianin_Extraction_Workflow cluster_Fermentation Solid-State Fermentation cluster_Extraction Extraction cluster_Purification Purification A Beauveria bassiana Culture C Inoculation & Incubation (25°C, 14-21 days) A->C B Solid Substrate (e.g., Rice) B->C D Harvesting & Drying C->D Mature Culture E Grinding D->E F Solvent Extraction (Ethyl Acetate or 70% Ethanol) E->F G Filtration F->G H Concentration (Rotary Evaporation) G->H I Crude this compound Extract H->I J Silica Gel Column Chromatography I->J Crude Extract K Fraction Collection & TLC Analysis J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Experimental workflow for this compound extraction.

The diagram below illustrates the logical relationship in the purification process, starting from the crude extract and leading to the pure compound.

Purification_Pathway Crude_Extract Crude this compound Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fractionation Column_Chromatography->Fractionation TLC_Analysis TLC Analysis Fractionation->TLC_Analysis Bassianin_Rich_Fractions This compound-Rich Fractions TLC_Analysis->Bassianin_Rich_Fractions Combine Fractions Prep_HPLC Preparative HPLC Bassianin_Rich_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Purification pathway for this compound.

References

Application Note & Protocol: Purification of Bassianin Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bassianin, a yellow polyketide pigment produced by the entomopathogenic fungus Beauveria bassiana, using liquid chromatography techniques.

Introduction

This compound is a secondary metabolite produced by various species of the fungus Beauveria, notably Beauveria bassiana.[1] It belongs to the class of pyridone alkaloids and exhibits a characteristic yellow color.[2] As a polyketide, its biosynthesis involves a series of complex enzymatic reactions encoded by a dedicated gene cluster. The production of this compound and other pigments in Beauveria bassiana can be influenced by culture conditions such as the carbon-to-nitrogen ratio.[1][2] This application note outlines a comprehensive strategy for the isolation and purification of this compound from fungal culture, employing a combination of solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Summary of Quantitative Data for this compound Purification

Purification StepSample Volume/MassThis compound Concentration (µg/mL or µg/g)Purity (%)Recovery (%)
Crude Ethyl Acetate Extract500 mL~5-20 µg/mL (estimated)< 5%100%
Silica Gel Column Fraction50 mL~50-100 µg/mL (estimated)~40-60%~80-90%
Preparative HPLC Fraction5 mL~400-800 µg/mL (estimated)> 95%~60-70%

Note: The values presented are estimates based on typical purification yields for similar fungal secondary metabolites and should be adapted based on experimental results.

Experimental Protocols

1. Fungal Cultivation and Metabolite Extraction

This protocol describes the cultivation of Beauveria bassiana and the subsequent extraction of this compound.

Materials:

  • Beauveria bassiana culture

  • Potato Dextrose Broth (PDB) medium

  • Sterile conical flasks

  • Shaking incubator

  • Whatman No. 1 filter paper

  • Ethyl acetate

  • Rotary evaporator

Protocol:

  • Inoculate Beauveria bassiana into 500 mL of sterile PDB medium in a 1 L conical flask.

  • Incubate the culture at 25-28°C for 14-21 days in a shaking incubator at 150 rpm.

  • After incubation, separate the fungal biomass from the culture broth by filtration through Whatman No. 1 filter paper.[3]

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Silica Gel Column Chromatography

This protocol details the initial purification of the crude extract to enrich for this compound.

Materials:

  • Crude extract from the previous step

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed extract onto the top of the column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v), followed by a final wash with methanol.

  • Collect fractions of 10-20 mL in individual tubes.

  • Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v) and visualize the spots under UV light.

  • Pool the fractions containing the yellow pigment corresponding to this compound.

  • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

3. Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to high purity.

Materials:

  • Partially purified this compound extract

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

  • HPLC system with a fraction collector

  • Vials for fraction collection

Protocol:

  • Dissolve the partially purified extract in a minimal volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the following conditions (to be optimized):

    • Column: Preparative C18 column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, increase to 70% B over 30 minutes, then wash with 100% B.

    • Flow Rate: 10-20 mL/min

    • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (to be determined, likely in the range of 280-400 nm).

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cultivation Beauveria bassiana Cultivation (PDB Medium, 21 days) filtration Filtration cultivation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction evaporation1 Solvent Evaporation extraction->evaporation1 column_chromatography Silica Gel Column Chromatography evaporation1->column_chromatography fraction_collection1 Fraction Collection & Pooling column_chromatography->fraction_collection1 evaporation2 Solvent Evaporation fraction_collection1->evaporation2 prep_hplc Preparative HPLC evaporation2->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 evaporation3 Final Evaporation fraction_collection2->evaporation3 pure_this compound pure_this compound evaporation3->pure_this compound >95% Pure this compound

Caption: Experimental workflow for this compound purification.

bassianin_biosynthesis cluster_regulation Regulation cluster_biosynthesis Biosynthesis Pathway tf Transcription Factor (e.g., Bbsmr1) pks_gene Polyketide Synthase (PKS) Gene tf->pks_gene Transcriptional Regulation pks_enzyme PKS Enzyme pks_gene->pks_enzyme Transcription & Translation modifying_genes Modifying Enzyme Genes (e.g., tailoring enzymes) modifying_genes->modifying_enzymes Transcription & Translation polyketide_intermediate Polyketide Intermediate pks_enzyme->polyketide_intermediate Catalysis modified_intermediate Modified Intermediate polyketide_intermediate->modified_intermediate Enzymatic Modification This compound This compound modified_intermediate->this compound Final Assembly

Caption: Simplified this compound biosynthesis and regulation pathway.

References

Application Note: High-Throughput Quantification of Bassianin using UPLC-Q-Orbitrap MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, using Ultra-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap MS). This method provides high resolution and accurate mass capabilities, ensuring excellent selectivity and sensitivity for the analysis of this compound in complex matrices. The described protocol is suitable for researchers in natural product discovery, insecticide development, and mycotoxin analysis.

Introduction

This compound is one of several insecticidal secondary metabolites produced by Beauveria bassiana, a fungus widely utilized as a biocontrol agent.[1][2] The accurate detection and quantification of this compound are crucial for understanding the insecticidal mechanisms of B. bassiana, for quality control in the production of biopesticides, and for assessing its potential applications in drug development. The UPLC-Q-Orbitrap MS platform offers superior analytical performance for this purpose, combining the high separation efficiency of UPLC with the high-resolution, accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer.[3]

Experimental

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is adapted from a validated method for the extraction of secondary metabolites from B. bassiana-infected insect larvae.[1][4]

Materials:

  • B. bassiana-infected sample (e.g., insect larvae, fungal culture)

  • 70% Ethanol (HPLC grade)

  • Mortar and pestle or homogenizer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Protocol:

  • Homogenize the sample in 70% ethanol. For insect larvae, grinding in the solvent is effective.

  • Subject the homogenate to ultrasonic treatment for 30 minutes to enhance extraction efficiency.

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

UPLC Conditions

The chromatographic separation is optimized for the analysis of this compound and other related mycotoxins.

ParameterValue
System UPLC System compatible with Q-Orbitrap MS
Column C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A
0.0–1.090
1.0–3.065
3.0–5.040
5.0–9.010
9.0–11.00
11.0–13.00
Q-Orbitrap MS Conditions

The high-resolution and accurate mass capabilities of the Q-Orbitrap MS are leveraged for the selective detection and reliable quantification of this compound.

ParameterValue
System Q-Orbitrap Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
Spray Voltage 4.30 kV
Capillary Temp. 320°C
Sheath Gas Flow 30 L/min
Auxiliary Gas Flow 10 L/min
Sweep Gas Flow 1 L/min
Heater Temp. 200°C
Scan Mode Full MS-dd-MS² (Full Scan with data-dependent MS/MS)
Data Analysis Xcalibur 4.5 software or equivalent

Quantitative Data

The method has been validated for the quantification of this compound, demonstrating good linearity and sensitivity. The following table summarizes the key quantitative parameters.

Table 2: Quantitative Parameters for this compound Analysis

ParameterValueReference
Precursor Ion ([M-H]⁻) 394.1616 m/z
Collision Energy (CE) 27 eV
Fragment Ions (m/z) 332.4135, 320.0887, 164.9900, 92.0759
Linearity (R²) 0.9963
Concentration Range 100–2000 µg/L
Limit of Detection (LOD) Range 8.3 - 24.7 µg/L
Limit of Quantification (LOQ) Range 27.8 - 85.2 µg/L
Recovery 80–115%
Precision 0.1–8.0%

Note: The LOD and LOQ ranges are for a group of eight mycotoxins, including this compound.

Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or ethanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 100 to 2000 µg/L.

  • Inject each calibration standard into the UPLC-Q-Orbitrap MS system.

  • Construct a calibration curve by plotting the peak area of the most intense fragment ion of this compound against the corresponding concentration.

  • Perform a linear regression analysis to determine the linearity (R²) of the calibration curve.

Protocol 2: Sample Analysis and Quantification
  • Prepare the sample extract as described in the "Sample Preparation" section.

  • Inject the prepared sample extract into the UPLC-Q-Orbitrap MS system.

  • Identify the this compound peak in the chromatogram based on its retention time and the presence of the precursor and fragment ions.

  • Integrate the peak area of the quantifier fragment ion for this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis UPLC-Q-Orbitrap MS Analysis cluster_data_processing Data Processing and Quantification sp1 Sample Homogenization (e.g., in 70% Ethanol) sp2 Ultrasonic Extraction (30 minutes) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Filtration (0.22 µm) sp4->sp5 lca1 UPLC Separation (C18 Column) sp5->lca1 Injection lca2 HESI Ionization (Negative Mode) lca1->lca2 lca3 Q-Orbitrap Detection (Full MS-dd-MS²) lca2->lca3 dp1 Peak Identification (Retention Time, m/z) lca3->dp1 Raw Data dp2 Peak Integration dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3 dp4 Result Reporting dp3->dp4

Caption: Experimental workflow for this compound detection and quantification.

Conclusion

The UPLC-Q-Orbitrap MS method presented in this application note provides a highly selective, sensitive, and reliable approach for the detection and quantification of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with the established quantitative parameters, offer a comprehensive guide for researchers. This method can be readily implemented in laboratories for routine analysis of this compound in various sample matrices, thereby supporting advancements in insecticide research and development, as well as in the broader field of natural product analysis.

References

Bassianin Solubilization: An Application Note and Protocol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, has garnered interest within the scientific community for its diverse biological activities, including insecticidal, cytotoxic, and enzyme-inhibiting properties. As a lipophilic pyridone pigment, its poor aqueous solubility presents a significant challenge for researchers conducting in vitro studies. This document provides a detailed protocol for the solubilization of this compound, ensuring its stability and bioavailability for various experimental assays. The procedures outlined herein are intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive understanding of this compound's chemical and physical characteristics is fundamental to developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₅[1][2]
Molecular Weight 395.45 g/mol [1]
Appearance Yellow Pigment[1]
Purity >95% by HPLC[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol
Long-Term Storage (Solid) -20°C
Stock Solution Stability ≥ 4 years at -20°C in DMSO

Experimental Protocols

Preparation of a Concentrated this compound Stock Solution in DMSO

Given its established solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This method minimizes the final concentration of the organic solvent in the aqueous assay medium, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound (solid, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh out 3.95 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound into a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO to achieve the desired molar concentration. For a 10 mM stock solution from 3.95 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. Store the aliquots at -20°C for long-term storage. A stock solution of this compound in DMSO is reported to be stable for at least four years under these conditions.

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous-based cell culture or assay medium. It is crucial to maintain the final DMSO concentration in the assay at a non-toxic level, typically below 0.5%.

Materials:

  • Concentrated this compound stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous assay medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the concentrated this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (if necessary): For creating a range of concentrations for dose-response experiments, perform serial dilutions of the DMSO stock solution in 100% DMSO before diluting into the aqueous medium. This ensures that the final DMSO concentration remains constant across all experimental conditions.

  • Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed aqueous assay medium. It is critical to add the DMSO stock to the aqueous medium and mix immediately and thoroughly to prevent precipitation of the compound. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of the assay medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the assay medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

Data Presentation

The following tables summarize the known effective concentrations of this compound in various in vitro assays.

Table 1: Cytotoxicity of this compound against Insect Cell Lines

Cell LineAssay TypeCC₅₀ (µM)Concentration Range (µM)Reference
Sf9 (from Spodoptera frugiperda)Cytotoxicity4.911 - 100
Sf21 (from Spodoptera frugiperda)Cytotoxicity12.121 - 100

Table 2: Enzyme Inhibition by this compound

EnzymeSourceInhibition (%)ConcentrationReference
Mg²⁺-ATPaseEquine Erythrocyte Ghosts81200 µg/mL
Ca²⁺-ATPaseEquine Erythrocyte Ghosts58200 µg/mL
Na⁺/K⁺-ATPaseEquine Erythrocyte Ghosts23200 µg/mL

Visualizations

Experimental Workflow for this compound Solubilization and Use

Bassianin_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh 1. Weigh solid this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve add_dmso->dissolve aliquot 4. Aliquot into cryovials dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw stock solution store->thaw dilute 7. Dilute stock in assay medium thaw->dilute mix 8. Mix thoroughly dilute->mix assay 9. Perform in vitro assay mix->assay

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Signaling Pathway of this compound-Induced Cytotoxicity

Bassianin_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane ATPase Membrane ATPases (e.g., Ca²⁺-ATPase, Na⁺/K⁺-ATPase) Membrane->ATPase inhibition Disruption Membrane Disruption & Altered Morphology Membrane->Disruption Ion_Imbalance Ion Gradient Disruption ATPase->Ion_Imbalance Lysis Cell Lysis Disruption->Lysis Ion_Imbalance->Lysis

Caption: Proposed mechanism of this compound's cytotoxic effects.

References

Application Notes and Protocols for Bioassay Development to Measure Bassianin's Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This fungus is a natural pathogen of various insect species and is utilized as a biological control agent in agriculture.[1][2][3] The insecticidal activity of B. bassiana is attributed to a combination of physical invasion and the production of a cocktail of toxic secondary metabolites, including this compound, beauvericin, and oosporein.[1][4] These toxins collectively disrupt the host's immune system, interfere with metabolic processes, and ultimately lead to insect death. Developing a standardized bioassay to measure the specific insecticidal activity of purified this compound is crucial for understanding its potential as a standalone biopesticide, for quality control in the production of B. bassiana-based insecticides, and for research into its mode of action.

These application notes provide detailed protocols for conducting a systematic bioassay to determine the insecticidal efficacy of this compound. The protocols cover insect rearing, preparation of this compound solutions, various methods of application, and data analysis to determine key toxicological endpoints such as the median lethal concentration (LC50).

Data Presentation

Quantitative data from this compound bioassays should be summarized in clear, structured tables to facilitate comparison of results across different insect species, developmental stages, and experimental conditions. Due to the limited availability of published LC50 values specifically for purified this compound, the following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical LC50 Values of this compound against Various Insect Pests (24 hours post-exposure)

Insect SpeciesDevelopmental StageBioassay MethodLC50 (µg/mL)95% Confidence Interval (µg/mL)
Spodoptera frugiperda (Fall Armyworm)3rd Instar LarvaeDiet Incorporation15.212.5 - 18.4
Myzus persicae (Green Peach Aphid)AdultLeaf Dip8.57.1 - 10.2
Tribolium castaneum (Red Flour Beetle)AdultTopical Application25.021.7 - 28.8
Aedes aegypti (Yellow Fever Mosquito)4th Instar LarvaeLarval Immersion5.84.9 - 6.9

Table 2: Hypothetical Time-Dependent Mortality of Spodoptera frugiperda (3rd Instar Larvae) Exposed to a Fixed Concentration of this compound (20 µg/mL) via Diet Incorporation

Time (hours)Mean Mortality (%)Standard Deviation (%)
1215.53.2
2455.25.8
4885.14.5
7298.91.5

Experimental Protocols

The following are detailed protocols for three common bioassay methods suitable for assessing the insecticidal activity of this compound. The choice of method will depend on the target insect's feeding habits and life stage.

Protocol 1: Diet Incorporation Bioassay (for chewing insects)

This method is suitable for lepidopteran larvae and other insects that can be reared on an artificial diet.

Materials:

  • Purified this compound

  • Appropriate solvent for this compound (e.g., acetone, ethanol)

  • Artificial diet for the target insect

  • Multi-well bioassay trays (e.g., 24-well plates)

  • Healthy, uniform-sized insect larvae (e.g., 3rd instar)

  • Fine paintbrush

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of concentrations that are expected to cause between 10% and 90% mortality. A control solution containing only the solvent should also be prepared.

  • Incorporation into Diet: While the artificial diet is still in a liquid state and has cooled to a safe temperature (around 50-60°C), add a precise volume of each this compound dilution or the control solution to a known volume of the diet. Mix thoroughly to ensure uniform distribution.

  • Dispensing Diet: Dispense a consistent amount of the treated and control diet into each well of the bioassay trays.

  • Infestation: Once the diet has solidified, carefully place one insect larva into each well using a fine paintbrush.

  • Sealing and Incubation: Seal the trays with a breathable, self-adhesive cover to allow for air exchange while preventing the insects from escaping. Place the trays in an incubator set to the optimal conditions for the target insect's development.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with the paintbrush.

  • Data Analysis: Correct for any mortality in the control group using Abbott's formula. Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Leaf Dip Bioassay (for sucking and chewing insects on plants)

This method is suitable for aphids, whiteflies, and small caterpillars that feed on leaves.

Materials:

  • Purified this compound

  • Solvent and a suitable surfactant (e.g., Triton X-100)

  • Fresh, undamaged leaves from the host plant

  • Petri dishes lined with moist filter paper

  • Healthy insects

  • Forceps

Procedure:

  • Preparation of this compound Solutions: Prepare a series of aqueous dilutions of this compound containing a small amount of surfactant (e.g., 0.01%) to ensure even coating of the leaves. A control solution with water and surfactant only should also be prepared.

  • Leaf Dipping: Using forceps, dip individual leaves into each this compound dilution or the control solution for a set period (e.g., 10-20 seconds).

  • Drying: Allow the leaves to air-dry completely in a fume hood.

  • Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to maintain leaf turgidity. Introduce a known number of insects (e.g., 10-20) onto each leaf.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the LC50 using probit analysis after correcting for control mortality.

Protocol 3: Topical Application Bioassay (for larger insects)

This method is suitable for larger insects like beetles and cockroaches, where direct application of a precise dose is required.

Materials:

  • Purified this compound

  • Volatile solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Carbon dioxide for anesthetizing insects

  • Holding containers (e.g., glass vials with a food source)

  • Healthy, uniform-sized adult insects

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of this compound dilutions in a volatile solvent to deliver a range of doses in a small, precise volume (e.g., 0.5-1.0 µL).

  • Insect Anesthesia: Briefly anesthetize the insects using a gentle stream of carbon dioxide.

  • Application: Using a calibrated microsyringe, apply a precise volume of each this compound solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent only.

  • Holding: Place the treated insects into individual holding containers with access to food and water.

  • Incubation: Maintain the containers under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the median lethal dose (LD50) using probit analysis.

Visualizations

General Workflow for this compound Insecticidal Bioassay

Bioassay_Workflow A Insect Rearing & Selection (Uniform age and size) E Exposure of Insects to this compound A->E B Preparation of this compound Stock Solution & Dilutions D1 Diet Incorporation B->D1 D2 Leaf Dip B->D2 D3 Topical Application B->D3 C Choice of Bioassay Method C->D1 C->D2 C->D3 D1->E D2->E D3->E F Incubation under Controlled Conditions E->F G Mortality Assessment (e.g., 24, 48, 72 hours) F->G H Data Analysis (Probit Analysis, LC50 Calculation) G->H

Caption: General workflow for conducting an insecticidal bioassay with this compound.

Generalized Pathogenic Mechanism of Beauveria bassiana and its Secondary Metabolites

B_bassiana_Mechanism cluster_fungus Beauveria bassiana cluster_insect Insect Host A Spore (Conidia) Adhesion to Cuticle F Insect Cuticle A->F Contact B Germination & Appressorium Formation C Cuticle Penetration (Enzymes & Mechanical Force) B->C G Hemolymph C->G Enters D Hyphal Growth in Hemocoel E Production of Secondary Metabolites (e.g., this compound) D->E I Nutrient Depletion & Tissue Damage D->I Causes H Immune System (Hemocytes, Phenoloxidase) E->H Suppresses F->B Triggers G->D J Insect Mortality H->J Leads to I->J Leads to

Caption: Pathogenic cycle of Beauveria bassiana and the role of its toxins.

References

Application Notes and Protocols for the Synthesis of Bassianin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It belongs to the depsipeptide class of natural products, which are characterized by the presence of both amide and ester bonds in their cyclic or linear structures.[1][2][3] These compounds, including the related Bassianolide, are known for their insecticidal and other biological activities, making them interesting scaffolds for the development of new therapeutic agents or agrochemicals.[4][5] Structure-activity relationship (SAR) studies are crucial for understanding the chemical features responsible for their biological effects and for designing novel analogs with improved potency, selectivity, or pharmacokinetic properties.

This document provides detailed protocols and application notes for the synthesis of this compound derivatives, focusing on solid-phase synthesis methodologies that are well-suited for creating libraries of analogs for SAR studies.

Synthetic Strategy Overview

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing linear depsipeptide precursors of this compound and its analogs. This technique allows for the efficient and stepwise assembly of amino and hydroxy acids on a solid support, with the key advantages of simplified purification at each step and the potential for automation. The general workflow involves:

  • Resin Functionalization: Attachment of the first protected amino or hydroxy acid to a solid support (resin).

  • Iterative Chain Elongation: Stepwise addition of protected amino and hydroxy acids to build the linear depsipeptide sequence. This involves cycles of deprotection and coupling reactions.

  • Cleavage from Resin: Release of the linear depsipeptide from the solid support.

  • Cyclization: Intramolecular cyclization of the linear precursor in solution to form the final cyclic depsipeptide.

The following diagram illustrates the general workflow for the solid-phase synthesis of a this compound analog.

SPPS_Workflow_for_Bassianin_Analogs cluster_elongation Iterative Elongation on Solid Phase start Start with Functionalized Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection1 1. coupling1 Amino Acid Coupling (e.g., HBTU/HOBt/DIEA) deprotection1->coupling1 2. esterification Hydroxy Acid Coupling (Ester Bond Formation) (e.g., DIC/DMAP) coupling1->esterification 3. deprotection2 Fmoc Deprotection esterification->deprotection2 4. coupling2 Repeat Elongation Cycles deprotection2->coupling2 5. cleavage Cleavage from Resin (e.g., TFA Cocktail) coupling2->cleavage n. cyclization Solution-Phase Macrolactamization cleavage->cyclization purification Purification (e.g., RP-HPLC) cyclization->purification end Characterized This compound Analog purification->end

Caption: General workflow for Solid-Phase Synthesis of this compound analogs.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a cyclic depsipeptide analog of this compound. These protocols are based on established methods for solid-phase depsipeptide synthesis and may require optimization for specific target derivatives.

Protocol 2.1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol uses the standard Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Protected hydroxy acids (e.g., Boc-D-Hiv-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Amide Bond Formation):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIEA (6 eq.) and agitate.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Hydroxy Acid Coupling (Ester Bond Formation):

    • Swell the resin in DCM.

    • In a separate vial, dissolve the protected hydroxy acid (e.g., Boc-D-Hiv-OH) (3 eq.) and DIC (3 eq.) in DCM.

    • Add the solution to the resin, followed by a catalytic amount of DMAP (0.1 eq.).

    • Agitate at room temperature for 4-6 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Iterative Elongation: Repeat steps 2-4 for each amino acid and hydroxy acid in the target sequence.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2.2: Solution-Phase Cyclization

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1 mM) to favor intramolecular cyclization over polymerization.

  • Cyclization Reaction:

    • Cool the solution to 0°C.

    • Add a coupling agent such as HATU (1.5 eq.) and a base like DIEA (3 eq.).

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude cyclic depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Structure-Activity Relationship (SAR) Data

A systematic modification of the this compound structure is required to probe the SAR. Key positions for modification include the amino acid side chains, the stereochemistry of the chiral centers, and the ring size. The biological activity of each synthesized analog should be evaluated in relevant assays (e.g., insecticidal, antimicrobial, cytotoxic assays).

The following table is a representative example of how SAR data for a series of this compound analogs could be presented. The data shown is hypothetical and for illustrative purposes only.

Compound IDR1 GroupR2 GroupRing SizeInsecticidal Activity (LC50, µg/mL)
This compound -CH(CH3)2-CH2CH(CH3)22415.2
Analog 1 -CH3-CH2CH(CH3)22445.8
Analog 2 -CH(CH3)2-CH32422.1
Analog 3 -CH(CH3)2-CH2Ph2418.5
Analog 4 -CH(CH3)2-CH2CH(CH3)22289.3
Analog 5 -CH(CH3)2-CH2CH(CH3)22635.6

Interpretation of Hypothetical SAR:

  • R1 Position: Modification of the R1 side chain from isopropyl to a smaller methyl group (Analog 1) significantly reduces activity, suggesting a requirement for steric bulk at this position.

  • R2 Position: Replacing the isobutyl group at R2 with a smaller methyl group (Analog 2) leads to a moderate decrease in activity. Introducing an aromatic ring (Analog 3) results in comparable activity to the parent compound.

  • Ring Size: Altering the macrocycle ring size (Analogs 4 and 5) appears to be detrimental to the insecticidal activity, indicating an optimal ring conformation for target binding.

Proposed Biological Mechanism

The precise molecular target of this compound is not fully elucidated, but like other depsipeptides from Beauveria bassiana, it contributes to the overall virulence of the fungus against insect hosts. These toxins are believed to act synergistically to disrupt cellular processes and evade the host's immune response. A generalized proposed mechanism of action involves insertion into cell membranes, leading to ionophore activity, disruption of membrane potential, and ultimately, cell death.

The following diagram illustrates a generalized mode of action for depsipeptide toxins.

Depsipeptide_Mode_of_Action cluster_membrane Insect Cell Membrane Membrane This compound This compound Analog MembraneInsertion Membrane Insertion This compound->MembraneInsertion 1. Binding IonChannel Ion Channel / Pore Formation MembraneInsertion->IonChannel 2. Conformational Change IonFlux Disruption of Ion Gradients (K+, Na+, Ca2+) IonChannel->IonFlux 3. Depolarization Membrane Depolarization IonFlux->Depolarization 4. Apoptosis Induction of Apoptosis Depolarization->Apoptosis 5. CellDeath Cell Death Apoptosis->CellDeath

Caption: Generalized mode of action for depsipeptide toxins.

The synthetic protocols and strategies outlined in this document provide a framework for the generation of this compound derivatives for SAR studies. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify the key pharmacophores and develop novel compounds with enhanced properties for various applications in medicine and agriculture.

References

Application Notes and Protocols for Incorporating Bassianin into Artificial Insect Diets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianin is a yellow pigment and a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is one of several toxins, including beauvericin and tenellin, that contribute to the fungus's insecticidal activity. These toxins can act as virulence factors, aiding in the suppression of the host's immune system and ultimately leading to insect mortality. The incorporation of purified this compound into artificial insect diets allows for the detailed study of its specific insecticidal effects, dose-response relationships, and mechanism of action, independent of the fungal pathogen itself. This is crucial for the development of novel bio-insecticides and for understanding the complex interactions between fungal pathogens and their insect hosts.

This document provides a detailed protocol for the preparation of an artificial insect diet containing this compound, guidelines for conducting insect bioassays, and a summary of relevant quantitative data.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for its effective incorporation into an aqueous-based artificial diet.

PropertyValueSource
Molecular Formula C₂₃H₂₅NO₅PubChem
Molecular Weight 395.45 g/mol PubChem
Appearance Yellow PigmentInternal Knowledge
Solubility Soluble in methanol or Dimethyl Sulfoxide (DMSO)Internal Knowledge
Thermal Stability Data not readily available. As a polyketide, it is recommended to avoid prolonged exposure to high temperatures to prevent potential degradation.Internal Knowledge

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobicity, this compound must first be dissolved in a suitable organic solvent before being added to the aqueous artificial diet. Dimethyl sulfoxide (DMSO) is a common solvent for such purposes.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of purified this compound in a sterile microcentrifuge tube.

  • Add a precise volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). The concentration should be at least 1000 times the highest final concentration desired in the diet to keep the final DMSO concentration in the diet at or below 0.1%.

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C in the dark.

Preparation of a Standard Artificial Insect Diet

The following is a general-purpose lepidopteran diet. The formulation can be adjusted based on the specific dietary requirements of the target insect species.

Ingredients:

IngredientAmount (for 1 Liter)
Agar20 g
Wheat Germ100 g
Casein35 g
Sucrose35 g
Wesson's Salt Mixture10 g
Vitamin Mix (Vanderzant)10 g
Sorbic Acid2 g
Methylparaben2 g
Distilled Water800 mL
Chlortetracycline0.25 g

Procedure:

  • Mix all dry ingredients (except agar) in a blender.

  • In a separate flask, add the agar to 400 mL of distilled water and bring to a boil while stirring to dissolve the agar completely.

  • Add the remaining 400 mL of distilled water to the blender with the dry ingredients and blend until a homogenous mixture is achieved.

  • Pour the hot agar solution into the blender with the other ingredients and blend thoroughly.

  • Allow the diet to cool in a water bath to approximately 60-65°C.

  • While the diet is cooling, add the chlortetracycline and mix well.

Incorporation of this compound into the Artificial Diet

This step is critical to ensure a homogenous distribution of this compound throughout the diet and to minimize its precipitation.

Procedure:

  • Once the artificial diet has cooled to 60-65°C, place it on a magnetic stirrer with a stir bar and maintain a constant, vigorous stirring.

  • Prepare serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations in the diet.

  • Slowly add the appropriate volume of the this compound-DMSO solution to the center of the vortex of the stirring diet. The final concentration of DMSO in the diet should not exceed 0.1% (v/v) to avoid solvent-induced toxicity to the insects.[1][2][3]

  • For the control diet, add the same volume of pure DMSO without this compound.

  • Continue to stir the diet for at least 5 minutes to ensure even distribution.

  • Dispense the diet into sterile rearing containers (e.g., petri dishes, multi-well plates, or vials) before it solidifies.

  • Allow the diet to cool and solidify at room temperature under sterile conditions.

  • Store the prepared diet at 4°C until use. It is recommended to use the diet within one week of preparation.

Insect Bioassay Protocol

This protocol outlines a general procedure for conducting a diet-incorporation bioassay to evaluate the insecticidal activity of this compound.

Procedure:

  • Place one larva of the target insect species (e.g., second or third instar) into each rearing container with the prepared diet.

  • Use a fine paintbrush to transfer the larvae to avoid injury.

  • For each concentration of this compound and the control, a sufficient number of replicates should be prepared (e.g., 30-50 larvae per treatment).

  • Incubate the bioassay containers under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Record insect mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-10 days).

  • Sublethal effects, such as reduced weight gain, developmental delays, or deformities, should also be recorded.

  • Analyze the mortality data using probit analysis or other appropriate statistical methods to determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from a bioassay with this compound. The effective concentration of this compound is expected to be in a similar range to other Beauveria bassiana toxins like beauvericin, which has been found in infected insects at concentrations of 63.6–109.8 µg/g.[4]

Table 1: Hypothetical Dose-Response of an Insect Species to this compound in Artificial Diet

This compound Concentration (µg/g of diet)Number of Larvae TestedMortality (%) after 7 daysAverage Larval Weight (mg) at Day 7
0 (Control)504150
105015135
255030110
50505585
75508060
100509545

Table 2: Calculated Lethal Concentrations (LC values) of this compound

ParameterValue (µg/g of diet)95% Confidence Interval
LC₅₀ 48.542.1 - 55.8
LC₉₀ 92.381.5 - 104.7

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_incorp Incorporation cluster_bioassay Bioassay cluster_data Data Analysis A Prepare this compound Stock Solution (in DMSO) D Add this compound/DMSO Solution to Diet A->D B Prepare Artificial Insect Diet C Cool Diet to 60-65°C B->C C->D E Dispense Diet into Rearing Containers D->E F Introduce Insect Larvae E->F G Incubate under Controlled Conditions F->G H Record Mortality and Sublethal Effects G->H I Calculate LC50/LC90 H->I

Caption: Experimental workflow for incorporating this compound into an artificial insect diet and conducting a bioassay.

mode_of_action cluster_entry Ingestion & Absorption cluster_effects Cellular & Systemic Effects cluster_outcome Physiological Outcome A This compound Ingested with Diet B Absorption through Midgut Epithelium A->B C Disruption of Ion Channel Function (Hypothesized) B->C D Inhibition of Cellular Respiration (Hypothesized) B->D E Suppression of Immune Response B->E F Cell Death and Tissue Damage C->F D->F E->F G Paralysis and Reduced Feeding F->G H Insect Mortality G->H

Caption: Hypothesized mode of action of this compound following ingestion by an insect.

References

Application Notes & Protocols: Real-Time Monitoring of Bassianin Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana[1]. Like other fungal secondary metabolites, such as beauvericin and oosporein, it is synthesized by nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS)[2][3][4]. Monitoring the production of these compounds in real-time is crucial for process optimization in biotechnology and for understanding the fungal life cycle and its interactions with its environment[5]. Real-time monitoring allows for dynamic adjustments to fermentation parameters, leading to improved yields and a deeper understanding of the biosynthesis process. This document provides an overview of advanced techniques and detailed protocols for the real-time monitoring of this compound production.

Biosynthesis of this compound

This compound is a cyclooligomer depsipeptide. Its biosynthesis is governed by a specific gene cluster that includes a nonribosomal peptide synthetase (NRPS). The core enzyme, Bassianolide Synthetase (BbBSLS), iteratively synthesizes a dipeptidol monomer from the precursors D-2-hydroxyisovalerate and L-leucine. These monomers are then condensed to form the final cyclic structure. Understanding this pathway is fundamental to developing targeted monitoring strategies.

Bassianin_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway precursor1 D-2-Hydroxyisovalerate NRPS Bassianolide Synthetase (BbBSLS) precursor1->NRPS precursor2 L-Leucine precursor2->NRPS Monomer Enzyme-bound Dipeptidol Monomer NRPS->Monomer Iterative Synthesis Cyclization Recursive Condensation Monomer->Cyclization Monomer Units This compound This compound Cyclization->this compound Final Product a A Fungal Culture in Bioreactor B Automated Sampling Probe A->B Continuous Sampling C Filtration Unit (Remove Mycelia) B->C D Autosampler/ Injection Valve C->D E High-Performance Liquid Chromatography (HPLC) D->E Inject Sample F Mass Spectrometer (e.g., TOF, Q-TOF) E->F Separated Analytes G Data Acquisition System F->G H Real-Time Data Analysis (Quantification & Trending) G->H

References

Bassianin as a Biomarker for Beauveria bassiana Infection in Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveria bassiana is an entomopathogenic fungus widely utilized as a biological control agent against a variety of insect pests. During its pathogenic lifecycle, B. bassiana secretes a cocktail of secondary metabolites that play a crucial role in overcoming the host's immune defenses and ultimately leading to its demise. Among these metabolites is Bassianin, a yellow pyridone pigment that serves as a potential biomarker for detecting and monitoring B. bassiana infection in insects. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound, as well as an overview of its role in the context of the insect immune response.

Chemical Properties of this compound

A clear understanding of this compound's chemical properties is fundamental for its use as a biomarker.

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₅[1]
Molecular Weight 395.45 g/mol [1]
Appearance Yellow Pigment
Solubility Soluble in methanol or DMSO

Application Notes

The detection and quantification of this compound in infected insects can serve several key purposes in research and development:

  • Confirmation of Infection: The presence of this compound within an insect can confirm infection by a this compound-producing strain of Beauveria bassiana.

  • Virulence Studies: Quantifying this compound levels may correlate with the virulence of different B. bassiana strains, providing a measurable indicator of pathogenic activity.

  • Biopesticide Efficacy Testing: Monitoring this compound levels in target pest populations can be a tool to assess the efficacy and persistence of B. bassiana-based biopesticides in the field.

  • Drug Discovery: Understanding the role of this compound and other toxins in suppressing the insect immune system can inform the development of novel insecticides that mimic these effects.

Experimental Protocols

Protocol 1: Extraction of Hemolymph from Infected Insects

This protocol is adapted from general insect hemolymph extraction techniques and is suitable for subsequent metabolite analysis.

Materials:

  • Infected and control insects (e.g., Tenebrio molitor larvae)

  • Sterile, chilled microcentrifuge tubes (1.5 mL)

  • Micropipettes and sterile tips

  • Fine-tipped forceps and micro-dissecting scissors

  • Anticoagulant buffer (e.g., 98 mM NaOH, 186 mM NaCl, 17 mM EDTA, 41 mM citric acid, pH 4.5)

  • Liquid nitrogen or dry ice for flash-freezing

  • Centrifuge

Procedure:

  • Anesthetize the insects by placing them on ice for 10-15 minutes.

  • Surface-sterilize the insect by briefly immersing it in 70% ethanol and allowing it to air dry.

  • Carefully make a small incision in the insect's cuticle, preferably in a non-critical area to avoid contamination from gut contents. For larvae, a proleg can be clipped.

  • Gently squeeze the insect to exude a droplet of hemolymph.

  • Collect the hemolymph droplet using a micropipette and transfer it to a pre-chilled microcentrifuge tube containing a small volume of anticoagulant buffer to prevent melanization and coagulation.

  • Centrifuge the collected hemolymph at 5000 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Carefully collect the supernatant (plasma), which contains the soluble metabolites, and transfer it to a fresh, chilled microcentrifuge tube.

  • Flash-freeze the hemolymph plasma in liquid nitrogen and store it at -80°C until further analysis.

Protocol 2: Extraction of this compound from Whole Insect Homogenate

This protocol is based on the methodology for extracting multiple secondary metabolites from B. bassiana-infected insects.[1][2]

Materials:

  • Infected and control insects (e.g., Tenebrio molitor larvae)

  • 70% Ethanol (EtOH) in water

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Ultrasonic bath

  • Centrifuge and microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh the infected and control insects.

  • Freeze the insects in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the powdered insect tissue to a microcentrifuge tube.

  • Add 70% EtOH to the tube (e.g., 1 mL per 100 mg of tissue).

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

Protocol 3: Purification of this compound (General Strategy)

For applications requiring purified this compound, a multi-step chromatographic approach is necessary.

Materials:

  • Crude this compound extract (from Protocol 2)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with increasing concentrations of methanol in water. Collect fractions.

  • Silica Gel Column Chromatography:

    • Concentrate the this compound-containing fractions from the SPE.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).

    • Collect fractions and monitor for the yellow pigment characteristic of this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool and concentrate the yellow fractions from the silica gel column.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative or semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (with 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the crude extract) and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC-MS.

Protocol 4: Quantification of this compound using UPLC-Q-Orbitrap MS

This protocol is based on a validated method for the simultaneous analysis of multiple B. bassiana metabolites.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole-Orbitrap Mass Spectrometer (Q-Orbitrap MS).

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Collision Energy: Optimized for the fragmentation of this compound.

Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Analyze the extracted samples (from Protocol 1 or 2) and the standards using the UPLC-Q-Orbitrap MS method.

  • Identify the this compound peak in the chromatograms based on its retention time and accurate mass-to-charge ratio (m/z).

  • Confirm the identity of this compound by comparing its fragmentation pattern (MS/MS spectrum) with that of the standard.

  • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

Quantitative Data

The concentration of this compound can vary depending on the B. bassiana strain, the host insect species, and the stage of infection.

Host InsectTissueThis compound Concentration (µg/g)Analytical MethodReference
Tenebrio molitor (larvae)Whole body3.5 ± 0.4UPLC-Q-Orbitrap MS

Signaling Pathways and Logical Relationships

Beauveria bassiana infection triggers a complex interplay between the fungus and the insect's immune system. The fungus releases a variety of secondary metabolites, including this compound, that are thought to suppress the host's immune response. Key insect immune signaling pathways activated upon fungal infection include the Toll and JAK-STAT pathways.

Beauveria_Infection_Pathway B_bassiana Beauveria bassiana spores Adhesion Adhesion to cuticle B_bassiana->Adhesion Germination Germination & Penetration Adhesion->Germination Hemocoel Invasion of Hemocoel Germination->Hemocoel Toxins Secretion of Secondary Metabolites (incl. This compound) Hemocoel->Toxins Immune_Recognition Insect Immune Recognition Hemocoel->Immune_Recognition Insect_Death Insect Death Hemocoel->Insect_Death Immune_Suppression Immune Suppression Toxins->Immune_Suppression Inhibition Toll_Pathway Toll Pathway Activation Immune_Recognition->Toll_Pathway JAK_STAT_Pathway JAK-STAT Pathway Activation Immune_Recognition->JAK_STAT_Pathway Immune_Response Production of Antifungal Effectors (e.g., AMPs) Toll_Pathway->Immune_Response JAK_STAT_Pathway->Immune_Response Immune_Response->Hemocoel Fungal Clearance Immune_Suppression->Immune_Response

Caption: Overview of Beauveria bassiana infection and insect immune response.

Experimental_Workflow Infection Insect Infection with Beauveria bassiana Sample_Collection Sample Collection (Hemolymph or Whole Insect) Infection->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction Purification Purification of This compound (Optional) Extraction->Purification Analysis UPLC-Q-Orbitrap MS Analysis Extraction->Analysis Purification->Analysis Quantification Quantification of This compound Analysis->Quantification Data_Interpretation Data Interpretation & Biomarker Application Quantification->Data_Interpretation

Caption: Experimental workflow for this compound biomarker analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bassianin Production in Beauveria bassiana

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Bassianin production by the entomopathogenic fungus Beauveria bassiana.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

This compound is a yellow pigment and secondary metabolite produced by Beauveria bassiana.[1] Like other secondary metabolites from this fungus, it is explored for its potential bioactive properties. Optimizing its production is crucial for research into its biological activities and potential applications.

Q2: Which culture method is better for this compound production: submerged fermentation (SmF) or solid-state fermentation (SSF)?

Both submerged and solid-state fermentation can be used for the production of secondary metabolites by Beauveria bassiana.

  • Submerged Fermentation (SmF) allows for easier control of environmental parameters such as pH, temperature, and aeration, and is often more suitable for large-scale production of biomass and secreted metabolites.[2]

  • Solid-State Fermentation (SSF) mimics the natural growth conditions of the fungus and can lead to the production of a different spectrum or higher concentration of certain secondary metabolites.[2]

The choice between SmF and SSF may depend on the specific research goals and available equipment. It is recommended to screen both methods to determine the optimal one for this compound production.

Q3: What are the key factors influencing this compound production?

The production of secondary metabolites like this compound is influenced by a combination of factors, including:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH of the Medium: The optimal pH for growth and secondary metabolite production can differ.

  • Temperature: Beauveria bassiana has an optimal temperature range for growth and metabolite synthesis.

  • Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi, and agitation helps in nutrient distribution.

Troubleshooting Guide

Problem: Low or no yield of this compound.

Possible Causes and Solutions:

  • Suboptimal Culture Medium:

    • Cause: The carbon-to-nitrogen (C:N) ratio may not be optimal for secondary metabolism. Often, a limitation in one nutrient (like nitrogen) after an initial growth phase can trigger secondary metabolite production.

    • Solution: Experiment with different media compositions. While Yeast and Malt Extract Broth (YMB) supports high biomass, Potato Dextrose Broth (PDB) and Malt Extract Broth (MB) have been shown to enhance the production of other secondary metabolites like beauvericin.[3] Try varying the C:N ratio; a ratio of 22.4 was found to be optimal for the sporulation of one B. bassiana strain.[4]

  • Incorrect pH:

    • Cause: The pH of the medium may be drifting out of the optimal range for this compound synthesis.

    • Solution: Monitor and control the pH of the culture. The optimal initial pH for spore production has been reported to be around 5.2. However, for overall growth, a pH range of 5-7 is generally suitable. It is advisable to test a range of pH values (e.g., 5.0, 6.0, 7.0) to find the optimum for this compound production.

  • Inappropriate Temperature:

    • Cause: The incubation temperature may be too high or too low.

    • Solution: The optimal temperature for the growth of B. bassiana is typically between 25-27°C. However, secondary metabolite production can sometimes be enhanced at slightly lower or higher temperatures. It is recommended to test a range of temperatures (e.g., 20°C, 25°C, 28°C).

  • Insufficient Aeration or Inadequate Agitation (in SmF):

    • Cause: Poor oxygen supply can limit the growth and metabolism of this aerobic fungus. Inadequate agitation can lead to poor nutrient mixing and cell clumping.

    • Solution: For shake flask cultures, use baffled flasks and maintain an agitation speed of around 150-200 rpm. In a bioreactor, aeration and agitation rates should be optimized. For other fungi, high aeration and agitation have been shown to enhance secondary metabolite production.

  • Incorrect Incubation Time:

    • Cause: this compound production may be growth-phase dependent. Harvesting too early or too late can result in low yields.

    • Solution: Perform a time-course study to determine the optimal incubation period for this compound production. For other secondary metabolites in B. bassiana, peak production has been observed after 6 to 12 days of incubation.

Problem: Inconsistent this compound production between batches.

Possible Causes and Solutions:

  • Variability in Inoculum:

    • Cause: The age, concentration, or physiological state of the inoculum can vary.

    • Solution: Standardize your inoculum preparation. Use spores from a culture of a specific age and quantify the spore concentration before inoculating your production medium.

  • Inconsistent Media Preparation:

    • Cause: Minor variations in media components or preparation methods.

    • Solution: Use a standardized protocol for media preparation, ensuring all components are accurately weighed and dissolved.

  • Fluctuations in Environmental Conditions:

    • Cause: Variations in incubator temperature, shaker speed, or aeration.

    • Solution: Regularly calibrate and monitor your equipment to ensure consistent operating conditions.

Data on Optimized Culture Conditions for Beauveria bassiana

While specific quantitative data for this compound is limited in the available literature, the following tables summarize optimal conditions for the production of other secondary metabolites and overall growth, which can be used as a starting point for optimizing this compound production.

Table 1: Effect of Culture Media on Beauveria bassiana Biomass and Beauvericin Production

Culture MediumIncubation Time (days)Fungal Biomass (g/L)Beauvericin Yield (mg/L)
Potato Dextrose Broth (PDB)610.5150
Potato Dextrose Broth (PDB)1212.0110
Yeast and Malt Extract Broth (YMB)615.080
Yeast and Malt Extract Broth (YMB)1218.090
Malt Extract Broth (MB)612.5120
Malt Extract Broth (MB)1216.0237.49
Fusarium Defined Medium (FDM)68.070
Fusarium Defined Medium (FDM)1210.060

Table 2: Optimal Physical Parameters for Beauveria bassiana Growth and Sporulation

ParameterOptimal Range/Value
Temperature25-27°C
Initial pH5.0 - 7.0
Agitation (Shake Flask)150 - 200 rpm

Experimental Protocols

Protocol 1: Submerged Fermentation for Secondary Metabolite Production

This protocol provides a general method for submerged fermentation in shake flasks.

  • Inoculum Preparation:

    • Culture B. bassiana on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C until sporulation.

    • Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial debris.

    • Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the desired liquid medium (e.g., Malt Extract Broth).

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 15 minutes and allow them to cool.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 7-14 days.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the secondary metabolites from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Solid-State Fermentation for Secondary Metabolite Production

This protocol outlines a general method for solid-state fermentation.

  • Substrate Preparation:

    • Use a solid substrate such as rice or a mixture of wheat bran and other agricultural by-products.

    • Adjust the moisture content of the substrate to 40-60% (w/w).

    • Place the moistened substrate in autoclavable bags or flasks.

    • Autoclave at 121°C for 20-30 minutes and cool to room temperature.

  • Inoculation and Fermentation:

    • Inoculate the sterile substrate with a spore suspension of B. bassiana (prepared as in Protocol 1) to a final concentration of approximately 1 x 10⁷ spores/g of dry substrate.

    • Mix thoroughly to ensure even distribution of the inoculum.

    • Incubate at 25°C for 14-21 days.

  • Extraction and Analysis:

    • Dry the fermented substrate at a low temperature (e.g., 40°C).

    • Grind the dried substrate to a fine powder.

    • Extract the secondary metabolites with a suitable solvent.

    • Analyze the extract for this compound content using HPLC.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Extraction & Analysis pda Culture on PDA harvest Harvest Spores pda->harvest quantify Quantify Spores harvest->quantify inoculate Inoculate with Spore Suspension quantify->inoculate Standardized Inoculum media Prepare Culture Media (Liquid or Solid) media->inoculate incubate Incubate under Controlled Conditions (Temp, pH, Aeration) inoculate->incubate extract Extract Secondary Metabolites incubate->extract hplc Quantify this compound (HPLC) extract->hplc optimize Analyze Data & Optimize Conditions hplc->optimize optimize->media Iterative Improvement

Caption: Workflow for optimizing this compound production.

logical_relationship Key Factors Influencing Secondary Metabolite Production center Secondary Metabolite (e.g., this compound) Yield media Media Composition (C/N Ratio) media->center ph pH ph->center temp Temperature temp->center aeration Aeration & Agitation aeration->center time Incubation Time time->center genetics Fungal Strain Genetics genetics->center

Caption: Factors influencing secondary metabolite yield.

References

Troubleshooting Bassianin instability during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bassianin. The information provided addresses common challenges related to the instability of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a yellow pigment and a secondary metabolite produced by the fungus Beauveria bassiana.[1] Like many natural products, its complex chemical structure can be susceptible to degradation under various environmental conditions, leading to a loss of biological activity and inaccurate experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors known to affect the stability of fungal secondary metabolites, and likely this compound, include temperature, pH, light, and the presence of reactive chemicals or enzymes.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be indicated by a change in color (fading of the yellow pigment), the appearance of precipitates, or a decrease in the expected biological activity. For accurate assessment, chromatographic methods like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact this compound.

Q4: What is the recommended long-term storage condition for purified this compound?

A4: For long-term storage, it is recommended to store purified this compound at -20°C.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidative and photodegradation.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent This compound is soluble in methanol and DMSO.[2] A study on the extraction of multiple Beauveria bassiana metabolites, including this compound, found 70% ethanol to be an effective extraction solvent.[4] If yields are low, consider switching to or optimizing your solvent system.
Degradation During Extraction High temperatures can lead to the degradation of this compound. One study noted a decrease in extraction efficiency of a group of metabolites, including this compound, when heat treatment at 70°C was applied. Avoid excessive heating during extraction. If using methods like Soxhlet, consider alternative room temperature or cold extraction methods.
Incomplete Cell Lysis Ensure that the fungal mycelium is thoroughly ground or homogenized to maximize the surface area for solvent penetration and extraction.
Insufficient Extraction Time While prolonged extraction times can increase yield, they also increase the risk of degradation. An optimal extraction time should be determined empirically. A 30-minute ultrasonic treatment has been shown to be effective for a mixture of metabolites including this compound.
Issue 2: this compound Degradation in Stored Extracts or Solutions
Possible Cause Troubleshooting Step
Inappropriate Storage Temperature Fungal secondary metabolites can degrade rapidly at room temperature. For short-term storage (up to 24 hours), 4°C is recommended. For long-term storage, -20°C is the best option for purified this compound.
Presence of Water or Protic Solvents Traces of water or reactive solvents can lead to hydrolysis or other degradation reactions over time. If possible, store the extract as a dry film after solvent evaporation.
Exposure to Light This compound is a yellow pigment, and like many colored compounds, it may be susceptible to photodegradation. Store extracts and solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Oxidation The presence of oxygen can lead to oxidative degradation. For long-term storage of high-purity this compound, consider flushing the storage vial with an inert gas like nitrogen or argon before sealing.
Acid or Base Contamination Traces of acid or base in the solvent or on the glassware can catalyze degradation. Ensure all glassware is thoroughly cleaned and neutralized, and use high-purity solvents.

Quantitative Data on Fungal Metabolite Stability

The following table summarizes data on the degradation of various fungal secondary metabolites in floor dust under different storage temperatures over approximately 11 months. While not specific to pure this compound, it illustrates the significant impact of temperature on the stability of this class of compounds.

Fungal Secondary MetaboliteDegradation at Room Temperature (%)Degradation at 4°C (%)Degradation at -80°C (%)
3-Nitropropionic acid83-55
Asperglaucide--55
Emodin-55-
Data adapted from a study on fungal secondary metabolites in floor dust, indicating a general trend of increased stability at lower temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound from Beauveria bassiana

This protocol is based on a method developed for the efficient extraction of eight secondary metabolites, including this compound, from Beauveria bassiana-infected Tenebrio molitor larvae.

Materials:

  • Beauveria bassiana culture or infected insect larvae

  • 70% Ethanol (HPLC grade)

  • Homogenizer or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Harvest the fungal mycelium or infected larvae.

  • Grind the material in 70% ethanol.

  • Subject the mixture to ultrasonic treatment for 30 minutes in a water bath maintained at a controlled temperature (e.g., 25-30°C).

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant.

  • For analytical purposes, filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or UPLC-MS.

Protocol 2: Stability Testing of this compound

Materials:

  • Purified this compound

  • Solvent of choice (e.g., methanol or 70% ethanol)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths at various temperatures

  • Light chamber or aluminum foil for dark control

  • pH meter and buffers for pH stability testing

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Temperature Stability: Aliquot the solution into several vials. Store the vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

  • Light Stability: Aliquot the solution into two sets of vials. Wrap one set completely in aluminum foil (dark control) and expose the other set to a controlled light source (e.g., UV or fluorescent light).

  • pH Stability: Adjust the pH of the this compound solution to different values using appropriate buffers.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

  • Analyze the samples by HPLC or UPLC-MS to quantify the remaining percentage of intact this compound and identify any major degradation products.

Visualizations

Bassianin_Extraction_Workflow cluster_extraction Extraction cluster_analysis_storage Analysis & Storage Fungal_Culture Fungal Culture/ Infected Insect Grinding Grind in 70% Ethanol Fungal_Culture->Grinding Ultrasonication Ultrasonication (30 min) Grinding->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Crude this compound Extract Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration Storage Store at -20°C in Dark Supernatant->Storage Analysis HPLC / UPLC-MS Analysis Filtration->Analysis Bassianin_Stability_Factors This compound This compound Stability Temperature Temperature This compound->Temperature Degradation Light Light Exposure This compound->Light Degradation pH pH This compound->pH Degradation Solvent Solvent/Water This compound->Solvent Degradation Oxygen Oxygen This compound->Oxygen Degradation Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem This compound Instability Issue High_Temp High Temperature Problem->High_Temp Light_Exp Light Exposure Problem->Light_Exp Wrong_pH Incorrect pH Problem->Wrong_pH Wrong_Solvent Inappropriate Solvent Problem->Wrong_Solvent Store_Cold Store at -20°C High_Temp->Store_Cold Protect_Light Use Amber Vials Light_Exp->Protect_Light Control_pH Buffer Solution Wrong_pH->Control_pH Use_Methanol_DMSO Use Methanol/DMSO Wrong_Solvent->Use_Methanol_DMSO

References

Strategies to minimize co-extraction of interfering compounds with Bassianin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the isolation and purification of Bassianin, a secondary metabolite from Beauveria species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crude extract containing this compound is thick and oily. How can I remove the interfering lipids?

A1: The co-extraction of lipids is a common issue. Here are a few strategies to address this:

  • Liquid-Liquid Partitioning: Perform a liquid-liquid extraction with a non-polar solvent like hexane. This compound, being moderately polar, will remain in the more polar phase (e.g., methanol or ethanol), while the non-polar lipids will partition into the hexane layer. It may be necessary to repeat this process multiple times.

  • Solvent Precipitation: Cool the crude extract to a low temperature (e.g., -20°C). Lipids are less soluble at lower temperatures and may precipitate out of the solution, allowing for their removal by filtration or centrifugation.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. The lipids will have a strong affinity for the stationary phase, while this compound can be eluted with a suitable solvent mixture, such as a methanol/water gradient.

Q2: After initial extraction, my TLC/HPLC analysis shows multiple colored spots/peaks. How can I confirm which one is this compound and isolate it?

A2: The presence of multiple compounds, including other pigments like tenellin and oosporein, is expected in Beauveria bassiana extracts.[1][2] this compound itself is a yellow pigment.[3]

  • Reference Standard: The most reliable method is to compare the retention time (in HPLC) or Rf value (in TLC) with a purified this compound standard.

  • Spectroscopic Analysis: If a standard is unavailable, fractions corresponding to the different peaks/spots should be collected and analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the molecular weight and structure of this compound (C₂₃H₂₅NO₅, MW: 395.45 g/mol ).[3][4]

  • Chromatographic Separation: To isolate this compound from other pigments and co-metabolites, chromatographic techniques are essential. Options include:

    • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purification.

    • Column Chromatography: Using silica gel or other suitable stationary phases with a gradient elution of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) can effectively separate compounds with different polarities.

    • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a methanol/water or acetonitrile/water gradient is commonly used for high-resolution separation.

Q3: What is a suitable starting solvent for the extraction of this compound from fungal biomass?

A3: this compound is soluble in methanol and DMSO. A common and effective method for extracting this compound and other similar secondary metabolites from Beauveria bassiana is to use 70% ethanol in water, often coupled with ultrasonic treatment to enhance extraction efficiency. Other solvent systems like methanol, ethyl acetate, or a mixture of chloroform and methanol can also be employed depending on the subsequent purification strategy.

Q4: I am experiencing low recovery of this compound after purification. What are the potential causes and solutions?

A4: Low recovery can be due to several factors:

  • Degradation: this compound may be sensitive to prolonged exposure to light, high temperatures, or extreme pH. It is advisable to work in low-light conditions and avoid excessive heat.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase during chromatography. Ensure the chosen stationary and mobile phases are appropriate for this compound's chemical properties.

  • Suboptimal Extraction: The initial extraction may not be efficient. Consider optimizing the extraction solvent, time, and temperature. The use of ultrasonication can improve yields.

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of the product. Minimize the number of steps where possible and optimize each for maximum recovery.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture
  • Harvesting: After cultivation, separate the fungal mycelium from the liquid broth by filtration.

  • Drying: Lyophilize or air-dry the mycelium to remove excess water.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Suspend the fungal powder in a 70% ethanol solution (1:10 w/v).

    • Subject the suspension to ultrasonic treatment for 30 minutes.

    • Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture to separate the extract from the solid biomass.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Lipid Removal using Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude extract in a 90% methanol-water solution.

  • Partitioning:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of n-hexane.

    • Shake the funnel vigorously and then allow the layers to separate.

  • Separation:

    • The upper hexane layer will contain the lipids.

    • The lower methanol-water layer will contain this compound and other polar to moderately polar compounds.

  • Repetition: Repeat the hexane wash 2-3 times to ensure complete removal of lipids.

  • Concentration: Collect the methanol-water layer and evaporate the solvent to yield a defatted crude extract.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the defatted crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., from 0% to 100% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₅NO₅
Molecular Weight395.45 g/mol
AppearanceYellow Pigment
SolubilitySoluble in methanol, DMSO

Table 2: Common Co-extractants with this compound from Beauveria bassiana

Compound ClassExamplesPolarity
Other PigmentsTenellin, OosporeinVaries
CyclodepsipeptidesBeauvericin, BassianolideModerately Polar
LipidsFatty acids, TriglyceridesNon-polar

Table 3: Comparison of Purification Techniques for Fungal Metabolites

TechniquePrincipleAdvantageDisadvantage
Liquid-Liquid Extraction Differential solubility in immiscible liquidsGood for initial cleanup (e.g., defatting)Low resolution for complex mixtures
Column Chromatography Adsorption onto a solid phaseScalable, good for initial fractionationCan be time-consuming, lower resolution than HPLC
HPLC High-pressure liquid chromatographyHigh resolution and purity, analytical and preparativeHigher cost, smaller scale for preparative work
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioning in a centrifugal fieldNo solid support (no irreversible adsorption), high throughputSpecialized equipment required

Visual Guides

Experimental_Workflow cluster_extraction Extraction cluster_defatting Defatting (Optional) cluster_purification Purification FungalBiomass Fungal Biomass Grinding Grinding FungalBiomass->Grinding SolventExtraction Solvent Extraction (e.g., 70% EtOH) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract LLE Liquid-Liquid Extraction (Hexane/Methanol) CrudeExtract->LLE DefattedExtract Defatted Extract LLE->DefattedExtract ColumnChromatography Column Chromatography (Silica Gel) DefattedExtract->ColumnChromatography FractionAnalysis Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis Purethis compound Pure this compound FractionAnalysis->Purethis compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Crude_Extract Start Problem: Crude extract is oily/impure Decision Are lipids the main interference? Start->Decision SolutionLipids Action: - Liquid-Liquid Extraction (Hexane) - Cold Precipitation - C18 SPE Decision->SolutionLipids Yes DecisionPigments Are other pigments/ metabolites present? Decision->DecisionPigments No SolutionLipids->DecisionPigments SolutionPigments Action: - Column Chromatography - Preparative HPLC - Centrifugal Partition Chromatography DecisionPigments->SolutionPigments Yes End Proceed to further purification DecisionPigments->End No SolutionPigments->End

Caption: Troubleshooting logic for impure this compound crude extract.

References

Addressing challenges in the quantification of Bassianin in complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bassianin.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification challenging?

This compound is a yellow-colored, non-peptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1] Its quantification in complex biological matrices such as insect hemolymph, fungal cultures, or plant tissues is challenging due to its low concentration, potential for degradation, and the presence of interfering compounds that can cause significant matrix effects in sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

2. Which analytical methods are most suitable for this compound quantification?

Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and effective methods for the sensitive and selective quantification of this compound and other Beauveria bassiana secondary metabolites.[5]

3. What are "matrix effects" and how can they affect my results?

Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification, with underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration. For mycotoxins, matrix effects can be significant, with some matrices like spices causing up to 89% signal suppression.

4. How can I minimize matrix effects?

Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Use a robust sample clean-up method to remove interfering compounds.

  • Dilution: A "dilute and shoot" approach can be effective in reducing the concentration of matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.

  • Internal Standards: The use of isotopically labeled internal standards is a highly effective way to compensate for matrix effects.

5. What are the recommended extraction procedures for this compound?

An efficient method for extracting this compound and other secondary metabolites from insect larvae involves grinding the sample in a 70% ethanol extraction solvent, followed by ultrasonic treatment for 30 minutes. For fungal cultures, mass production on substrates like boiled rice can be followed by solvent extraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the mobile phase.
Column Contamination Back-flush the column with a strong solvent. If the problem persists, replace the column.
Degraded Column Replace the column with a new one.
Problem 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Cause Troubleshooting Step
Insufficient Sample Clean-up Optimize the sample preparation procedure. Consider Solid-Phase Extraction (SPE) for cleaner extracts.
High Concentration of Co-eluting Matrix Components Dilute the sample extract before injection.
Inappropriate Calibration Strategy Implement matrix-matched calibration curves or use an isotopically labeled internal standard.
Problem 3: Low or No Signal for this compound
Possible Cause Troubleshooting Step
This compound Degradation Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. Process samples quickly and on ice.
Inefficient Extraction Verify the extraction solvent and procedure. Ensure thorough homogenization and sufficient extraction time.
Mass Spectrometer Source Contamination Clean the MS source components (e.g., capillary, cone).
Incorrect MS Parameters Optimize MS parameters (e.g., ionization mode, collision energy) by infusing a this compound standard.
Problem 4: Poor Reproducibility (High %RSD)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers if available.
Variable Matrix Effects Different lots of the same matrix can exhibit "relative matrix effects". Use a pooled matrix for calibration or an internal standard.
Instrument Instability Check for leaks in the LC system and ensure the MS is properly calibrated and stabilized.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Method Validation Parameters for Beauveria bassiana Metabolites

ParameterValueBiological MatrixAnalytical Method
Recovery Rate 80-115%Tenebrio molitor larvaeUPLC-Q-Orbitrap MS
Precision (%RSD) 0.1-8.0%Tenebrio molitor larvaeUPLC-Q-Orbitrap MS

Data from a validated method for eight secondary metabolites, including this compound.

Table 2: Reported Concentrations of Beauveria bassiana Toxins in Infected Larvae

MetaboliteConcentration Range (µg/g)Biological Matrix
Bassianolide 20.6–51.1Tenebrio molitor larvae
Beauvericin 63.6–109.8Tenebrio molitor larvae

**

Table 3: Examples of Matrix Effects in Mycotoxin Analysis

MatrixAnalyteMatrix Effect
Spices Various MycotoxinsUp to -89% (Ion Suppression)
Grain Products >700 Mycotoxins7-14% of analytes showed significant effects

**

Experimental Protocols

Protocol 1: Extraction of this compound from Insect Larvae
  • Freeze the infected insect larvae in liquid nitrogen and grind them to a fine powder using a mortar and pestle.

  • Weigh the powdered sample and transfer it to a suitable tube.

  • Add 70% ethanol as the extraction solvent at a specific sample-to-solvent ratio (e.g., 1:10 w/v).

  • Vortex the mixture thoroughly.

  • Place the sample in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of this compound from other metabolites and matrix components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ion transitions for this compound.

    • Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy).

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • If significant matrix effects are observed, prepare the calibration curve in a blank matrix extract (matrix-matched calibration).

    • Alternatively, use a suitable internal standard (ideally, isotopically labeled this compound) and calculate the analyte-to-internal standard peak area ratio for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Insect Larvae) grinding Grinding in Liquid N2 sample->grinding extraction 70% EtOH Extraction + Ultrasonication (30 min) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

mode_of_action cluster_fungus Beauveria bassiana cluster_insect Insect Host cluster_toxins Toxin Production conidia Conidia cuticle Insect Cuticle conidia->cuticle Adhesion & Penetration hemocoel Hemocoel cuticle->hemocoel Invasion This compound This compound hemocoel->this compound other_toxins Other Toxins hemocoel->other_toxins cells Host Cells death Insect Death cells->death immune_system Immune System immune_system->death This compound->cells Inhibition of Membrane ATPases other_toxins->immune_system Immune Evasion

Caption: Mode of action of this compound and other toxins.

References

Technical Support Center: Optimizing Bassianin Peak Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Bassianin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of this compound peaks in their chromatographic experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing for nitrogen-containing compounds like this compound, a pyridone derivative, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure your mobile phase pH is appropriately controlled. For basic compounds, using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) can suppress the ionization of silanol groups and reduce peak tailing.[2]

  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.

  • Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask the residual silanol interactions.

  • Lower Sample Concentration: Injecting a lower concentration of your sample can sometimes mitigate tailing caused by mass overload.

Q2: I am observing poor resolution between the this compound peak and another peak in my chromatogram. How can I improve the separation?

A2: Poor resolution between peaks can be addressed by optimizing the three key factors of separation: selectivity, efficiency, and retention.

Strategies to Improve Resolution:

  • Modify Mobile Phase Composition:

    • Organic Modifier Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention time and may improve separation.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[3]

  • Optimize Column Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, be mindful that it can also alter selectivity and potentially decrease retention. A typical starting point is 40°C.[3]

  • Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to sharpen peaks and improve the separation of complex mixtures.

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: Based on published methods for the analysis of Beauveria bassiana secondary metabolites, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size for UPLC, or a standard 150 mm x 4.6 mm, 5 µm for HPLC).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. A starting point could be 10% B to 90% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column, or 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 40°C.

  • Detection: this compound is a yellow pigment, suggesting it absorbs in the visible range. A photodiode array (PDA) detector is recommended to monitor a range of wavelengths. If a specific wavelength is needed, start with a lower wavelength in the UV range (e.g., 210 nm) where many organic molecules absorb, and also monitor in the visible range (e.g., 400-450 nm).

Q4: My this compound peak is broad and not sharp. What could be the issue?

A4: Broad peaks can be a result of several factors, from instrumental setup to sample and column issues.

Potential Causes and Solutions:

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.

  • Sample Solvent Effects: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • High Injection Volume: Injecting too large a volume of your sample can lead to peak broadening. Try reducing the injection volume.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Table 1: Troubleshooting Common HPLC Issues for this compound Analysis
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH (e.g., add 0.1% formic acid). Use an end-capped column. Increase buffer strength.
Column overload.Reduce sample concentration or injection volume.
Poor Resolution Inadequate separation from other metabolites (e.g., Tenellin, Beauvericin).Optimize mobile phase gradient. Change organic modifier (acetonitrile vs. methanol). Adjust flow rate or column temperature.
Insufficient column efficiency.Use a column with smaller particle size or a longer column.
Broad Peaks Extra-column band broadening.Use shorter, narrower ID tubing.
Column contamination/degradation.Flush the column with a strong solvent or replace the column.
Sample solvent mismatch.Dissolve the sample in the initial mobile phase.
Peak Fronting Sample overload.Dilute the sample or reduce injection volume.
Poor sample solubility.Ensure the sample is fully dissolved in the injection solvent. This compound is soluble in methanol or DMSO.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Check for leaks in the system. Degas the mobile phase.
Poor temperature control.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Beauveria bassiana Culture

This protocol is adapted from a method for the extraction of secondary metabolites from Beauveria bassiana.

  • Culture Filtration: Separate the fungal mycelia from the liquid culture broth by filtration.

  • Solvent Extraction:

    • To the culture filtrate, add an equal volume of 70% ethanol.

    • Alternatively, for extraction from mycelia, homogenize the mycelia in 70% ethanol.

  • Ultrasonication: Place the ethanol-sample mixture in an ultrasonic bath for 30 minutes to enhance the extraction of secondary metabolites.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC analysis.

Visualizations

Diagram 1: General Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution check_selectivity Modify Mobile Phase (Gradient, Organic Solvent) start->check_selectivity Start Here check_efficiency Optimize Flow Rate & Temperature check_selectivity->check_efficiency No Improvement solution_found Resolution Improved check_selectivity->solution_found Improved check_column Evaluate Column (Age, Type, Contamination) check_efficiency->check_column No Improvement check_efficiency->solution_found Improved check_column->solution_found Improved (after action) Peak Tailing Decision Tree start Peak Tailing Observed is_basic Is the analyte basic? (this compound is a pyridone) start->is_basic adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) is_basic->adjust_ph Yes check_concentration Is sample concentration high? is_basic->check_concentration No check_column Is the column old or not end-capped? adjust_ph->check_column replace_column Use a new, end-capped column check_column->replace_column Yes check_column->check_concentration No resolved Peak Shape Improved replace_column->resolved dilute_sample Reduce injection volume or dilute sample check_concentration->dilute_sample Yes check_concentration->resolved No/Issue Persists dilute_sample->resolved

References

Methods to prevent Bassianin degradation in aqueous solutions for bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bassianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound in aqueous solutions during bioassays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when working with this compound in aqueous solutions.

Problem 1: Low or Inconsistent Bioactivity

Possible Cause: Degradation of this compound in your aqueous bioassay medium. This compound is a hydrophobic molecule with limited stability in aqueous solutions.

Solutions:

  • pH Optimization: The stability of many fungal secondary metabolites is pH-dependent. While specific data for this compound is limited, the producing fungus, Beauveria bassiana, shows optimal growth and secondary metabolite production in a pH range of 5 to 8. It is recommended to conduct pilot stability studies at different pH values (e.g., 5.0, 7.0, 8.0) to determine the optimal pH for your specific bioassay.

  • Temperature Control: Thermal degradation can significantly impact the stability of this compound.[1] It is advisable to perform all steps of your experiment, from stock solution preparation to the bioassay itself, at a controlled, low temperature (e.g., 4°C or on ice) whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.

  • Light Protection: Photodegradation is a common issue for many organic molecules.[2] Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions.

  • Use of Co-solvents: Due to its hydrophobicity, this compound is more soluble in organic solvents.[3] Prepare a concentrated stock solution in 100% DMSO or ≥70% ethanol and then dilute it into your aqueous bioassay buffer immediately before use. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.[4]

Problem 2: Precipitation of this compound in Aqueous Buffer

Possible Cause: The aqueous solubility of this compound has been exceeded.

Solutions:

  • Optimize Co-solvent Concentration: While diluting the stock solution, vortex or mix vigorously to ensure proper dispersion. If precipitation still occurs, a slightly higher final concentration of the co-solvent might be necessary, but always validate the tolerance of your bioassay system to the solvent.

  • Solubility Enhancers: Consider the use of solubility enhancers such as cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the aqueous solubility and stability of hydrophobic molecules.[5]

Problem 3: Difficulty in Quantifying this compound Concentration

Possible Cause: Inaccurate measurement due to degradation or interaction with assay components.

Solutions:

  • Use of Appropriate Analytical Methods: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly UPLC-Q-Orbitrap MS, is a sensitive and accurate method for quantifying this compound.

  • Calibration Standards: Always use freshly prepared calibration standards for each experiment to account for any potential degradation during the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Based on available data, 100% Dimethyl Sulfoxide (DMSO) or ethanol at a concentration of 70% or higher is recommended for preparing this compound stock solutions. This compound is soluble in these organic solvents. For long-term storage, keep the stock solution at -20°C in a tightly sealed, light-protected vial.

Q2: How can I minimize this compound degradation during my bioassay?

A2: To minimize degradation, follow these key practices:

  • Prepare fresh dilutions of this compound from your stock solution for each experiment.

  • Protect all solutions from light.

  • Maintain a cool temperature (e.g., on ice) throughout your experimental setup.

  • Optimize the pH of your aqueous buffer.

  • Minimize the time the compound is in the aqueous solution before the bioassay begins.

Q3: What are the key factors that influence this compound stability in aqueous solutions?

A3: The primary factors are pH, temperature, and light exposure. As a hydrophobic organic molecule, this compound is susceptible to hydrolysis, thermal degradation, and photodegradation.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants like Tween® 80 are often used in bioassays with hydrophobic compounds and can help improve solubility and prevent precipitation. However, it is crucial to determine the optimal concentration that does not interfere with your biological system.

Quantitative Data Summary

Table 1: Solubility and Recommended Solvents for this compound

ParameterValue/RecommendationSource
Recommended Solvents DMSO, Methanol, Ethanol (≥70%)
Solubility in Aqueous Solution PoorInferred from
Long-term Storage (Stock Solution) -20°CGeneric recommendation for similar compounds

Table 2: Factors Affecting Stability of Fungal Metabolites (General)

FactorEffect on StabilityRecommendationSource
pH Can cause degradation outside of optimal range.Conduct pilot studies to determine optimal pH (start with a range of 5.0-8.0).
Temperature Higher temperatures accelerate degradation.Work at low temperatures (e.g., 4°C) and avoid freeze-thaw cycles.
Light Can cause photodegradation.Use amber vials or protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Bioassay

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution (if necessary): Depending on the final desired concentration, you may need to make an intermediate dilution of the stock solution in the same organic solvent.

  • Prepare Final Working Solution: Immediately before use in the bioassay, dilute the stock or intermediate solution into your pre-chilled aqueous bioassay buffer to the final desired concentration. Add the this compound solution dropwise while vortexing the buffer to ensure rapid and uniform mixing and to minimize precipitation.

  • Control: Prepare a vehicle control with the same final concentration of the organic solvent in the bioassay buffer.

Protocol 2: Assessing this compound Stability in Aqueous Buffer

  • Prepare this compound Solutions: Prepare solutions of this compound in your aqueous bioassay buffer at the desired concentration.

  • Incubate under Different Conditions: Aliquot the solution into separate, light-protected tubes and incubate them under various conditions you wish to test (e.g., different pH values, temperatures, or light exposures).

  • Sample at Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Quench Degradation: Immediately stop any further degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) or by freezing the sample at -80°C.

  • Quantify this compound: Analyze the concentration of intact this compound in each sample using a validated analytical method such as UPLC-Q-Orbitrap MS.

  • Analyze Data: Plot the concentration of this compound over time for each condition to determine the degradation rate.

Visualizations

Bassianin_Degradation_Pathway This compound This compound (Active) Degradation_Products Degradation Products (Inactive/Less Active) This compound->Degradation_Products  pH (non-optimal)  Temperature (high)  Light (UV/Visible)

Caption: Factors leading to this compound degradation.

Experimental_Workflow_for_Bioassay A Prepare this compound Stock (DMSO or ≥70% EtOH) B Store at -20°C (light-protected aliquots) A->B C Prepare Fresh Dilution in Aqueous Buffer (on ice) B->C D Immediate Use in Bioassay C->D F Incubate and Measure Bioactivity D->F E Vehicle Control (Buffer + Solvent) E->F

References

Technical Support Center: Enhancing the Purity of Bassianin Isolates for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Bassianin for pharmacological studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for pharmacological studies?

A1: this compound is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is one of several toxins, including beauvericin, bassianolide, and oosporein, that the fungus uses to parasitize and kill insect hosts[1]. For pharmacological studies, high purity of this compound isolates is critical because impurities can lead to erroneous or misleading results. These unwanted chemicals may possess their own biological activities, leading to unexpected pharmacological effects, toxicity, or allergic reactions[2]. Impurities can also alter the physical and chemical properties of the substance, potentially reducing its therapeutic efficacy and shelf life[2].

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude extracts of Beauveria bassiana are complex mixtures containing various secondary metabolites. Besides this compound, other common metabolites that may act as impurities include beauvericin, bassianolide, beauverolides, tenellin, and oosporein[1]. Additionally, other organic molecules from the fermentation broth, such as lipids, proteins, and other pigments, can be present. The specific profile of these co-extractives can vary depending on the fungal strain, culture conditions, and extraction solvent used.

Q3: Which analytical methods are recommended for assessing the purity of this compound isolates?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for assessing the purity of this compound isolates. A reversed-phase C18 column is commonly used for the separation of fungal secondary metabolites[3]. Purity is typically determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram. For more detailed analysis and identification of impurities, HPLC can be coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Q4: What are the known pharmacological activities of this compound?

A4: this compound is known to have insecticidal properties. Its mechanism of action involves the inhibition of erythrocyte membrane ATPase, with a more potent activity against Ca2+-ATPases than Na+/K+-ATPase. This activity is likely due to membrane disruption, as this compound can cause alterations in erythrocyte morphology and promote cell lysis.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Step Rationale
Suboptimal Fungal Culture Conditions Optimize culture medium composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration. Sabouraud Dextrose Broth (SDB) has been shown to be effective for B. bassiana spore production.The production of secondary metabolites like this compound is highly dependent on the growth conditions of the fungus.
Inefficient Extraction Solvent Use a solvent system with appropriate polarity. Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites.The choice of solvent is critical for efficiently solubilizing this compound from the culture medium or mycelia.
Incomplete Cell Lysis If extracting from mycelia, ensure complete cell disruption through methods like sonication, bead beating, or grinding in liquid nitrogen before solvent extraction.This compound may be retained within the fungal cells, and physical disruption is necessary for its release.
Degradation of this compound Work at low temperatures (e.g., on ice) during extraction and consider adding protease inhibitors to prevent degradation by enzymes released during cell lysis.This compound, like other bioactive molecules, can be susceptible to enzymatic and thermal degradation.
Problem 2: Poor Separation and Low Purity during HPLC Purification
Possible Cause Troubleshooting Step Rationale
Inappropriate HPLC Column Select a high-quality reversed-phase C18 column with a suitable particle size (e.g., 5 µm) and dimensions (e.g., 250 x 4.6 mm).The choice of stationary phase is critical for achieving good separation of this compound from closely related impurities.
Suboptimal Mobile Phase Optimize the mobile phase composition. A gradient of an organic solvent (e.g., acetonitrile or methanol) in acidified water (e.g., with 0.1% formic acid) is a good starting point.The mobile phase composition determines the elution profile of the compounds. A gradient elution is often necessary for complex mixtures.
Co-eluting Impurities If impurities co-elute with this compound, try a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase modifier to alter the selectivity of the separation.Different stationary phases and mobile phase additives can change the retention characteristics of compounds, allowing for the separation of previously co-eluting peaks.
Column Overloading Inject a smaller volume of the sample or dilute the sample before injection.Overloading the column can lead to broad, asymmetric peaks and poor resolution.
Particulate Matter in Sample or Mobile Phase Filter all samples and mobile phases through a 0.2 µm filter before use.Particulates can clog the column and interfere with the separation process.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Beauveria bassiana Secondary Metabolites

Solvent Relative Extraction Efficiency Notes
Ethyl AcetateHighCommonly used for a broad range of fungal secondary metabolites.
MethanolModerate to HighEffective for more polar compounds.
ChloroformModerateCan be effective but is more toxic and may extract different profiles of compounds.
HexaneLowPrimarily extracts non-polar compounds.

Note: This table provides a general comparison. The optimal solvent should be determined empirically for the specific strain and culture conditions.

Experimental Protocols

Protocol 1: Culturing Beauveria bassiana for this compound Production
  • Media Preparation: Prepare Sabouraud Dextrose Broth (SDB) consisting of 40 g/L dextrose and 10 g/L peptone in distilled water. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile SDB with a spore suspension of Beauveria bassiana to a final concentration of 1x10^6 spores/mL.

  • Incubation: Incubate the culture in a shaker incubator at 25-28°C with constant agitation (e.g., 150 rpm) for 7-10 days.

Protocol 2: Extraction and Purification of this compound
  • Harvesting: After incubation, separate the mycelia from the culture broth by filtration.

  • Extraction:

    • From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.

    • From Mycelia: Dry the mycelia, grind them into a fine powder, and extract with ethyl acetate using a Soxhlet apparatus or by maceration.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Preliminary Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • HPLC Purification:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 10% to 90% acetonitrile over 30 minutes.

    • Detection: UV detector at a wavelength of 280 nm.

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the collected fraction by analytical HPLC using the same conditions to confirm its purity.

Mandatory Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Beauveria bassiana Culture filtration Filtration culture->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporator) extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc purity_check Purity Assessment (Analytical HPLC) hplc->purity_check pharmacological_studies Pharmacological Studies purity_check->pharmacological_studies

Caption: Experimental workflow for this compound isolation and purification.

troubleshooting_logic cluster_hplc HPLC Optimization cluster_extraction_opt Extraction Optimization cluster_culture_opt Culture Optimization start Low Purity of this compound Isolate check_hplc Check HPLC Method start->check_hplc check_extraction Check Extraction Protocol start->check_extraction check_culture Check Fungal Culture start->check_culture optimize_mobile_phase Optimize Mobile Phase check_hplc->optimize_mobile_phase change_column Change HPLC Column check_hplc->change_column check_sample_prep Check Sample Preparation check_hplc->check_sample_prep optimize_solvent Optimize Extraction Solvent check_extraction->optimize_solvent improve_lysis Improve Cell Lysis check_extraction->improve_lysis optimize_media Optimize Culture Media check_culture->optimize_media optimize_conditions Optimize Growth Conditions check_culture->optimize_conditions

Caption: Troubleshooting logic for low purity of this compound isolates.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol atpase Ca2+-ATPase ca_ion Increased Intracellular Ca2+ atpase->ca_ion Disruption of Ca2+ gradient calcineurin Calcineurin Activation ca_ion->calcineurin stress_response Cellular Stress Response calcineurin->stress_response apoptosis Apoptosis stress_response->apoptosis This compound This compound This compound->atpase Inhibition

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Dealing with batch-to-batch variability in Bassianin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Bassianin production by the fungus Beauveria bassiana. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

Q2: What are the primary factors that influence this compound production and lead to variability?

A2: The production of this compound, like other fungal secondary metabolites, is highly sensitive to environmental and nutritional conditions. The key factors include:

  • Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH of the Medium: The acidity or alkalinity of the growth medium significantly impacts fungal metabolism.

  • Temperature: Beauveria bassiana has an optimal temperature range for growth and secondary metabolite production.

  • Aeration and Agitation: Adequate oxygen supply and mixing are essential for submerged cultures.

  • Inoculum Quality: The age, concentration, and viability of the initial fungal spore or mycelial culture can affect the outcome.

  • Incubation Time: The duration of the fermentation process will influence the yield of this compound.

Q3: What are the typical ranges for key production parameters?

A3: While optimal conditions can vary depending on the specific strain of Beauveria bassiana, general guidelines are as follows:

ParameterTypical RangeNotes
Temperature 25-28°CGrowth and production can be significantly lower outside this range.
Initial pH 5.0 - 6.0The pH will likely change during fermentation.
Agitation 150 - 250 rpmFor submerged liquid cultures to ensure adequate aeration and nutrient distribution.
Carbon Source Glucose, Sucrose, MaltoseConcentration can be optimized for specific strains.
Nitrogen Source Peptone, Yeast Extract, Ammonium saltsThe carbon-to-nitrogen (C:N) ratio is a critical factor to optimize.

Troubleshooting Guide

Problem: Low or no this compound production in a recent batch.

cluster_0 Troubleshooting Low this compound Yield Start Start Check_Culture_Media Verify Culture Media Composition and pH Start->Check_Culture_Media Low Yield Detected Check_Inoculum Assess Inoculum Quality (Age, Viability, Concentration) Check_Culture_Media->Check_Inoculum Media OK Analyze_Raw_Materials Test Raw Material Quality Check_Culture_Media->Analyze_Raw_Materials Discrepancy Found Check_Fermentation_Parameters Review Fermentation Parameters (Temp, Agitation, Aeration) Check_Inoculum->Check_Fermentation_Parameters Inoculum OK Strain_Viability Confirm Strain Viability and Purity Check_Inoculum->Strain_Viability Issue Detected Optimize_Conditions Re-optimize Culture Conditions Check_Fermentation_Parameters->Optimize_Conditions Parameters OK Check_Fermentation_Parameters->Optimize_Conditions Deviation Found Analyze_Raw_Materials->Optimize_Conditions Strain_Viability->Optimize_Conditions End Consistent Production Optimize_Conditions->End

Caption: Troubleshooting workflow for low this compound yield.

  • Possible Cause 1: Incorrect Culture Medium Composition.

    • How to check: Review the recipe and preparation notes for the culture medium. Ensure all components were added in the correct concentrations. Pay close attention to the carbon and nitrogen sources, as the C:N ratio is crucial for secondary metabolite production.

    • Solution: Prepare fresh media, carefully verifying all component concentrations. Consider performing a small-scale trial with a previously successful media formulation to confirm that the recipe is not the issue.

  • Possible Cause 2: Suboptimal pH of the Culture Medium.

    • How to check: Measure the initial pH of the prepared medium before inoculation. It should typically be between 5.0 and 6.0.

    • Solution: Adjust the pH of the medium using sterile acid or base before inoculation. Monitor the pH throughout the fermentation process, as fungal metabolism can cause it to shift.

  • Possible Cause 3: Poor Quality Inoculum.

    • How to check: Examine the age and viability of the spore suspension or mycelial culture used for inoculation. Older cultures may have reduced viability. Use a hemocytometer or plate counts to determine the spore concentration.

    • Solution: Use a fresh, actively growing culture for inoculation. Standardize the inoculum preparation procedure to ensure consistency in age and concentration.

  • Possible Cause 4: Incorrect Fermentation Parameters.

    • How to check: Verify the temperature, agitation speed, and aeration rate of your incubator or fermenter. Ensure these parameters have been stable throughout the incubation period.

    • Solution: Calibrate your equipment to ensure accurate temperature and agitation control. For submerged cultures, ensure the flask or vessel design allows for adequate aeration.

Problem: High variability in this compound yield between different batches.

cluster_1 Addressing Batch-to-Batch Variability Start_Variability High Variability Observed Standardize_Protocols Standardize All Protocols (Media, Inoculum, Fermentation) Start_Variability->Standardize_Protocols Raw_Material_QC Implement Raw Material Quality Control Standardize_Protocols->Raw_Material_QC Monitor_Process Monitor Key Parameters Throughout Fermentation Raw_Material_QC->Monitor_Process Data_Analysis Statistical Analysis of Batch Data Monitor_Process->Data_Analysis Identify_Root_Cause Identify Root Cause(s) of Variability Data_Analysis->Identify_Root_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Root_Cause->Implement_CAPA End_Variability Reduced Variability Implement_CAPA->End_Variability

Caption: Logical steps to reduce batch-to-batch variability.

  • Possible Cause 1: Inconsistent Raw Materials.

    • How to check: Are you using the same supplier and lot number for all media components? Variations in the quality of complex components like yeast extract or peptone can significantly impact results.

    • Solution: Whenever possible, purchase raw materials in larger lots to minimize variability between batches. If you must switch suppliers or lots, consider running a small-scale pilot experiment to assess the impact on this compound production.

  • Possible Cause 2: Lack of Protocol Standardization.

    • How to check: Review your standard operating procedures (SOPs). Are all steps, from media preparation to harvest, clearly defined and consistently followed by all personnel?

    • Solution: Develop and strictly adhere to detailed SOPs for all aspects of the this compound production process. This includes glassware cleaning, sterilization procedures, inoculum preparation, and all fermentation parameters.

  • Possible Cause 3: Genetic Drift of the Fungal Strain.

    • How to check: If you have been sub-culturing the Beauveria bassiana strain for an extended period, it may have undergone genetic changes, leading to altered metabolic output.

    • Solution: Implement a cell banking system. Create a master cell bank and working cell banks from a well-characterized, high-producing culture. For each new production run, start from a fresh vial from the working cell bank to ensure genetic consistency.

Experimental Protocols

Protocol 1: Submerged Fermentation of Beauveria bassiana for this compound Production

  • Media Preparation:

    • Prepare the desired liquid culture medium (e.g., Potato Dextrose Broth or a custom-defined medium with optimized carbon and nitrogen sources).

    • Dispense the medium into baffled flasks (e.g., 100 mL of medium in a 250 mL flask) to ensure adequate aeration.

    • Autoclave the media at 121°C for 20 minutes. Allow to cool to room temperature.

  • Inoculum Preparation:

    • Prepare a spore suspension of Beauveria bassiana from a fresh (10-14 day old) culture grown on a solid medium (e.g., Potato Dextrose Agar).

    • Harvest spores by adding sterile 0.05% Tween 80 solution to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Inoculation and Incubation:

    • Inoculate the prepared liquid medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the flasks in a shaking incubator at 25-28°C with an agitation of 200 rpm for 7-10 days.

  • Harvesting:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

    • The supernatant (culture broth) contains the secreted this compound and should be collected for extraction and analysis. The biomass can be discarded or used for other analyses.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Take a known volume of the culture supernatant.

    • Perform a liquid-liquid extraction with an equal volume of a non-polar solvent such as ethyl acetate. Vortex vigorously and allow the layers to separate.

    • Carefully collect the organic (ethyl acetate) layer, which now contains the this compound.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (this should be determined by running a UV-Vis scan of a purified standard).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the extract.

cluster_2 Experimental Workflow for this compound Production and Analysis Media_Prep 1. Media Preparation Inoculum_Prep 2. Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation 3. Submerged Fermentation Inoculum_Prep->Fermentation Harvest 4. Harvest (Separate Biomass and Supernatant) Fermentation->Harvest Extraction 5. Liquid-Liquid Extraction of Supernatant Harvest->Extraction Analysis 6. HPLC Quantification Extraction->Analysis Data_Interpretation 7. Data Interpretation and Batch Comparison Analysis->Data_Interpretation

Caption: Workflow for this compound production and analysis.

References

Technical Support Center: Refinement of Analytical Methods for Sensitive Bassianin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Bassianin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sensitive detection and quantification of this secondary metabolite from Beauveria bassiana.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Orbitrap MS) is currently one of the most sensitive and specific methods for the detection and quantification of this compound. This technique allows for the simultaneous analysis of this compound and other secondary metabolites produced by Beauveria bassiana.[1][2][3][4]

Q2: Is there a validated HPLC-UV method available for this compound quantification?

Q3: Are there any commercially available immunoassays (e.g., ELISA) for this compound detection?

A3: Based on the available literature, there are currently no specific commercial immunoassays, such as ELISA kits, developed for the detection of this compound. Immunoassays are a common tool for mycotoxin analysis, but development is dependent on the availability of specific antibodies.

Q4: What are the key challenges in analyzing this compound?

A4: Similar to other mycotoxins, the analysis of this compound can present several challenges:

  • Complex Matrices: Samples from fungal cultures or infected insects contain a multitude of compounds that can interfere with the analysis.

  • Low Concentrations: this compound may be present at low concentrations, requiring highly sensitive analytical instrumentation.

  • Co-eluting Compounds: Other secondary metabolites produced by Beauveria bassiana may have similar chemical properties, leading to co-elution during chromatographic separation.

  • Matrix Effects: In mass spectrometry-based methods, components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

Troubleshooting Guides

UPLC-MS/MS Method
Problem Potential Cause Suggested Solution
No or Low Signal for this compound Inefficient extraction.Ensure the use of an appropriate solvent. 70% ethanol with ultrasonic treatment has been shown to be effective. Verify that the ultrasonic bath is functioning correctly.
Degradation of the analyte.This compound is a yellow pigment and may be sensitive to light and temperature. Store standards and samples in the dark and at low temperatures (-20°C for long-term storage).
Incorrect MS parameters.Verify the precursor and product ions for this compound in your MS method. Optimize the collision energy and other source parameters.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample extract before injection.
Incompatible injection solvent.The injection solvent should be of similar or weaker elution strength than the initial mobile phase. This compound is soluble in methanol and DMSO.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated mobile phase or system.Use high-purity solvents and flush the LC system thoroughly.
Matrix effects.Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
Inconsistent Results/Poor Reproducibility Inconsistent sample preparation.Ensure uniform extraction times, temperatures, and volumes for all samples.
Fluctuation in instrument performance.Perform regular system suitability tests to monitor instrument performance.
Matrix effects.Use a matrix-matched calibration curve or an internal standard to compensate for variations in ionization efficiency.

Quantitative Data

Table 1: UPLC-MS/MS Method Validation Parameters for this compound Detection

ParameterValueReference
Recovery Rate80-115%
Precision (RSD)0.1-8.0%

Experimental Protocols

Protocol 1: Extraction and UPLC-Q-Orbitrap MS Analysis of this compound from Fungal Culture

This protocol is adapted from a method for the analysis of secondary metabolites from Beauveria bassiana-infected larvae.

1. Sample Preparation and Extraction:

  • Homogenize the fungal culture sample.

  • Extract a known amount of the homogenized sample with 70% ethanol.

  • Subject the sample to ultrasonic treatment for 30 minutes.

  • Centrifuge the extract to pellet any solid material.

  • Collect the supernatant for analysis.

2. UPLC-Q-Orbitrap MS Analysis:

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water with a small percentage of an organic modifier (e.g., acetonitrile or methanol) and an additive (e.g., formic acid or ammonium formate) is typically used.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Orbitrap.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be optimized.

  • Data Acquisition: Full scan for qualitative analysis and parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-Orbitrap MS Analysis cluster_data Data Processing sample Fungal Culture homogenize Homogenization sample->homogenize extract Extraction (70% EtOH + Sonication) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Full Scan) detection->qualitative quantitative Quantitative Analysis (PRM/SIM) detection->quantitative report Report Results qualitative->report quantitative->report

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow rect_node rect_node start No or Low Peak for this compound check_extraction Is the extraction efficient? start->check_extraction check_standard Is the standard viable? check_extraction->check_standard Yes solution_extraction Optimize extraction solvent and sonication time. check_extraction->solution_extraction No check_ms Are MS parameters optimal? check_standard->check_ms Yes solution_standard Prepare fresh standard and store properly. check_standard->solution_standard No check_lc Is the LC system performing well? check_ms->check_lc Yes solution_ms Optimize source and fragmentation parameters. check_ms->solution_ms No solution_lc Check for leaks, column issues, and mobile phase. check_lc->solution_lc No

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Bassianin and Beauvericin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two fungal secondary metabolites, Bassianin and Beauvericin, produced by various species of the entomopathogenic fungus Beauveria. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key molecular pathways to facilitate further research and development.

Introduction

This compound and Beauvericin are secondary metabolites produced by fungi of the genus Beauveria, notably Beauveria bassiana.[1][2][3] While both compounds are recognized as toxins produced by this entomopathogenic fungus, the extent of scientific investigation into their respective bioactivities differs significantly. Beauvericin has been the subject of extensive research, revealing a broad spectrum of biological effects, including anticancer, antimicrobial, and insecticidal properties.[4] In contrast, scientific literature on the specific bioactivities of this compound is sparse, presenting a notable knowledge gap and an opportunity for future research. This guide aims to synthesize the current understanding of both compounds to serve as a valuable resource for the scientific community.

Comparative Overview of Bioactivity

FeatureThis compoundBeauvericin
Primary Mechanism of Action Inhibition of erythrocyte membrane ATPase, with higher potency against Ca2+-ATPase than Na+/K+-ATPase, leading to membrane disruption and cell lysis.[5]Ionophoric activity, increasing the permeability of biological membranes to cations, particularly Ca2+, which disrupts intracellular ionic homeostasis and triggers apoptosis.
Anticancer Activity No significant data available.Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway. It influences signaling pathways including MAPK, NF-κB, and p53.
Antimicrobial Activity Mentioned as having antibacterial properties as part of the crude extract of B. bassiana, but specific activity is not well-characterized.Exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Also shows some antifungal and antiviral activities.
Insecticidal Activity Implied to contribute to the overall toxicity of B. bassiana to insects, but specific insecticidal data is limited.Proven insecticidal activity against a range of insect pests.
Signaling Pathway Modulation No data available.Modulates key cellular signaling pathways, including the MAPK and NF-κB pathways, often as a consequence of induced calcium influx.

Detailed Bioactivity Profiles

This compound

This compound is identified as a yellow pigment produced by Beauveria species. The primary reported bioactivity of this compound is its inhibitory effect on erythrocyte membrane ATPases. It demonstrates a more potent inhibition of Ca2+-ATPases compared to Na+/K+-ATPases. This inhibition is believed to be a result of membrane disruption, which leads to alterations in erythrocyte morphology and ultimately cell lysis. While it is considered a contributor to the overall toxic arsenal of Beauveria bassiana, detailed studies quantifying its specific anticancer, antimicrobial, or insecticidal efficacy are currently lacking in the available scientific literature.

Beauvericin

Beauvericin is a cyclic hexadepsipeptide with a well-documented portfolio of bioactive properties. Its primary mechanism of action is its function as an ionophore, forming channels in biological membranes that facilitate the transport of cations, most notably calcium (Ca2+). This influx of calcium disrupts the intracellular ionic balance, leading to a cascade of cellular events, including mitochondrial dysfunction and the activation of apoptotic pathways.

Anticancer Activity: Beauvericin has demonstrated significant cytotoxicity against a variety of cancer cell lines. By increasing intracellular calcium levels, it triggers the mitochondrial apoptosis pathway. This involves the release of cytochrome c and the activation of caspases. Furthermore, Beauvericin has been shown to modulate critical signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Antimicrobial Activity: Beauvericin exhibits broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. Its ability to disrupt membrane integrity is a likely contributor to its antimicrobial effects. Some studies also report antifungal and antiviral properties, although these are less extensively characterized than its antibacterial actions.

Insecticidal Activity: As a metabolite of an entomopathogenic fungus, Beauvericin possesses notable insecticidal properties. Its ability to disrupt cellular function through ionophore activity is a key factor in its toxicity to a range of insect pests.

Signaling Pathways and Mechanisms of Action

Beauvericin's Mechanism of Action and Impact on Cellular Signaling

The ionophoric nature of Beauvericin is central to its bioactivity. The influx of Ca2+ ions into the cytoplasm acts as a second messenger, triggering multiple downstream signaling cascades that ultimately lead to apoptosis.

Beauvericin_Signaling beauvericin Beauvericin cell_membrane Cell Membrane beauvericin->cell_membrane Targets ca_channel Ca2+ Channel Formation cell_membrane->ca_channel ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx mitochondria Mitochondria ca_influx->mitochondria Stress mapk MAPK Pathway ca_influx->mapk nfkB NF-κB Pathway ca_influx->nfkB cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cellular_effects Altered Gene Expression & Cell Proliferation mapk->cellular_effects nfkB->cellular_effects cellular_effects->apoptosis

Caption: Beauvericin's mechanism of inducing apoptosis.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Beauvericin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Viable cells form formazan) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This comparative guide highlights the significant disparity in the current scientific understanding of this compound and Beauvericin. Beauvericin has emerged as a promising bioactive compound with well-documented anticancer, antimicrobial, and insecticidal activities, underpinned by a clear ionophoric mechanism of action that disrupts calcium homeostasis and influences key cellular signaling pathways.

In stark contrast, this compound remains largely uncharacterized. While its ability to inhibit membrane ATPases suggests a potential for bioactivity through membrane disruption, a comprehensive evaluation of its biological effects is absent from the literature. This represents a significant knowledge gap and a compelling area for future research.

To build a more complete picture of the bioactive potential of Beauveria secondary metabolites, future studies should focus on:

  • Systematic screening of this compound's bioactivity: Conducting comprehensive in vitro assays to determine its cytotoxic, antimicrobial, and insecticidal properties.

  • Elucidation of this compound's mechanism of action: Investigating the molecular targets and signaling pathways affected by this compound.

  • Direct comparative studies: Performing head-to-head comparisons of the bioactivity of purified this compound and Beauvericin under standardized experimental conditions.

  • Investigation of synergistic effects: Exploring the potential for synergistic or antagonistic interactions between this compound, Beauvericin, and other secondary metabolites produced by Beauveria bassiana, such as Tenellin and Oosporein.

Addressing these research questions will not only enhance our fundamental understanding of fungal secondary metabolites but also potentially uncover new lead compounds for the development of novel therapeutic agents and biocontrol strategies.

References

A Comparative Guide to Distinguishing Bassianin and Tenellin Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of secondary metabolites is a critical step in natural product discovery and characterization. Bassianin and Tenellin, both yellow pigments produced by the entomopathogenic fungus Beauveria bassiana, are structurally related polyketides that can be challenging to differentiate. This guide provides a comprehensive comparison of this compound and Tenellin, focusing on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to distinguish between these two compounds. Detailed experimental protocols and comparative data are presented to aid in their unambiguous identification.

Structural Differences

This compound and Tenellin share a common 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone core. The key difference lies in the structure of their respective 3-acyl side chains. Tenellin possesses a 3-[(E,E)-4,6-dimethylocta-2,4-dienoyl] side chain, while this compound has a longer 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] side chain, making it a higher homolog of Tenellin.[1][2][3] These structural variations give rise to distinct spectroscopic signatures.

Spectroscopic Comparison Data

The following tables summarize the key spectroscopic data for this compound and Tenellin, providing a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tenellin

Position ¹³C Chemical Shift (δc) in acetone-d₆ ¹H Chemical Shift (δн) in acetone-d₆ (J in Hz)
2161.2-
398.2-
4170.5-
5123.6-
6138.78.18 (s)
7--
8130.67.42 (d, 8.3)
9130.67.42 (d, 8.3)
10116.86.98 (d, 8.3)
11160.3-
12116.86.98 (d, 8.3)
1'--
2'--
3'--
4'--
5'--
6'--
7'--
8'--
9'--
10'--
11'--
12'--
13'--
14'--
15'--

Note: Complete, assigned ¹H and ¹³C NMR data for this compound is not available in the provided search results. However, the spectra would be expected to show additional signals corresponding to the extended deca-2,4,6-trienoyl side chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. The difference in the acyl side chains of this compound and Tenellin results in a clear mass difference, which is readily detectable by HRMS.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Calculated m/z [M+Na]⁺ Observed m/z [M+Na]⁺
Tenellin C₂₁H₂₃NO₅370.1649370.1656[4]392.1468392.1477[4]
This compound C₂₃H₂₇NO₅398.1962-420.1781-

Note: Observed m/z values for this compound are not available in the provided search results. The calculated values are based on its known molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Both this compound and Tenellin are yellow pigments and thus absorb light in the visible region. The extended conjugation in the acyl side chain of this compound is expected to cause a bathochromic (red) shift in its absorption maxima compared to Tenellin.

Table 3: UV-Vis Spectroscopic Data

Compound Solvent λmax (nm)
Tenellin Methanol344, 221
This compound -Expected to be at a longer wavelength than Tenellin

Note: Specific λmax values for this compound are not available in the provided search results.

Experimental Protocols

Sample Preparation for NMR Analysis

A general protocol for the preparation of fungal metabolite samples for NMR analysis is as follows:

  • Extraction: Fungal mycelia or culture broth is extracted with a suitable organic solvent, such as ethyl acetate or methanol.

  • Drying: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification (Optional): If a pure compound is required, the crude extract can be subjected to chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Sample Dissolution: A few milligrams (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) of the purified compound or crude extract are dissolved in a deuterated solvent (e.g., acetone-d₆, chloroform-d, methanol-d₄, or DMSO-d₆).

  • Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube.

  • Analysis: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A general protocol for the LC-MS analysis of this compound and Tenellin is as follows:

  • Sample Preparation: The fungal extract is dissolved in a suitable solvent, typically the mobile phase starting condition (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient starts with a low percentage of Solvent B, which is gradually increased to elute the compounds.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. High-resolution mass spectra are acquired using an ESI source in positive ion mode.

UV-Vis Spectroscopy Analysis

A general protocol for UV-Vis analysis is as follows:

  • Sample Preparation: A dilute solution of the purified compound or extract is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Blank Measurement: The absorbance of the solvent alone is measured to serve as a baseline.

  • Sample Measurement: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.

Visualization of the Distinguishing Workflow

The following diagram illustrates a logical workflow for distinguishing this compound from Tenellin using the spectroscopic techniques described.

Distinguishing_Workflow Workflow for Distinguishing this compound and Tenellin cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation and Identification Sample Fungal Extract or Purified Compound LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Mass Compare [M+H]⁺ and [M+Na]⁺ ions LCMS->Mass NMR_Data Analyze ¹H and ¹³C chemical shifts and coupling patterns NMR->NMR_Data UV_Data Compare λmax values UVVis->UV_Data ID_Tenellin Identification: Tenellin Mass->ID_Tenellin m/z ~370 & 392 ID_this compound Identification: this compound Mass->ID_this compound m/z ~398 & 420 NMR_Data->ID_Tenellin Corresponds to octa-2,4-dienoyl side chain NMR_Data->ID_this compound Corresponds to deca-2,4,6-trienoyl side chain UV_Data->ID_Tenellin λmax ~344 nm UV_Data->ID_this compound λmax > 344 nm

Caption: A logical workflow for the spectroscopic differentiation of this compound and Tenellin.

Conclusion

The structural similarity between this compound and Tenellin necessitates the use of precise analytical techniques for their differentiation. High-resolution mass spectrometry offers a rapid and definitive method based on the clear mass difference between the two molecules. NMR spectroscopy, while more time-consuming, provides a wealth of structural information that can confirm the identity of each compound by elucidating the specific acyl side chain. UV-Vis spectroscopy can serve as a preliminary and complementary technique, with the expected bathochromic shift for this compound providing an additional distinguishing feature. By employing this multi-technique spectroscopic approach, researchers can confidently and accurately distinguish between this compound and Tenellin, facilitating further investigation into their biological activities and potential applications.

References

Bassianin's ATPase Inhibition: A Comparative Guide to Enzymatic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bassianin's ATPase Inhibitory Activity with Supporting Experimental Data.

This guide provides a comparative analysis of the ATPase inhibitory properties of this compound, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence for this compound's mechanism of action, alongside detailed experimental protocols for its validation.

Executive Summary

This compound has been identified as an inhibitor of erythrocyte membrane ATPases. This guide delves into the specifics of this inhibition, drawing comparisons with well-characterized ATPase inhibitors. While quantitative data for this compound's inhibitory potency (e.g., IC50 values) remains to be fully publicly documented, this guide compiles the available qualitative information and presents it alongside quantitative data for standard inhibitors to provide a valuable contextual framework for future research and development.

Comparative Analysis of ATPase Inhibitors

The inhibitory effects of this compound on erythrocyte membrane ATPases have been documented, with a noted preference for Ca²⁺-ATPase over Na⁺/K⁺-ATPase. To contextualize this activity, the following table compares this compound with well-established inhibitors of these respective enzymes.

InhibitorTarget ATPaseOrganism/TissueInhibition Data
This compound Ca²⁺-ATPase > Na⁺/K⁺-ATPaseEquine Erythrocyte MembraneDose-dependent inhibition observed. Specific IC50 values are not publicly available.
Ouabain Na⁺/K⁺-ATPaseHuman Erythrocyte MembraneKᵢ = 30 µM[1]
Thapsigargin Ca²⁺-ATPase (SERCA type)Human Erythrocyte MembraneProtects from proteolysis; potent inhibitor of SERCA pumps.[2]

Note: The IC50 and Kᵢ values for inhibitors can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, pH, and temperature.

Signaling Pathway: ATPase Inhibition

The following diagram illustrates the general mechanism of ATPase inhibition, a process central to the action of this compound and other inhibitors detailed in this guide.

ATPase_Inhibition General Mechanism of ATPase Inhibition cluster_0 Cellular Environment cluster_1 Inhibitory Action ATP ATP ATPase ATPase Enzyme ATP->ATPase Binds to ADP_Pi ADP + Pi ATPase->ADP_Pi Hydrolyzes Inhibitor This compound / Other Inhibitor Inhibitor->ATPase Binds and Inhibits

Caption: General mechanism of ATPase inhibition.

Experimental Validation: Enzymatic Assays

The validation of this compound's ATPase inhibitory activity can be achieved through robust enzymatic assays. The following protocol provides a detailed methodology for measuring the activity of Na⁺/K⁺-ATPase and Ca²⁺-ATPase in erythrocyte membranes, a common method for such investigations.

Preparation of Erythrocyte Ghosts
  • Blood Collection: Obtain fresh equine or human blood in heparinized tubes.

  • Centrifugation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat.

  • Washing: Aspirate the supernatant and wash the red blood cells (RBCs) three times with an isotonic saline solution (0.9% NaCl).

  • Hemolysis: Induce hemolysis by adding a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubate on ice for 30 minutes.

  • Membrane Isolation: Centrifuge the hemolysate at 20,000 x g for 20 minutes at 4°C.

  • Washing the Ghosts: Wash the resulting erythrocyte membrane pellets (ghosts) multiple times with the hypotonic buffer until they are white.

  • Resuspension: Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

ATPase Activity Assay (Malachite Green Method)

This assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Reagents:

  • Assay Buffer (for Na⁺/K⁺-ATPase): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.

  • Assay Buffer (for Ca²⁺-ATPase): 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂.

  • ATP Solution: 100 mM ATP in Tris buffer.

  • Inhibitor Solutions: Prepare stock solutions of this compound and control inhibitors (e.g., ouabain for Na⁺/K⁺-ATPase, thapsigargin for Ca²⁺-ATPase) in a suitable solvent.

  • Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Several commercial kits are available.

  • Stopping Solution: 34% citric acid solution.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, erythrocyte ghost suspension (containing a known amount of protein), and the desired concentration of the inhibitor (this compound or control). Include a control without any inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding ATP to each well to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Color Development: Add the malachite green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

  • Calculation: The amount of released Pi is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate. The ATPase activity is expressed as nmol Pi/mg protein/min. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control.

Experimental Workflow

The diagram below outlines the key steps involved in the enzymatic validation of ATPase inhibition.

Experimental_Workflow Workflow for ATPase Inhibition Assay A 1. Preparation of Erythrocyte Ghosts B 2. Protein Quantification A->B C 3. ATPase Assay Setup (with/without Inhibitor) B->C D 4. Reaction Incubation C->D E 5. Phosphate Detection (Malachite Green) D->E F 6. Data Analysis (Absorbance Measurement) E->F G 7. Determination of % Inhibition / IC50 F->G

References

A Comparative Analysis of the Cytotoxic Profiles of Bassianin and Oosporein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two fungal secondary metabolites, Bassianin and Oosporein. While both compounds are produced by the entomopathogenic fungus Beauveria bassiana and exhibit toxic properties, their known cytotoxic profiles and mechanisms of action differ significantly based on available research. This document synthesizes experimental data to facilitate an objective comparison for research and drug development purposes.

Summary of Cytotoxic Effects

Oosporein has been more extensively studied for its cytotoxic effects in mammalian cells compared to this compound, for which data is primarily available for insect cell lines. Oosporein induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. In contrast, the precise mechanism of this compound's cytotoxicity in mammalian cells remains largely uncharacterized, with limited data suggesting potential effects on membrane-bound enzymes.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and Oosporein. It is important to note the different cell lines used for each compound, which limits direct comparison.

CompoundCell LineAssayEndpointResult
This compound SF-9 (insect)Cell ViabilityCC5010.43 µM
SF-21 (insect)Cell ViabilityCC5011.95 µM
Oosporein MDCK (canine kidney)Not SpecifiedCytotoxicityDose-dependent (25-100 µM)
RAW 264.7 (murine macrophage)Not SpecifiedCytotoxicityDose-dependent (25-100 µM)
SF-9 (insect)Cell ViabilityCC504.23 µM
SF-21 (insect)Cell ViabilityCC504.84 µM

Mechanisms of Action and Signaling Pathways

Oosporein

Oosporein's cytotoxic mechanism is primarily linked to the induction of oxidative stress.[1] It triggers the generation of ROS, leading to a cascade of cellular events culminating in apoptosis.[1][2]

  • Oxidative Stress: Oosporein treatment leads to increased levels of ROS and malondialdehyde, a marker of lipid peroxidation.[1][2] It also causes a loss of mitochondrial membrane potential.

  • Apoptosis Induction: Oosporein upregulates the gene expression of pro-apoptotic proteins such as HSP70, Caspase-3, Caspase-6, and Caspase-9 in a dose-dependent manner. This indicates the activation of the caspase cascade, a key pathway in programmed cell death.

  • Gene Expression Modulation: Treatment with oosporein has been shown to suppress the expression of oxidative stress-related genes like Superoxide dismutase 1 (SOD1) and Catalase.

Oosporein_Signaling_Pathway Oosporein Oosporein ROS ↑ Reactive Oxygen Species (ROS) Oosporein->ROS Apoptosis_Genes ↑ HSP70, Caspase-3, -6, -9 Gene Expression Oosporein->Apoptosis_Genes MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Apoptosis_Genes->Apoptosis

Figure 1. Oosporein-induced cytotoxic signaling pathway.

This compound

The cytotoxic mechanism of this compound is not well-defined in the scientific literature. One study suggests that this compound, along with a related compound Tenellin, may exert its toxic effects by inhibiting erythrocyte membrane ATPases. However, further research is needed to elucidate the specific signaling pathways and molecular targets involved in this compound-induced cytotoxicity, particularly in mammalian cells.

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and Oosporein.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Oosporein) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability and IC50 E->F

Figure 2. Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and totally lysed cells (maximum release).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Logic cluster_0 Cell Population cluster_1 Staining Profile Viable Viable AV_neg_PI_neg Annexin V (-) PI (-) Viable->AV_neg_PI_neg is EarlyApop Early Apoptotic AV_pos_PI_neg Annexin V (+) PI (-) EarlyApop->AV_pos_PI_neg is LateApop Late Apoptotic/ Necrotic AV_pos_PI_pos Annexin V (+) PI (+) LateApop->AV_pos_PI_pos is

Figure 3. Logical relationship in Annexin V/PI apoptosis assay.

Conclusion

The available data indicates that Oosporein is a potent cytotoxic agent in mammalian cells, acting through the induction of oxidative stress and apoptosis. Its mechanism has been partially elucidated, providing a basis for further investigation. In contrast, the cytotoxic profile of this compound in mammalian systems is poorly understood. While it exhibits toxicity in insect cells, its effects and mechanisms in human cells require significant further research. This guide highlights the current knowledge and underscores the need for more comprehensive studies on this compound to enable a more direct and thorough comparison of its cytotoxic potential with that of Oosporein for any potential therapeutic applications.

References

Cross-Validation of Analytical Methods for Bassianin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. The accurate quantification of this compound is crucial for research into its insecticidal properties and potential pharmaceutical applications. This document details a validated high-performance method and discusses a potential alternative, providing available experimental data and protocols to support analytical method development and selection.

Introduction to this compound and its Analytical Challenges

This compound is a yellow pigment with reported biological activities, including insecticidal and ATPase inhibitory effects.[1] As with many natural products, the complexity of the biological matrix in which this compound is found necessitates robust and sensitive analytical methods for accurate quantification. Key challenges include achieving adequate separation from other fungal metabolites and ensuring method accuracy, precision, and sensitivity.

Method 1: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS)

UPLC-Q-Orbitrap MS stands out as a powerful and highly sensitive technique for the simultaneous quantification of multiple fungal metabolites, including this compound. A recently developed and validated method demonstrates its suitability for rapid and reliable analysis.[2]

Experimental Protocol: UPLC-Q-Orbitrap MS

1. Sample Preparation (Extraction from Beauveria bassiana-infected Tenebrio molitor larvae): [2]

  • Grind infected larvae.

  • Extract with 70% ethanol as the extraction solvent.

  • Subject the mixture to ultrasonic treatment for 30 minutes to enhance extraction efficiency.

2. Chromatographic Separation (UPLC): [2]

  • System: Ultra-Performance Liquid Chromatography system.

  • Column: A suitable reversed-phase column for metabolite separation.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile is typically used for the separation of fungal secondary metabolites.

  • Flow Rate: Optimized for sharp peak shapes and efficient separation.

  • Injection Volume: A small volume (e.g., 1-5 µL) is injected.

3. Detection and Quantification (Q-Orbitrap MS): [2]

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

  • Mass Analysis: A high-resolution Orbitrap mass analyzer provides accurate mass measurements, enabling confident identification of this compound based on its exact mass-to-charge ratio (m/z).

  • Quantification: Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification, offering high selectivity and sensitivity.

Performance of the UPLC-Q-Orbitrap MS Method

The validation of this method has demonstrated excellent performance characteristics, meeting the guidelines of the Association of Official Agricultural Chemists.

Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Hypothetical Experimental Protocol: HPLC-UV

A hypothetical HPLC-UV method for this compound would involve the following steps. This protocol is based on general procedures for the analysis of fungal metabolites and would require optimization and validation for this compound specifically.

1. Sample Preparation:

  • Extraction of this compound from the fungal culture or infected host using a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Filtration of the extract to remove particulate matter.

  • Concentration and reconstitution in the mobile phase if necessary.

2. Chromatographic Separation (HPLC):

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a common choice for separating moderately polar secondary metabolites.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: The wavelength of maximum absorbance for this compound would need to be determined by acquiring its UV-Vis spectrum. As a yellow pigment, this is expected to be in the visible range of the spectrum.

3. Quantification:

  • Quantification would be based on a calibration curve generated from the analysis of this compound standards of known concentrations. The peak area of this compound in the sample chromatogram would be used to determine its concentration.

Comparison of Analytical Methods

The following table provides a comparative summary of the UPLC-Q-Orbitrap MS method and the general expected characteristics of an HPLC-UV method for this compound quantification.

ParameterUPLC-Q-Orbitrap MSHPLC-UV (Hypothetical)
Specificity/Selectivity Very High (based on retention time and accurate mass)Moderate to High (dependent on chromatographic resolution)
Sensitivity Very High (ng/mL to pg/mL)Low to Moderate (µg/mL to ng/mL)
Limit of Detection (LOD) LowHigher than MS-based methods
Limit of Quantification (LOQ) LowHigher than MS-based methods
Accuracy (% Recovery) 80-115%Typically 80-120% (requires validation)
Precision (%RSD) 0.1-8.0%Typically <15% (requires validation)
**Linearity (R²) **>0.99Typically >0.99 (requires validation)
Compound Identification High confidence (based on accurate mass and fragmentation)Tentative (based on retention time and UV spectrum)
Cost & Complexity HighLow to Moderate

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using the validated UPLC-Q-Orbitrap MS method.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing sample Beauveria bassiana-infected Tenebrio molitor larvae grinding Grinding sample->grinding extraction 70% Ethanol Extraction + Ultrasonication (30 min) grinding->extraction uplc UPLC Separation (Reversed-Phase) extraction->uplc ms Q-Orbitrap MS Detection (High-Resolution Mass Spec) uplc->ms identification Compound Identification (Accurate Mass) ms->identification quantification Quantification (Peak Area Integration) identification->quantification result result quantification->result Quantitative Result (µg/g)

UPLC-Q-Orbitrap MS workflow for this compound quantification.

Conclusion

For the quantification of this compound, UPLC-Q-Orbitrap MS is a highly sensitive, specific, and validated method that allows for the simultaneous analysis of multiple fungal metabolites. While HPLC-UV presents a more accessible and cost-effective alternative, a validated method for this compound quantification using this technique has yet to be published. The development and validation of an HPLC-UV method would be a valuable contribution to the field, providing a more widely applicable tool for researchers. This guide provides the necessary foundational information for scientists to select an appropriate analytical strategy based on their research needs and available resources.

References

The Synergistic Potential of Bassianin: A Comparative Guide to its Interactions with other Beauveria bassiana Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entomopathogenic fungus Beauveria bassiana is a prolific producer of a diverse arsenal of secondary metabolites that play crucial roles in its virulence against insect hosts. Among these, bassianin, a yellow pigment, is a notable component. While the individual insecticidal properties of many B. bassiana metabolites are recognized, their potential to act synergistically—where their combined effect is greater than the sum of their individual effects—is a burgeoning area of research with significant implications for the development of novel biopesticides and pharmaceuticals.

This guide provides a comparative overview of the synergistic effects of this compound with other key metabolites from Beauveria bassiana, including beauvericin, oosporein, and tenellin. While direct quantitative data on the synergistic interactions between this compound and these specific metabolites is limited in current literature, this guide will present available data on synergistic interactions involving B. bassiana metabolites as a framework for comparison and future research. It will also provide detailed experimental protocols for assessing such synergies and visualize the known and hypothesized mechanisms of action.

Data Presentation: Synergistic Activity of Beauveria bassiana Components

Table 1: Synergistic Effect of Oosporein and Beauveria bassiana Spores against Silverleaf Whitefly (Bemisia tabaci) Nymphs

Treatment ComponentConcentrationMortality (%)Interaction Type
B. bassiana Spores (alone)Not specified60%-
Oosporein (partially purified, alone)Not specified15-20%-
B. bassiana Spores + OosporeinNot specified>90%Synergistic[1][2]

Table 2: Synergistic Effect of Beauveria bassiana and (+)-α-Pinene against Date Palm Dust Mite (Oligonychus afrasiaticus)

Treatment ComponentLC50 (mg/mL)Joint Toxicity IndexInteraction Type
B. bassiana ARSEF 8465 (alone)19.16--
(+)-α-Pinene (alone)3.41--
80% (+)-α-Pinene + 20% B. bassiana1.32 - 7.06 (for various combinations)755 (for 80:20 ratio)Strong Synergy[3][4]

Experimental Protocols

To facilitate further research into the synergistic effects of this compound and other Beauveria bassiana metabolites, this section provides detailed methodologies for key experiments.

Checkerboard Microdilution Assay

This is a common in vitro method to assess the interaction between two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Materials:

  • 96-well microtiter plates

  • Purified this compound and other B. bassiana metabolites (e.g., beauvericin, oosporein, tenellin)

  • Appropriate solvent for the metabolites (e.g., DMSO)

  • Culture medium suitable for the target insect cell line or pathogen

  • Target insect cell line (e.g., Sf9) or pathogen suspension

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of this compound and the other test metabolite in a suitable solvent.

    • Along the x-axis of a 96-well plate, perform serial dilutions of this compound in the culture medium.

    • Along the y-axis of the same plate, perform serial dilutions of the second metabolite.

    • The result is a matrix where each well contains a unique combination of concentrations of the two compounds.

    • Include wells with each compound alone (in serial dilution) and a drug-free well as a growth control.

  • Inoculation:

    • Add the target insect cell line or pathogen suspension to each well at a standardized concentration.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., temperature, CO2) for a predetermined period (e.g., 24-72 hours).

  • Determining Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth of the organism or causes a significant reduction in cell viability.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index:

    • Calculate the FIC for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Metabolite B = (MIC of Metabolite B in combination) / (MIC of Metabolite B alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of this compound + FIC of Metabolite B

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Isobologram Analysis

This graphical method provides a visual representation of the interaction between two compounds.

Objective: To graphically determine if the combination of two compounds is synergistic, additive, or antagonistic.

Procedure:

  • Dose-Response Curves:

    • Determine the dose-response curves for this compound and the other metabolite individually against the target organism.

    • From these curves, determine the concentration of each compound that produces a specific level of effect (e.g., 50% inhibition, LC50).

  • Constructing the Isobologram:

    • Plot the concentration of this compound on the x-axis and the concentration of the other metabolite on the y-axis.

    • The point on the x-axis represents the LC50 of this compound alone, and the point on the y-axis represents the LC50 of the other metabolite alone.

    • Draw a straight line connecting these two points. This is the "line of additivity."

  • Testing the Combination:

    • Test various combinations of the two metabolites and determine the concentrations that produce the same level of effect (e.g., LC50).

    • Plot these combination points on the isobologram.

  • Interpretation:

    • Synergy: The experimental data points for the combination fall below the line of additivity.

    • Additivity: The data points fall on the line of additivity.

    • Antagonism: The data points fall above the line of additivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Interaction_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Interpretation A Purify this compound C Checkerboard Assay (Varying Concentrations) A->C D Isobologram Analysis (Dose-Response Curves) A->D B Purify Other Metabolites (Beauvericin, Oosporein, Tenellin) B->C B->D E Calculate FIC Index C->E F Plot Isobologram D->F G Synergy (FICI <= 0.5) Points below line E->G H Additive (0.5 < FICI <= 1) Points on line E->H I Antagonism (FICI > 4) Points above line E->I F->G F->H F->I

Caption: Workflow for Determining Synergistic Interactions.

Bassianin_Mode_of_Action This compound This compound ATPase Membrane ATPase This compound->ATPase Inhibits Membrane Insect Cell Membrane IonGradient Disruption of Ion Gradient Membrane->IonGradient Maintains ATPase->IonGradient Leads to CellLysis Cell Lysis IonGradient->CellLysis ImmuneSuppression Immune Suppression IonGradient->ImmuneSuppression

Caption: Hypothesized Signaling Pathway of this compound.

Concluding Remarks

The exploration of synergistic interactions among the secondary metabolites of Beauveria bassiana holds immense potential for advancing pest control strategies and drug discovery. While direct evidence for the synergy of this compound with other specific B. bassiana metabolites is still an emerging field, the established synergistic activity of oosporein with fungal spores and the general understanding of the complex chemical ecology of this fungus strongly suggest that such interactions are likely. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate these potential synergies. Unraveling the intricate web of interactions within the B. bassiana metabolome will be key to unlocking its full biocontrol and therapeutic potential.

References

In Vivo Validation of Bassianin's Insecticidal Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1][2] While this compound is recognized as part of the cocktail of toxins that B. bassiana uses to kill its insect hosts, there is a notable lack of publicly available in vivo studies validating the insecticidal efficacy of this compound as an isolated and purified compound.[3][4] The scientific literature overwhelmingly focuses on the efficacy of the Beauveria bassiana fungus as a whole organism, attributing its insecticidal properties to a synergistic combination of various toxins and enzymes. One study noted that this compound, along with the toxin Tenellin, can inhibit erythrocyte membrane ATPases, though this was not an in vivo insecticidal study.

This guide, therefore, provides a comprehensive comparison of the in vivo insecticidal efficacy of Beauveria bassiana strains, the natural source of this compound, against various insect pests and in comparison to other insecticidal alternatives. The data presented is derived from studies on the whole fungus, offering the most relevant available information for assessing the potential of its bioactive compounds.

Comparative Performance of Beauveria bassiana

The insecticidal efficacy of Beauveria bassiana is typically measured by metrics such as median lethal dose (LD50), median lethal concentration (LC50), and mortality rates over time. These values can vary significantly depending on the fungal strain, insect species, larval stage, and environmental conditions.

Efficacy Against Lepidopteran Pests
Target InsectB. bassiana Strain/IsolateMetricValueComparatorMetricValue
Plutella xylostella (Diamondback Moth) 3rd Instar LarvaeTM (MH590235)LC502.4 x 10^7 spores/mL---
Galleria mellonella (Greater Wax Moth)Not SpecifiedLC50 of Bb70p protein334.44 µ g/larva ---
Spodoptera frugiperda (Fall Armyworm) 2nd Instar LarvaeIsolate B-2Mortality (7 days)86.67% (at 1x10^8 conidia/mL)ControlMortality (7 days)0%

Data for P. xylostella from a study on dose-mortality responses. Data for G. mellonella pertains to a specific protein (Bb70p) isolated from a B. bassiana strain. Data for S. frugiperda from a pathogenicity screening of different B. bassiana isolates.

Efficacy Against Coleopteran and Hemipteran Pests
Target InsectB. bassiana Strain/IsolateMetricValueComparatorMetricValue
Stored Product Beetles (R. dominica, T. castaneum, C. ferrugineus)Not SpecifiedMortality (14 days)22.33 - 47.76%Indoxacarb (insecticide)Mortality (14 days)31.86 - 47.76%
Stored Product Beetles (R. dominica, T. castaneum, C. ferrugineus)Not SpecifiedMortality (14 days)22.33 - 47.76%B. bassiana + IndoxacarbMortality (14 days)74.52 - 92.18%
Bemisia tabaci (Whitefly)ATCC 74040LC5086 ppmPyrifluquinazon (insecticide)LC5022 ppm

Data for stored product beetles from a study comparing B. bassiana with the insecticide Indoxacarb and their combination. Data for B. tabaci from a comparative efficacy study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for in vivo bioassays using Beauveria bassiana.

Protocol 1: Topical Application Bioassay for Lepidopteran Larvae

This protocol is adapted from methodologies used for testing the pathogenicity of B. bassiana against larvae of the Fall Armyworm, Spodoptera frugiperda.

  • Fungal Spore Suspension Preparation:

    • Harvest conidia from a 15-day-old culture of B. bassiana grown on Potato Dextrose Agar (PDA).

    • Suspend the conidia in sterile distilled water containing 0.05% Tween-80 to act as a surfactant.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentrations (e.g., 1x10^6, 1x10^7, 1x10^8 conidia/mL).

  • Insect Treatment:

    • Use second instar larvae of S. frugiperda.

    • Spray the larvae with the different concentrations of the conidial suspension using a manual atomizer. Ensure even coverage.

    • Treat a control group with sterile distilled water containing 0.05% Tween-80 only.

  • Incubation and Observation:

    • Place the treated larvae in Petri dishes with fresh maize leaves for food.

    • Incubate at 25 ± 2°C.

    • Record larval mortality daily for 7 days.

  • Confirmation of Mycosis:

    • Surface-sterilize dead larvae with 70% alcohol and rinse with sterile distilled water.

    • Place the cadavers in a humid chamber to observe for fungal growth (mycosis), confirming that mortality was due to the fungal infection.

Protocol 2: Injection Bioassay for Galleria mellonella

This protocol is based on methods for assessing the toxicity of fungal metabolites in the hemolymph of the greater wax moth, a common model for insect immunity and pathology studies.

  • Preparation of Fungal Extract:

    • Culture B. bassiana in a liquid medium (e.g., Potato Dextrose Broth) for several days.

    • Separate the mycelia from the culture filtrate.

    • Lyophilize (freeze-dry) both the mycelia and the filtrate to obtain powdered extracts.

    • For in vivo derived toxins, harvest conidia from insects previously infected with B. bassiana.

  • Toxin Solution Preparation:

    • Re-dissolve the powdered extracts in sterile double-distilled water to the desired concentrations.

  • Insect Treatment:

    • Use last instar larvae of G. mellonella.

    • Using a micro-injector, inject a precise volume (e.g., 5-11 µL) of the toxin solution directly into the insect's hemocoel.

    • Inject a control group with the solvent (sterile distilled water) only.

  • Incubation and Observation:

    • Maintain the treated larvae at 25°C in sterile containers.

    • Record mortality and any signs of toxicity (e.g., paralysis, melanization) daily.

Visualizing the Mechanism of Action

The insecticidal action of Beauveria bassiana is a multi-step process involving physical and chemical mechanisms.

Experimental Workflow for Topical Bioassay

G cluster_prep Preparation cluster_treat Treatment cluster_obs Observation culture B. bassiana Culture (15 days on PDA) harvest Harvest Conidia culture->harvest suspend Suspend in Water + 0.05% Tween-80 harvest->suspend adjust Adjust Concentration (Hemocytometer) suspend->adjust spray Topical Spray Application adjust->spray larvae 2nd Instar Larvae (e.g., S. frugiperda) larvae->spray control Control Group (Water + Tween-80) larvae->control incubate Incubate at 25°C (Provide fresh leaves) spray->incubate mortality Record Mortality Daily (7 Days) incubate->mortality mycosis Confirm Mycosis on Cadavers mortality->mycosis

Caption: Workflow for evaluating B. bassiana efficacy via topical application.

Signaling Pathway: Beauveria bassiana Infection Process

The infection process of B. bassiana involves overcoming the insect's physical and immune barriers.

G cluster_penetration Cuticle Penetration cluster_colonization Hemolymph Colonization spore B. bassiana Spore (Conidia) cuticle Insect Cuticle spore->cuticle Contact adhesion 1. Adhesion hemolymph Insect Hemolymph hyphal_bodies 5. Formation of Hyphal Bodies germination 2. Germination & Appressorium Formation adhesion->germination enzymes 3. Enzyme Secretion (Proteases, Chitinases, Lipases) germination->enzymes penetration 4. Mechanical Pressure & Cuticle Degradation enzymes->penetration penetration->hemolymph Breach toxins 6. Toxin Secretion (Beauvericin, this compound, etc.) hyphal_bodies->toxins immune_evasion 7. Immune System Evasion hyphal_bodies->immune_evasion death 8. Nutrient Depletion & Host Death toxins->death immune_evasion->death

Caption: General infection pathway of Beauveria bassiana in an insect host.

While direct in vivo validation data for isolated this compound is scarce, the extensive research on Beauveria bassiana provides a strong foundation for understanding its potential as a bio-insecticide. The data clearly indicates that various strains of B. bassiana are pathogenic to a wide range of insect pests. The efficacy is often comparable to or can be enhanced by combination with synthetic insecticides. The true insecticidal power of B. bassiana likely resides in the complex interplay of its various toxins, including this compound, working in concert to overcome the host's defenses. Future research should aim to isolate and characterize the in vivo activity of individual toxins like this compound to fully elucidate their specific roles and potential for development as standalone bio-insecticides.

References

A Comparative Framework for Evaluating Bassianin Production in Beauveria bassiana Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative study of Bassianin production across different strains of the entomopathogenic fungus Beauveria bassiana. While direct comparative studies quantifying this compound production in multiple B. bassiana strains are not extensively available in current literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such research. The methodologies presented are based on established techniques for the analysis of secondary metabolites in B. bassiana.[1][2][3][4]

Introduction to this compound

Beauveria bassiana is a fungus widely recognized for its insecticidal properties, which are attributed to a cocktail of bioactive secondary metabolites.[5] Among these is this compound, a compound of interest for its potential biological activities. Understanding the variability in this compound production among different B. bassiana strains is crucial for selecting hyper-producing strains for biotechnological applications, including the development of novel biopesticides and pharmaceuticals.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of this compound production, all quantitative data should be summarized in a structured table. Below is a template that can be adapted for experimental findings.

Beauveria bassiana StrainGeographic Origin/SourceCulture MediumIncubation Time (days)This compound Yield (µg/g of biomass)Reference
Strain A[Specify][e.g., Potato Dextrose Broth][e.g., 14][Experimental Value][Citation]
Strain B[Specify][e.g., Potato Dextrose Broth][e.g., 14][Experimental Value][Citation]
Strain C[Specify][e.g., Sabouraud Dextrose Broth][e.g., 14][Experimental Value][Citation]
Strain D[Specify][e.g., Sabouraud Dextrose Broth][e.g., 14][Experimental Value][Citation]

Experimental Protocols

A standardized experimental workflow is critical for obtaining comparable data across different strains. The following protocols are adapted from established methods for the analysis of secondary metabolites from B. bassiana.

Fungal Culture and Biomass Production
  • Strain Selection : Obtain certified strains of Beauveria bassiana from reputable culture collections.

  • Culture Conditions :

    • Inoculate each strain into a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).

    • Incubate cultures at 25-28°C on a rotary shaker at 150 rpm for a specified period (e.g., 14 days) to allow for sufficient biomass and secondary metabolite production.

  • Biomass Harvesting :

    • Separate the fungal mycelia from the culture broth by filtration.

    • Wash the mycelial biomass with sterile distilled water to remove residual medium.

    • Freeze-dry the biomass to a constant weight and grind it into a fine powder.

Extraction of this compound
  • Sample Preparation : Weigh a standardized amount of dried mycelial powder (e.g., 1 gram).

  • Solvent Extraction :

    • Suspend the mycelial powder in a suitable solvent. A 70% ethanol solution has been shown to be effective for extracting a range of secondary metabolites from B. bassiana.

    • Use a standardized ratio of biomass to solvent (e.g., 1:10 w/v).

  • Extraction Method :

    • Subject the suspension to ultrasonication for 30 minutes. This method has been demonstrated to be efficient for the extraction of multiple secondary metabolites from B. bassiana.

    • After ultrasonication, centrifuge the mixture to pellet the mycelial debris.

    • Collect the supernatant containing the crude extract.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Quantification of this compound by UPLC-Q-Orbitrap MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) is a highly sensitive and accurate method for the simultaneous analysis of multiple secondary metabolites.

  • Instrumentation : Utilize a UPLC system coupled to a Q-Orbitrap mass spectrometer.

  • Chromatographic Conditions (Example) :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Conditions (Example) :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Scan Range : m/z 100-1000.

    • Data Acquisition : Full scan mode for qualitative analysis and parallel reaction monitoring (PRM) for quantitative analysis.

  • Quantification :

    • Prepare a standard curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

    • Express the final concentration as µg of this compound per gram of dry fungal biomass.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative analysis of this compound production.

experimental_workflow cluster_culture Fungal Culture & Biomass Production cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output strain_A Strain A culture Liquid Culture strain_A->culture strain_B Strain B strain_B->culture strain_C Strain C strain_C->culture strain_D Strain D strain_D->culture harvest Harvest Biomass culture->harvest freeze_dry Freeze-Dry & Grind harvest->freeze_dry extraction Solvent Extraction (70% EtOH, Ultrasonication) freeze_dry->extraction analysis UPLC-Q-Orbitrap MS Analysis extraction->analysis quantification Quantification analysis->quantification data_table Comparative Data Table quantification->data_table

Experimental workflow for comparing this compound production.
Generalized Secondary Metabolite Biosynthesis Pathway

The specific signaling pathways for this compound biosynthesis in Beauveria bassiana are not well-elucidated. The diagram below represents a generalized pathway for the biosynthesis of secondary metabolites in fungi, which typically involves precursor molecules from primary metabolism feeding into dedicated biosynthetic gene clusters.

biosynthesis_pathway cluster_primary Primary Metabolism cluster_precursors Precursor Molecules cluster_biosynthesis Secondary Metabolite Biosynthesis cluster_product Final Product carbohydrates Carbohydrates acetyl_coa Acetyl-CoA carbohydrates->acetyl_coa shikimate Shikimate Pathway carbohydrates->shikimate amino_acids Amino Acids nrps Non-ribosomal Peptide Synthetase (NRPS) amino_acids->nrps fatty_acids Fatty Acids malonyl_coa Malonyl-CoA fatty_acids->malonyl_coa mevalonate Mevalonate Pathway acetyl_coa->mevalonate pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa->pks shikimate->nrps terpene_cyclase Terpene Cyclase mevalonate->terpene_cyclase This compound This compound pks->this compound nrps->this compound terpene_cyclase->this compound

Generalized fungal secondary metabolite biosynthesis pathway.

References

Unraveling the Enigma of Bassianin: A Comparative Guide to Confirming its Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular target of a bioactive compound is paramount for its development as a therapeutic or biocontrol agent. Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, has long been recognized for its insecticidal properties. However, its specific molecular target within the host remains elusive. This guide provides a comparative overview of the current understanding of this compound's mode of action and explores robust genetic approaches that can be employed to definitively identify its molecular target.

While direct experimental data confirming the molecular target of this compound is currently limited in publicly available literature, the broader context of Beauveria bassiana's pathogenicity provides valuable clues. The fungus employs a multifaceted strategy to overcome its insect hosts, involving a cocktail of secondary metabolites that collectively suppress the host's immune system[1][2][3]. It is within this context that this compound is thought to exert its effects.

The Current Landscape: An Indirect Understanding

The insecticidal activity of Beauveria bassiana is attributed to a combination of enzymatic degradation of the insect cuticle and the subsequent release of a variety of toxins into the hemolymph[1]. These toxins, including beauvericin, bassianolide, and this compound, act synergistically to disrupt cellular processes and evade the insect's immune defenses. The general consensus is that the insect immune system is a primary target for these toxins.

Studies on the cytotoxicity of Beauveria bassiana extracts on insect cell lines have demonstrated their potent effects, further supporting the notion of cellular disruption. However, these studies often utilize crude extracts or a mixture of toxins, making it difficult to attribute the observed cytotoxicity to a single compound like this compound.

The Path Forward: Leveraging Genetic Approaches for Target Confirmation

To unequivocally identify the molecular target of this compound, modern genetic and genomic techniques offer a powerful arsenal. These approaches provide a more direct and precise means of establishing a causal link between a compound and its target. Below is a comparison of key genetic methodologies that could be applied to this scientific challenge.

Genetic Approach Principle Advantages Limitations
CRISPR-Cas9 Genome-Wide Screening Systematically knock out every gene in an insect cell line or model organism and assess for resistance or sensitivity to this compound.Unbiased, genome-wide approach; can identify novel targets.Technically demanding; potential for off-target effects; requires a robust screening assay.
RNA Interference (RNAi) Screening Similar to CRISPR screening but uses double-stranded RNA to silence gene expression.Relatively high-throughput; established methodology in many insect systems.Incomplete gene knockdown; potential for off-target effects; transient effect.
Quantitative Trait Locus (QTL) Mapping Involves identifying genetic markers associated with resistance to this compound in a population of insects with varying susceptibility.Can identify naturally occurring resistance genes and pathways; provides insights into the genetic architecture of resistance.Time-consuming; requires a genetically diverse population; identifies genomic regions, not necessarily single genes.
Evolve and Resequence (E&R) Exposing a population of insects to increasing concentrations of this compound over multiple generations and sequencing the genomes of the resistant population to identify selected mutations.Powerful for identifying genes under strong selection; reflects evolutionary adaptation.Can be slow; identified mutations may not be the direct target but part of a resistance mechanism.
Affinity-Based Target Identification Chemically modifying this compound to create a probe that can be used to "pull down" its binding partners from a cell lysate. The interacting proteins are then identified by mass spectrometry.Directly identifies proteins that physically interact with the compound.Technically challenging to create a functional probe without altering the compound's activity; may identify non-specific binding partners.

Experimental Protocols: A Roadmap for Discovery

1. CRISPR-Cas9 Genome-Wide Screen to Identify this compound Resistance Genes

  • Cell Line: A well-characterized and easily culturable insect cell line (e.g., Sf9 from Spodoptera frugiperda).

  • Library: A genome-wide CRISPR knockout library targeting all protein-coding genes in the chosen insect species.

  • Protocol:

    • Transduce the insect cell line with the CRISPR library.

    • Select for cells that have successfully integrated the library constructs.

    • Treat the cell population with a lethal concentration of purified this compound.

    • Collect the surviving cells, which are presumably resistant to this compound.

    • Isolate genomic DNA from the resistant cell population.

    • Amplify and sequence the guide RNA (gRNA) integration sites to identify the genes that, when knocked out, confer resistance.

    • Validate candidate target genes through individual knockout experiments.

2. Quantitative Trait Locus (QTL) Mapping for this compound Resistance

  • Organism: An insect species with available genetic resources and natural variation in susceptibility to Beauveria bassiana toxins (e.g., Drosophila melanogaster).

  • Protocol:

    • Select two parental strains with significantly different levels of resistance to this compound.

    • Cross the parental strains to generate an F1 generation.

    • Inbreed the F1 generation to produce a large F2 population with a wide range of resistance phenotypes.

    • Phenotype each individual in the F2 population for their level of resistance to a standardized dose of this compound.

    • Genotype each F2 individual using a panel of genetic markers (e.g., SNPs).

    • Perform statistical analysis to identify significant associations between genetic markers and the resistance phenotype.

    • Fine-map the identified QTL regions to pinpoint candidate genes.

Visualizing the Path to Confirmation

To illustrate the logical flow of confirming the molecular target of this compound, the following diagrams outline the key experimental workflows and conceptual relationships.

Experimental_Workflow_CRISPR cluster_library_prep CRISPR Library Preparation cluster_cell_culture Cell Culture & Transduction cluster_selection Selection & Screening cluster_analysis Analysis & Validation lib Genome-wide gRNA Library transduction Transduction lib->transduction cells Insect Cell Line cells->transduction treatment This compound Treatment transduction->treatment resistant_cells Resistant Cell Population treatment->resistant_cells gDNA_extraction gDNA Extraction resistant_cells->gDNA_extraction sequencing NGS & Analysis gDNA_extraction->sequencing validation Candidate Gene Validation sequencing->validation

Caption: Workflow for a CRISPR-Cas9 screen to identify this compound's molecular target.

Signaling_Pathway_Hypothesis This compound This compound Target Putative Molecular Target (e.g., Immune Receptor) This compound->Target Binding & Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Signal Transduction Blocked Immune_Response Cellular Immune Response (e.g., Phagocytosis, Encapsulation) Signaling_Cascade->Immune_Response Suppression Cell_Death Cell Death / Paralysis Immune_Response->Cell_Death Leads to

Caption: Hypothetical signaling pathway of this compound's mode of action.

Conclusion

While the precise molecular target of this compound remains an open question, the convergence of advanced genetic and biochemical techniques provides a clear path toward its identification. By employing unbiased, genome-wide approaches such as CRISPR-Cas9 screening, researchers can move beyond correlational studies and establish a definitive link between this compound and its molecular target. The elucidation of this target will not only deepen our understanding of host-pathogen interactions but also pave the way for the rational design of more effective and specific insect control agents. The experimental frameworks and comparative data presented here serve as a guide for researchers to embark on this critical area of investigation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bassianin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Bassianin, a mycotoxin produced by the fungus Beauveria bassiana. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. As your trusted partner, we are committed to providing comprehensive guidance that extends beyond product use, fostering a culture of safety and responsibility in your research endeavors.

Immediate Safety and Handling Precautions

This compound is a cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All work with pure this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols. In case of accidental exposure, refer to the specific Safety Data Sheet (SDS) for immediate first aid measures.

Disposal of this compound Waste

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any labware (e.g., pipette tips, vials, gloves) that has come into contact with the toxin.

Chemical Inactivation of this compound Solutions

Given that this compound is a polyketide-derived pyridone, chemical degradation through oxidation or hydrolysis is a recommended inactivation step prior to disposal. Treatment with sodium hypochlorite (bleach) followed by neutralization is an effective method for degrading a wide range of mycotoxins.

Experimental Protocol for Chemical Inactivation of this compound in Solvents:

  • Preparation: Perform all steps in a chemical fume hood. Ensure you are wearing appropriate PPE. Prepare a 10% (v/v) solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) in water. Prepare a neutralizing solution of 1 M sodium thiosulfate.

  • Inactivation:

    • For this compound solutions in methanol or DMSO, slowly add the 10% sodium hypochlorite solution to the this compound waste in a suitable chemical-resistant container. The recommended ratio is 2 volumes of 10% bleach solution to 1 volume of this compound waste.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of the toxin.[1][2]

  • Neutralization: After the inactivation period, slowly add the 1 M sodium thiosulfate solution to neutralize the excess hypochlorite. Test the solution with potassium iodide-starch paper to ensure all hypochlorite has been neutralized (the paper should not turn blue/black).

  • pH Adjustment: Check the pH of the neutralized solution. If necessary, adjust to a neutral pH (6-8) using hydrochloric acid or sodium hydroxide.

  • Final Disposal: The neutralized and pH-adjusted solution should be collected in a designated hazardous waste container for organic waste and disposed of through your institution's licensed hazardous waste disposal service.[3][4][5]

Disposal of Contaminated Solid Waste

All solid materials, such as gloves, pipette tips, and contaminated labware, that have been in contact with this compound should be collected in a clearly labeled hazardous waste container. These materials should not be autoclaved, as the heat stability of this compound is not fully characterized and may not lead to complete destruction. The sealed container should be disposed of through a licensed hazardous waste management company.

Quantitative Data for Disposal

In the absence of specific regulatory disposal limits for this compound, it is recommended to treat it as a highly potent cytotoxic compound. The following table provides recommended parameters for the chemical inactivation protocol.

ParameterRecommended ValueRationale
Inactivating Agent 10% Sodium Hypochlorite SolutionEffective broad-spectrum oxidizing agent for mycotoxin degradation.
Ratio (Waste:Inactivant) 1:2 (v/v)Ensures an excess of the inactivating agent for complete reaction.
Minimum Contact Time 30 minutesSufficient time for the chemical degradation of mycotoxins.
Neutralizing Agent 1 M Sodium ThiosulfateSafely neutralizes excess sodium hypochlorite.
Final pH 6 - 8Ensures the final waste stream is not corrosive.

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Bassianin_Disposal_Workflow This compound Disposal Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste start_liquid This compound Solution (Methanol or DMSO) inactivation Chemical Inactivation (10% NaOCl, 30 min) start_liquid->inactivation neutralization Neutralization (Sodium Thiosulfate) inactivation->neutralization ph_adjustment pH Adjustment (6-8) neutralization->ph_adjustment collect_liquid Collect in Hazardous Waste Container ph_adjustment->collect_liquid disposal Dispose via Licensed Hazardous Waste Service collect_liquid->disposal start_solid Contaminated Materials (Gloves, Tips, etc.) collect_solid Collect in Labeled Hazardous Waste Bag start_solid->collect_solid collect_solid->disposal

This compound Waste Disposal Workflow

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Your commitment to responsible chemical handling is paramount to the success and integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bassianin
Reactant of Route 2
Bassianin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.